molecular formula C6H7NO2S B1321803 Methyl 2-methylthiazole-5-carboxylate CAS No. 53233-90-2

Methyl 2-methylthiazole-5-carboxylate

Cat. No.: B1321803
CAS No.: 53233-90-2
M. Wt: 157.19 g/mol
InChI Key: WJPVCUYKYLWTPC-UHFFFAOYSA-N
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Description

Methyl 2-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVCUYKYLWTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613660
Record name Methyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53233-90-2
Record name Methyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.[1] This structure is a key building block in the synthesis of a wide range of biologically active molecules.[2] The presence of the methyl group at the 2-position and the methyl carboxylate group at the 5-position provides distinct chemical reactivity and allows for diverse functionalization, making it a valuable intermediate in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic profile, chemical reactivity, and potential applications, to support its use in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇NO₂S[1][5]
Molecular Weight 157.19 g/mol [1][5]
CAS Number 53233-90-2[1][5]
Appearance White to almost white crystalline powder (based on 2-methylthiazole-5-carboxylic acid)[2]
Melting Point Data not available. For comparison, 2-methylthiazole-5-carboxylic acid has a melting point of 209 - 213 °C.[2]
Boiling Point Data not available. For comparison, Methyl 2-aminothiazole-5-carboxylate has a boiling point of 298.7±13.0 °C at 760 mmHg.
Density Data not available. For comparison, Methyl 2-aminothiazole-5-carboxylate has a density of 1.4±0.1 g/cm³.
Solubility Soluble in organic solvents.
XLogP3 1.5[5]
Topological Polar Surface Area 67.4 Ų[5]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a classic and adaptable method.[6] This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Hantzsch Thiazole Synthesis: A Mechanistic Overview

The causality behind the Hantzsch synthesis lies in the nucleophilic character of the sulfur atom in the thioamide and the electrophilic nature of the α-halocarbonyl. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. The choice of reactants and conditions can be tailored to optimize the yield and purity of the desired product.

Hantzsch_Synthesis Thioacetamide Thioacetamide Intermediate1 Thioether Intermediate Thioacetamide->Intermediate1 Nucleophilic attack AlphaHaloester Methyl 2-chloroacetoacetate AlphaHaloester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Dehydration Dehydration Intermediate2->Dehydration Product This compound Dehydration->Product Elimination of H₂O Hydrolysis Ester This compound Carboxylate Sodium 2-methylthiazole-5-carboxylate Ester->Carboxylate NaOH, H₂O, Reflux Acid 2-Methylthiazole-5-carboxylic acid Carboxylate->Acid H₃O⁺

References

An In-Depth Technical Guide to Methyl 2-methylthiazole-5-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a substituted thiazole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its molecular structure, established and modern synthetic pathways, analytical characterization methods, and diverse applications, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

The Thiazole Ring: A Privileged Heterocyclic Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in numerous biologically active compounds, including the essential vitamin thiamine and various pharmaceuticals. The presence of heteroatoms imparts unique electronic properties, enabling the ring to participate in various non-covalent interactions with biological macromolecules and serve as a versatile synthetic handle. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Structural Elucidation of this compound

This compound, with the IUPAC name methyl 2-methyl-1,3-thiazole-5-carboxylate, is characterized by a thiazole ring substituted at two key positions.[3] A methyl group is attached at the C2 position, and a methyl carboxylate (an ester functional group) is located at the C5 position.[1] This specific arrangement of functional groups dictates its reactivity and potential as a precursor in complex molecular syntheses.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key identifiers and computed properties of this compound are summarized below, providing essential information for researchers.[3]

PropertyValueSource
IUPAC Name methyl 2-methyl-1,3-thiazole-5-carboxylatePubChem[3]
CAS Number 53233-90-2PubChem[3]
Molecular Formula C₆H₇NO₂SPubChem[3]
Molecular Weight 157.19 g/mol PubChem[1][3]
Canonical SMILES CC1=NC=C(S1)C(=O)OCSmolecule[1]
InChI Key WJPVCUYKYLWTPC-UHFFFAOYSA-NSmolecule[1]
XLogP3 (Lipophilicity) 1.5PubChem[3]
Appearance White to almost white crystalline powderChem-Impex[4]

Synthesis and Manufacturing Strategies

The synthesis of the thiazole-5-carboxylate scaffold is a well-established field, with methodologies ranging from classical named reactions to modern, high-efficiency procedures.

Foundational Principle: The Hantzsch Thiazole Synthesis

The most fundamental method for constructing the thiazole ring is the Hantzsch synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1] In the context of this compound, this typically involves reacting an appropriate α-haloacetoacetate derivative with thioacetamide. The process consists of two primary stages: cyclization to form the thiazole ring, followed by dehydration.[5] While traditional methods often suffered from harsh conditions and low yields, significant modifications have improved efficiency.[1]

Protocol: Efficient One-Pot Synthesis of Thiazole-5-carboxylates

Modern synthetic chemistry prioritizes efficiency, safety, and atom economy. One-pot procedures, which combine multiple reaction steps without isolating intermediates, are highly favored. The following protocol is adapted from established methods for synthesizing related ethyl 2-substituted-4-methylthiazole-5-carboxylates, which is a highly analogous and informative process.[2]

Objective: To synthesize a thiazole-5-carboxylate derivative in a single procedural workflow.

Step 1: α-Halogenation of the β-Ketoester

  • Procedure: Ethyl acetoacetate (a β-ketoester) is dissolved in a suitable solvent system (e.g., water and THF). N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (below 0°C) to act as a bromine source. The mixture is stirred at room temperature for 2 hours.[2]

  • Causality: The enol form of the ethyl acetoacetate attacks the electrophilic bromine from NBS, leading to the formation of an α-bromo β-ketoester. This step is critical as it introduces the halide leaving group necessary for the subsequent cyclization.

Step 2: Cyclization with Thiourea/Thioamide

  • Procedure: Thiourea (or a substituted thioamide) is added directly to the reaction mixture containing the newly formed α-bromo intermediate. The mixture is then heated to reflux (e.g., 80°C) for several hours.[2]

  • Causality: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom. An intramolecular condensation and subsequent dehydration event occur to form the stable, aromatic thiazole ring.

Step 3: Work-up and Purification

  • Procedure: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

  • Validation: The successful synthesis and purity of the final product are confirmed through analytical techniques as described in Section 3.

Caption: One-pot synthesis workflow for thiazole-5-carboxylate derivatives.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are unequivocally confirmed using a suite of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include singlets for the C2-methyl group, the O-methyl group of the ester, and the proton at the C4 position of the thiazole ring.

    • ¹³C NMR: Reveals the number of unique carbon atoms. Distinct signals would be observed for the methyl carbons, the aromatic carbons of the thiazole ring, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (157.19).[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would include a strong C=O stretch for the ester carbonyl group and C-H stretches for the methyl and aromatic groups.

Applications in Research and Drug Development

The utility of this compound stems from its dual role as a biologically active scaffold and a versatile synthetic intermediate.

Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for constructing more complex molecules.[1] The ester functional group can be hydrolyzed to the corresponding carboxylic acid (2-methylthiazole-5-carboxylic acid), reduced to an alcohol, or converted to an amide, providing multiple avenues for further chemical modification.[1][4] These transformations are crucial in combinatorial chemistry and lead optimization campaigns for drug discovery.

Biological Activity and Pharmacological Significance

The thiazole-5-carboxylate scaffold is implicated in a range of biological activities.

  • Enzyme Inhibition: Derivatives of this core structure have shown potent inhibitory activity against key enzymes. For example, it is known to inhibit xanthine oxidase, an enzyme involved in purine metabolism.[1] Furthermore, related 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), an important target in cancer therapy.[7]

  • Antimicrobial and Antitumor Properties: The broader class of thiazole compounds, including this compound, has been investigated for antimicrobial, antifungal, antiviral, and antitumor properties.[1] Its structural features allow it to interact with various biomolecules, modulating biochemical pathways and cellular processes.[1]

Applications Beyond Pharmaceuticals

The utility of this chemical class extends to other industries:

  • Agrochemicals: It is used in the synthesis of pesticides and herbicides, contributing to crop protection.[4]

  • Material Science: The compound finds applications in the development of specialized polymers and coatings.[4]

  • Flavor and Fragrance: It is also employed in creating unique flavoring agents and fragrances.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with several hazards. It is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical entity; it is a foundational component in the toolkit of medicinal chemists and materials scientists. Its structure, centered on the robust and versatile thiazole ring, provides a gateway to a vast chemical space of biologically active and industrially relevant molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the ongoing development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Biological Activity of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Thiazole Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex world of molecular discovery, this guide offers a comprehensive exploration of Methyl 2-methylthiazole-5-carboxylate. This seemingly simple heterocyclic compound serves as a cornerstone for a vast array of biologically active molecules. While much of the existing literature focuses on its more complex derivatives, a deep understanding of the core scaffold is paramount to unlocking its full therapeutic potential. This document synthesizes the current knowledge on the synthesis, known biological activities, and experimental evaluation of this compound, providing both a foundational understanding and practical insights for your research endeavors. We will delve into the established and potential biological activities, supported by data from closely related analogs where direct data on the parent compound is limited, thereby illuminating the path for future investigations into this promising chemical entity.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems, including solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₆H₇NO₂SPubChem[1]
Molecular Weight 157.19 g/mol PubChem[1]
IUPAC Name methyl 2-methyl-1,3-thiazole-5-carboxylatePubChem[1]
CAS Number 53233-90-2PubChem[1]
Appearance White to almost white crystalline powderChem-Impex[2]
Melting Point 209 - 213 °CChem-Impex[2]
LogP 0.36Chemsrc.com[3]
Boiling Point 298.7±13.0 °C at 760 mmHgChemsrc.com[3]
Synthesis of this compound

The primary and most established method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis .[4] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[4]

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis reagents α-Haloketone + Thioamide cyclization Cyclization reagents->cyclization Condensation dehydration Dehydration cyclization->dehydration Acid or Base Catalysis product This compound dehydration->product

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

The following protocol is a representative example of the Hantzsch synthesis adapted for producing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which are close structural analogs and key precursors.

  • Reaction Setup: In a 22 L flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L).[5]

  • Addition of Haloacetoacetate: To this solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm may be observed.[5]

  • Amine Addition and Reflux: Stir the reaction mixture for approximately 2.5 hours at room temperature, during which a yellow solid may precipitate. Slowly add triethylamine (1380 g, 13.64 mol). The reaction temperature will likely rise. Gently reflux the contents for one hour.[5]

  • Work-up and Isolation: After cooling, add water (25 mL). Extract the mixture with ether (2 x 100 mL) and wash with 10% HCl (25 mL). Concentrate the organic layer and dry under vacuum to isolate the desired product.[5]

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds in drug discovery.[4]

Antimicrobial and Antifungal Activity

Diagram: General Mechanism of Antimicrobial Action

Antimicrobial_Mechanism compound Thiazole Derivative inhibition Inhibition compound->inhibition target Bacterial Cell Wall Synthesis Enzymes (e.g., MurB) outcome Disruption of Cell Wall Integrity & Bacterial Cell Death target->outcome inhibition->target

Caption: Putative mechanism of action for thiazole-based antimicrobials.

This protocol provides a general framework for assessing the antimicrobial activity of thiazole compounds.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antitumor Activity

The thiazole scaffold is present in several clinically used anticancer drugs. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[8] For example, certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated broad-spectrum anticancer activity against a panel of 60 human tumor cell lines.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[9][10][11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated.

Enzyme Inhibition: Xanthine Oxidase

This compound has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[4] Overactivity of this enzyme can lead to hyperuricemia and gout. While specific IC50 values for the parent compound are not widely reported, the thiazole scaffold is a known feature of some xanthine oxidase inhibitors.

This spectrophotometric assay measures the inhibition of uric acid formation from xanthine.[13]

  • Reagent Preparation: Prepare a stock solution of xanthine oxidase, xanthine, and the test compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[13]

  • Assay Reaction: In a 96-well UV-transparent plate, add the buffer, xanthine oxidase, and the test compound at various concentrations.[13]

  • Initiation of Reaction: Start the reaction by adding the xanthine solution.

  • Absorbance Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

This compound represents a versatile and valuable scaffold in medicinal chemistry. While a significant body of research exists for its derivatives, this guide highlights the need for more focused studies on the core compound itself. Future research should aim to:

  • Generate specific quantitative data (IC50, MIC, etc.) for this compound against a wide range of biological targets.

  • Elucidate the precise mechanisms of action for its observed biological activities.

  • Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug lead.

By building a more comprehensive understanding of this fundamental building block, the scientific community can more effectively leverage its potential in the development of novel therapeutics for a multitude of diseases.

References

Methyl 2-methylthiazole-5-carboxylate discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-methylthiazole-5-carboxylate: From Foundational Synthesis to Modern Applications

Abstract

This compound (C₆H₇NO₂S) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by a thiazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position, this molecule serves as a pivotal building block for a diverse array of more complex structures. Its derivatives have demonstrated a wide spectrum of biological activities, establishing the 2-methylthiazole-5-carboxylate scaffold as a privileged structure in drug discovery and agrochemical development. This guide provides a comprehensive overview of its historical discovery, rooted in the classical Hantzsch thiazole synthesis, details modern, optimized synthetic protocols, and explores its broad applications in pharmaceutical and chemical research.

Historical Context: The Foundational Hantzsch Thiazole Synthesis

The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The cornerstone of thiazole synthesis was laid in 1887 by German chemist Arthur Hantzsch.[1] The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[1][2] This robust and versatile reaction remains one of the most fundamental methods for constructing the thiazole core.

The causality behind this reaction lies in the inherent electrophilicity of the α-carbon of the haloketone and the nucleophilicity of the sulfur atom in the thioamide. The initial step involves a nucleophilic attack by the thioamide sulfur on the α-carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This foundational reaction provided chemists with a reliable pathway to access the thiazole scaffold, paving the way for the synthesis and exploration of countless derivatives, including the title compound.

Hantzsch_Mechanism Thioamide Thioamide (e.g., Thioacetamide) Intermediate1 Nucleophilic Attack Thioamide->Intermediate1 Sulfur acts as nucleophile Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular condensation Intermediate3 Dehydration Intermediate2->Intermediate3 - H₂O Thiazole Thiazole Product Intermediate3->Thiazole Aromatization

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Synthesis of this compound: A Journey of Optimization

While the Hantzsch synthesis provided the initial route, early preparations of this compound and its analogs were often plagued by harsh conditions and low yields. For instance, refluxing the reactants in dimethylformamide (DMF) resulted in an isolated yield of only 38%.[3][4] The need for higher efficiency, particularly for commercial-scale production, drove the development of improved synthetic methodologies.

Modern approaches have focused on one-pot procedures that are not only more efficient but also reduce waste and simplify purification.[5][6] These methods often start from readily available materials and proceed under milder conditions, representing a significant advancement over the traditional two-step process which required the isolation of a reactive α-haloketone intermediate.[5]

Optimized One-Pot Synthesis Protocol

This protocol describes a practical and efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which is a closely related and illustrative scaffold, starting from ethyl acetoacetate.[5] The principles are directly applicable to the synthesis of related thiazoles. The key innovation is performing the initial halogenation and the subsequent cyclocondensation in a single reaction vessel, thereby avoiding the isolation of the unstable bromo-intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system such as water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.

  • α-Halogenation: Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting ethyl acetoacetate. This in-situ generation of ethyl 2-bromo-3-oxobutanoate is critical for the one-pot efficiency.

  • Cyclocondensation: To the reaction mixture containing the intermediate, add thioacetamide (1 equivalent).

  • Heating and Cyclization: Heat the reaction mixture to 80°C for 2 hours. The thioacetamide sulfur attacks the brominated carbon, and subsequent cyclization and dehydration occur to form the thiazole ring.

  • Work-up and Isolation: After cooling, the product can be isolated through standard extraction and purification techniques, such as crystallization or column chromatography.

This one-pot method is manipulatively simpler and provides higher overall yields compared to the classical two-step synthesis.[5]

One_Pot_Synthesis cluster_flask One-Pot Reaction Vessel Start Ethyl Acetoacetate + NBS in H₂O/THF Intermediate In-situ formation of Ethyl 2-bromo-3-oxobutanoate Start->Intermediate Stir at RT, 2h Thiourea Add Thioacetamide Intermediate->Thiourea Heating Heat to 80°C (Cyclocondensation) Thiourea->Heating Crude Crude Product Mixture Heating->Crude Purification Extraction & Purification Crude->Purification Final Methyl 2-methylthiazole- 5-carboxylate Purification->Final

Caption: Workflow for an optimized one-pot thiazole synthesis.

Physicochemical and Spectroscopic Profile

This compound is a stable heterocyclic compound that serves as a versatile synthetic intermediate due to its ester and thiazole ring functionalities.[3]

PropertyValueSource
IUPAC Name methyl 2-methyl-1,3-thiazole-5-carboxylate[7]
CAS Number 53233-90-2[7]
Molecular Formula C₆H₇NO₂S[3][7]
Molecular Weight 157.19 g/mol [3][7]
Appearance Solid[3]

The chemical reactivity of the molecule is dictated by its functional groups. The ester group can undergo:

  • Reduction: Using powerful reducing agents like lithium aluminum hydride to yield the corresponding alcohol.[3]

  • Oxidation: Can be oxidized with agents such as potassium permanganate.[3]

  • Substitution: The ester can be converted to amides or other derivatives through nucleophilic acyl substitution.

The thiazole ring itself is aromatic and can undergo certain electrophilic substitution reactions, though its reactivity is influenced by the existing substituents.

Applications and Significance in Research & Development

The utility of this compound stems from its role as a versatile scaffold. By modifying the ester group or performing reactions on the thiazole ring, chemists can generate large libraries of derivative compounds for screening in various applications.[3]

Core Scaffold in Medicinal Chemistry

The thiazole ring is a common feature in many biologically active compounds and approved drugs.[2][8] The this compound core is a key intermediate in the synthesis of molecules with a wide range of therapeutic potential.[3][9]

  • Antimicrobial & Antifungal Activity: Derivatives have shown potent antimicrobial and antifungal properties.[3][9]

  • Antitumor Agents: The scaffold is used to synthesize novel compounds evaluated for their anticancer activity against various cell lines.[3][10] Thiazole-containing compounds are known to act as kinase inhibitors, a major class of cancer therapeutics.[11]

  • Anti-inflammatory & Antidiabetic Effects: Thiazole derivatives have been investigated for their ability to ameliorate insulin sensitivity and for their anti-inflammatory effects, potentially by modulating oxidative stress pathways.[12][13]

  • Antiviral Properties: The thiazole nucleus is a component of compounds screened for antiviral activity, including against HIV.[2][3]

Applications cluster_pharma Medicinal Chemistry cluster_agro Agrochemicals Core Methyl 2-methylthiazole- 5-carboxylate Scaffold Anticancer Antitumor Agents (e.g., Kinase Inhibitors) Core->Anticancer Antiinflammatory Anti-inflammatory Core->Antiinflammatory Antidiabetic Anti-diabetic Core->Antidiabetic Antimicrobial Antimicrobial & Antifungal Core->Antimicrobial Fungicides Fungicides Core->Fungicides Pesticides Pesticides & Herbicides Core->Pesticides

Caption: Diverse applications derived from the core scaffold.

Intermediate in Agrochemicals

Beyond pharmaceuticals, the 2-methylthiazole-5-carboxylate structure is crucial in the agrochemical industry. It serves as a building block for potent fungicides and herbicides, contributing to crop protection and improved agricultural yields.[9][14] For example, U.S. Patent 5,045,554 describes the use of an analog, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, in the creation of effective fungicidal thiazolecarboxanilides.[4]

Other Industrial and Research Applications

The unique electronic properties of the thiazole ring have led to its investigation in other fields:

  • Corrosion Inhibition: It has been used as a corrosion inhibitor for metals like copper.[3]

  • Fluorescent Probes: The scaffold is part of molecules studied for use as fluorescent probes in cellular imaging.[3]

Conclusion

From its conceptual origins in the late 19th-century Hantzsch synthesis, this compound has evolved into a cornerstone of modern heterocyclic chemistry. The journey from low-yield classical preparations to efficient, high-yield one-pot syntheses highlights the progress in synthetic organic chemistry. Today, it stands as a highly valuable and versatile building block, enabling significant research and development in medicine, agriculture, and material science. Its continued use as a foundational scaffold ensures that new derivatives with potentially life-saving or industry-advancing properties will continue to be discovered.

References

A Researcher's Guide to the Preliminary Investigation of Thiazole Derivatives: Synthesis, Characterization, and Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the initial exploration of novel thiazole derivatives, a cornerstone heterocyclic scaffold in modern drug discovery. We will navigate the foundational steps of a typical discovery campaign, from chemical synthesis and structural verification to preliminary biological screening, with a focus on anticancer applications. The methodologies and rationale presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for their investigations.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it a versatile building block in the design of therapeutic agents.[3] The thiazole core is present in over 18 FDA-approved drugs, demonstrating its clinical significance across a wide range of diseases, including cancer, HIV, and bacterial infections.[4] The structural modifications on the thiazole ring are a key strategy in drug discovery to generate new molecules with enhanced potency and selectivity.[1] This guide focuses on the logical workflow for synthesizing and evaluating new chemical entities based on this remarkable scaffold.

Chemical Synthesis: The Hantzsch Thiazole Synthesis

A cornerstone of thiazole chemistry is the Hantzsch synthesis, first reported in 1887.[5][6] This reliable condensation reaction between an α-haloketone and a thioamide remains a favored method due to its simplicity, versatility, and typically high yields.[4][5]

Causality Behind the Method:

The Hantzsch synthesis is a powerful tool because it allows for the direct construction of the thiazole ring with predictable regiochemistry. The choice of the α-haloketone and the thioamide directly dictates the substituents at positions 2, 4, and 5 of the resulting thiazole, enabling systematic exploration of structure-activity relationships (SAR).

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established three-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone, forming the five-membered ring intermediate.

  • Dehydration: The resulting hydroxythiazoline intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product A α-Haloketone C S-Alkylation (SN2 Attack) A->C Sulfur attacks α-carbon B Thioamide B->C D Intermediate C->D E Intramolecular Cyclization D->E Nitrogen attacks carbonyl carbon F Hydroxythiazoline Intermediate E->F G Dehydration F->G - H2O H Thiazole Derivative G->H Investigation_Workflow Preliminary Investigation Workflow cluster_synthesis Synthesis & Purification cluster_char Structural Characterization cluster_bio Biological Evaluation A Hantzsch Synthesis B Purification (Recrystallization/Chromatography) A->B C NMR (1H, 13C) B->C D Mass Spectrometry B->D E IR Spectroscopy B->E F Cell Culture (e.g., MCF-7, HepG2) C->F D->F E->F G MTT Assay F->G H Data Analysis (IC50 Calculation) G->H Apoptosis_Pathway Potential Anticancer Mechanism of a Thiazole Derivative cluster_pathway Cellular Events cluster_outcome Outcome Thiazole Thiazole Derivative (e.g., Compound 4c) Kinase Kinase Inhibition (e.g., VEGFR-2) Thiazole->Kinase Signal Disruption of Signaling Cascade Kinase->Signal Cycle Cell Cycle Arrest (e.g., at Pre-G1 Phase) Signal->Cycle Apoptosis Induction of Apoptosis Cycle->Apoptosis Death Cancer Cell Death Apoptosis->Death

References

Methyl 2-methylthiazole-5-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-methylthiazole-5-carboxylate and its Derivatives.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a key derivative, serves both as a versatile synthetic building block and as a molecule with intrinsic biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this compound and its close structural analogs. We will dissect its interactions with key enzymatic targets, the resultant modulation of cellular signaling pathways, and the experimental methodologies used to elucidate these functions. This document is intended to be a comprehensive resource for researchers engaged in drug discovery and development, offering insights into the therapeutic potential of this important class of molecules.

Introduction: The Chemical and Biological Significance of this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position.[1][2] Its chemical structure provides a unique combination of features—a polar ester group, an aromatic system, and heteroatoms (nitrogen and sulfur)—that facilitate diverse interactions with biological macromolecules.[1] This versatility has led to its use as a foundational element in the synthesis of more complex pharmaceutical agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[3][4][5][6] Beyond its role as a synthetic intermediate, the core scaffold of this compound exhibits a range of biological effects, which are the primary focus of this guide.[1]

Multifaceted Mechanisms of Action: An Overview

The therapeutic potential of this compound and its derivatives stems from their ability to interact with and modulate the activity of several key enzymes. The primary mechanisms of action identified in the literature include the inhibition of xanthine oxidase, monoacylglycerol lipase (MAGL), and cyclooxygenase (COX) enzymes. Each of these interactions leads to distinct downstream effects on cellular pathways implicated in a variety of pathological conditions.

Mechanism of Action I: Inhibition of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.[5] this compound has been identified as an inhibitor of this enzyme.[1]

  • Molecular Interaction: The mechanism of inhibition likely involves the binding of the thiazole compound to the active site of xanthine oxidase, thereby preventing the substrate from accessing it. The specific interactions of the thiazole ring and its substituents with the enzyme's active site residues would govern the potency and specificity of this inhibition.[1]

  • Therapeutic Implication: By inhibiting xanthine oxidase, this compound can reduce the production of uric acid, highlighting its potential as a therapeutic agent for gout. This mechanism is analogous to that of established drugs like febuxostat, which also contains a thiazole ring.[5]

Mechanism of Action II: Inhibition of Monoacylglycerol Lipase (MAGL) - A Target in Oncology

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] In cancer cells, MAGL activity is often dysregulated, leading to increased production of pro-tumorigenic signaling lipids.[7][8] Derivatives of thiazole-5-carboxylate have been synthesized and identified as potent and selective inhibitors of MAGL.[7][8]

  • Molecular Interaction and Downstream Effects: These derivatives act by inhibiting MAGL, which in turn elevates the levels of 2-AG. This modulation of the endocannabinoid system can have significant implications for cancer cell signaling, potentially reducing tumor growth and progression. The selective inhibition of MAGL is a promising strategy for cancer therapy.[7][8]

The signaling pathway affected by MAGL inhibition is depicted below:

MAGL_Inhibition_Pathway cluster_cytoplasm Cytoplasm DAG Diacylglycerol (DAG) two_AG 2-Arachidonoylglycerol (2-AG) DAG->two_AG MAGL Monoacylglycerol Lipase (MAGL) two_AG->MAGL AA Arachidonic Acid MAGL->AA Pro_tumorigenic_Lipids Pro-tumorigenic Signaling Lipids AA->Pro_tumorigenic_Lipids Methyl_Thiazole This compound Derivative Methyl_Thiazole->MAGL Inhibition

Caption: MAGL Inhibition by a Thiazole Derivative.

  • Quantitative Data on Anticancer Activity: Studies on 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated significant anticancer activity. For instance, certain compounds have shown potent growth inhibition (GI50) against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
3g (NSC:788170) EKVX (Non-Small Cell Lung Cancer)0.865[7]
MDA-MB-468 (Breast Cancer)1.20[7]
4c (NSC:788176) HOP-92 (Non-Small Cell Lung Cancer)0.34[7]
EKVX (Non-Small Cell Lung Cancer)0.96[7]
MDA-MB-231/ATCC (Breast Cancer)1.08[7]
Mechanism of Action III: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2.[9][10] Thiazole carboxamide derivatives have been designed and synthesized as COX inhibitors.[11]

  • Molecular Interaction and Selectivity: These compounds are thought to bind to the active site of COX enzymes, preventing the synthesis of prostaglandins. The development of derivatives with selectivity for COX-2 over COX-1 is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9][10] The structural modifications on the thiazole carboxamide scaffold play a crucial role in determining this selectivity and inhibitory potency.[11]

The general workflow for designing and evaluating novel COX inhibitors is as follows:

COX_Inhibitor_Workflow Design Computational Design & Synthesis of Thiazole Derivatives Screening In Vitro COX-1/COX-2 Inhibition Assays Design->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement In_Vivo In Vivo Anti-inflammatory Studies Optimization->In_Vivo

Caption: Drug Discovery Workflow for Thiazole-based COX Inhibitors.

Experimental Protocols for Mechanism Elucidation

The investigation of the mechanism of action of this compound and its derivatives relies on a suite of established biochemical and cell-based assays.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a compound on xanthine oxidase activity.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare a solution of xanthine oxidase enzyme in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the xanthine oxidase solution.

    • Incubate the mixture for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the xanthine solution.

    • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., EKVX, MDA-MB-468) in appropriate growth medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay and Measurement:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse and therapeutically relevant mechanisms of action. Their ability to inhibit key enzymes such as xanthine oxidase, monoacylglycerol lipase, and cyclooxygenases underscores their potential in the treatment of gout, cancer, and inflammatory diseases. The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies (e.g., X-ray crystallography). Furthermore, a deeper investigation into the downstream signaling consequences of target engagement in relevant cellular and in vivo models is crucial for translating these findings into clinical applications. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

Methyl 2-methylthiazole-5-carboxylate: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methylthiazole-5-carboxylate, a heterocyclic compound with the molecular formula C₆H₇NO₂S, stands as a versatile yet underexplored scaffold in medicinal chemistry and materials science.[1][2] While its derivatives have demonstrated significant biological activities, the parent molecule itself presents a promising starting point for novel research endeavors. This technical guide provides an in-depth analysis of potential research areas for this compound, offering a strategic roadmap for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on related compounds and outlining detailed experimental workflows, this document aims to catalyze innovation and unlock the full potential of this intriguing molecule.

Introduction: The Thiazole Core - A Privileged Scaffold

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, from essential vitamins like thiamine to life-saving antibiotics.[3] Its unique electronic properties and ability to engage in diverse molecular interactions make it a "privileged scaffold" in drug discovery. This compound, with its characteristic thiazole core, methyl group at the 2-position, and a carboxylate group at the 5-position, offers multiple points for chemical modification, making it an ideal candidate for the development of compound libraries with diverse biological targets.[1]

This guide will navigate through the most promising research avenues for this molecule, grounded in the established biological activities of its close analogs and the fundamental principles of medicinal chemistry.

Potential Therapeutic Applications: A Landscape of Opportunity

While specific quantitative biological data for this compound is not extensively documented in publicly available literature, the activities of its derivatives provide a clear blueprint for future investigations.[1]

Enzyme Inhibition: A Promising Avenue

2.1.1. Xanthine Oxidase Inhibition for Gout and Hyperuricemia

Derivatives of 2-methylthiazole-5-carboxylic acid have shown potential as inhibitors of xanthine oxidase, an enzyme pivotal in the pathogenesis of gout.[1] This suggests that the core structure of this compound is a viable starting point for developing novel treatments for hyperuricemia.

Proposed Research Workflow:

cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Novel Derivatives Purification Purification & Structural Elucidation Synthesis->Purification XO_Assay Xanthine Oxidase Inhibition Assay Purification->XO_Assay IC50 IC50 Determination XO_Assay->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR In_Silico In Silico Docking & ADME Prediction SAR->In_Silico In_Silico->Synthesis Iterative Design

Figure 1: Workflow for Xanthine Oxidase Inhibitor Development.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 7.5).

    • Xanthine Oxidase solution (from bovine milk, diluted in phosphate buffer).

    • Xanthine solution (substrate, dissolved in buffer).

    • Test compound (this compound and its derivatives) and positive control (Allopurinol) dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 30 µL of xanthine solution.

    • Initiate the reaction by adding 100 µL of xanthine oxidase solution.

    • Incubate at 25°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2.1.2. Monoacylglycerol Lipase (MAGL) Inhibition in Oncology

Recent studies have highlighted 2-amino-4-methylthiazole-5-carboxylate derivatives as potent inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system that is implicated in cancer progression.[4] This presents a compelling opportunity to investigate this compound as a scaffold for developing novel anticancer agents.

Proposed Research Pathway:

Start This compound Scaffold Synth Synthesize Amide/Urea Derivatives at C5 Start->Synth MAGL_Screen In Vitro MAGL Inhibition Assay Synth->MAGL_Screen Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) MAGL_Screen->Cytotoxicity SAR_Analysis SAR and Mechanistic Studies Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization for Potency & Selectivity SAR_Analysis->Lead_Opt Lead_Opt->Synth Refined Synthesis

Figure 2: Research Pathway for MAGL Inhibitor Discovery.

Experimental Protocol: In Vitro MAGL Inhibition Assay

  • Materials:

    • Human recombinant MAGL enzyme.

    • Assay Buffer (e.g., Tris-HCl buffer, pH 7.2).

    • MAGL substrate (e.g., 4-nitrophenyl acetate).

    • Test compounds and a known MAGL inhibitor (positive control).

  • Assay Procedure (96-well plate format):

    • Add assay buffer, MAGL enzyme, and the test compound (at varying concentrations) to the wells.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the MAGL substrate.

    • Incubate at room temperature for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Measure the absorbance at a wavelength appropriate for the product of the substrate hydrolysis (e.g., 405-415 nm for 4-nitrophenol).

    • Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Drug Discovery

The thiazole nucleus is a common feature in many antimicrobial agents.[3] While the broad-spectrum antimicrobial activity of this compound has been qualitatively mentioned, a systematic investigation into its efficacy against a panel of clinically relevant bacterial and fungal pathogens is warranted.[1]

Proposed Research Framework:

Phase Objective Key Activities Expected Outcome
I. Initial Screening To determine the antimicrobial spectrum and potency.Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of Gram-positive and Gram-negative bacteria, and fungi.Identification of susceptible microbial strains and preliminary potency data.
II. Structure-Activity Relationship (SAR) To identify key structural features for antimicrobial activity.Synthesis and screening of a library of derivatives with modifications at the 2- and 5-positions.Understanding of the chemical moieties crucial for antimicrobial efficacy.
III. Mechanistic Studies To elucidate the mode of action.Target-based assays (e.g., DNA gyrase inhibition), cell membrane integrity assays, and biofilm formation inhibition assays.Identification of the molecular target and mechanism of antimicrobial action.
IV. In Vivo Efficacy To evaluate the therapeutic potential in an animal model.Murine models of infection (e.g., sepsis, skin infection).Assessment of the compound's ability to clear infections in a living organism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Culture the selected microbial strains to the mid-logarithmic phase.

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation:

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chemical Derivatization and Library Synthesis

The true potential of this compound lies in its utility as a versatile building block for creating diverse chemical libraries.[1]

Key Reaction Sites for Derivatization:

cluster_0 This compound cluster_1 Potential Derivatization Sites mol C2_Methyl C2-Methyl Group C2_Methyl->mol Functionalization C5_Ester C5-Ester Group C5_Ester->mol Amidation, Reduction, etc. Thiazole_Ring Thiazole Ring Thiazole_Ring->mol Electrophilic/Nucleophilic Substitution

Figure 3: Key Sites for Chemical Modification of this compound.

  • C5-Ester Group: This is the most facile position for modification. Hydrolysis to the corresponding carboxylic acid allows for the formation of a wide array of amides, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement. Reduction of the ester to an alcohol provides another avenue for derivatization.

  • C2-Methyl Group: While more challenging, functionalization of the C2-methyl group can be explored to introduce new pharmacophores.

  • Thiazole Ring: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, though the reactivity is influenced by the existing substituents.

ADME/Toxicity Profile: A Preliminary Assessment

While experimental ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is scarce, in silico predictions and data from structurally related thiazole-containing drugs can provide valuable preliminary insights.

In Silico ADME Predictions (Conceptual):

Parameter Predicted Value/Characteristic Implication for Drug Development
Molecular Weight ~157.19 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).[2]
LogP ~1.5Indicates good membrane permeability.
Aqueous Solubility ModerateMay require formulation strategies for optimal delivery.
Metabolism Potential for ester hydrolysis and oxidation of the thiazole ring.The ester moiety may act as a soft drug, being metabolized to the active carboxylic acid form.
Toxicity Potential for skin and eye irritation.[2]Requires careful handling and further toxicological evaluation.

Proposed Research:

A crucial area of investigation is the experimental determination of the ADME/Tox profile of this compound and its most promising derivatives. This would involve in vitro assays such as Caco-2 permeability, metabolic stability in liver microsomes, and cytotoxicity assays against various cell lines.

Conclusion: A Call to Exploration

This compound represents a molecule at the cusp of discovery. Its structural simplicity, coupled with the proven biological activities of its derivatives, makes it a highly attractive starting point for innovative research in drug discovery and materials science. This technical guide has outlined several high-potential research avenues, complete with actionable experimental protocols and strategic workflows. It is an invitation to the scientific community to delve into the untapped potential of this versatile scaffold and to pioneer the development of the next generation of therapeutics and advanced materials.

References

spectroscopic data for Methyl 2-methylthiazole-5-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-methylthiazole-5-carboxylate

Introduction: Elucidating the Molecular Blueprint

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, its derivatives are explored for a range of biological activities, including antimicrobial and antitumor properties.[1] The precise structural confirmation and purity assessment of this molecule are paramount for its successful application in drug discovery and materials science. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to define its molecular architecture. We will move beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, and outlining robust protocols for data acquisition. The molecular formula is C₆H₇NO₂S, and its molecular weight is 157.19 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the chemical environment of each atom.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of solvent and spectrometer frequency are critical decisions that directly impact spectral quality. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is limited or specific proton-solvent interactions need to be assessed, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is employed. For this guide, we will reference data typically acquired in CDCl₃. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving closely spaced peaks and simplifying spectral interpretation.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Structural Visualization and NMR Assignments

To correlate the spectral data with the molecular structure, we first visualize the molecule with numbered positions.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a quantitative count and qualitative description of the different proton environments.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H4 (Thiazole Ring)~8.1 - 8.3Singlet1HThis proton is attached to an sp² carbon in an electron-deficient aromatic ring, leading to significant deshielding and a downfield shift. The singlet multiplicity indicates no adjacent protons. For similar thiazole structures, this proton appears in the 7.6-8.5 ppm range.[3]
H8 (-OCH₃)~3.9Singlet3HThe protons of the methyl ester are deshielded by the adjacent oxygen atom.
H6 (-CH₃)~2.7Singlet3HThe protons of the methyl group at the C2 position are slightly deshielded by the aromatic thiazole ring.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
C7 (C=O, Ester)~162The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
C2 (Thiazole Ring)~167This carbon is bonded to two heteroatoms (N and S) within the aromatic ring, resulting in a strong downfield shift.
C4 (Thiazole Ring)~148This sp² carbon is part of the aromatic system and holds the only ring proton.
C5 (Thiazole Ring)~125This carbon is bonded to the electron-withdrawing carboxylate group, shifting it downfield.
C8 (-OCH₃)~52The methyl carbon of the ester is shielded relative to the aromatic carbons.
C6 (-CH₃)~19The methyl carbon at the C2 position is the most shielded (upfield) carbon in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.

IR Data Interpretation

The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of the molecule's bonds.

Frequency (cm⁻¹) Vibration Type Functional Group Interpretation
~3120C-H StretchThiazole RingAbsorption in this region is characteristic of C-H bonds on an aromatic or heteroaromatic ring.
~2960C-H StretchMethyl GroupsCorresponds to the stretching vibrations of the sp³ C-H bonds in the two methyl groups.
~1725C=O StretchEsterThis strong, sharp absorption is a definitive indicator of the ester carbonyl group. Its position reflects conjugation with the thiazole ring.
~1540C=N / C=C StretchThiazole RingThese absorptions are characteristic of the stretching vibrations within the heteroaromatic thiazole ring system.[3]
~1250C-O StretchEsterCorresponds to the asymmetric stretching of the C-O single bond in the ester functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage and cone voltage to values optimized for maximizing the signal of the target ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

MS Data Interpretation

The primary goal is to identify the molecular ion peak, which confirms the molecular weight.

m/z Value Ion Identity Interpretation
158.03[M+H]⁺The protonated molecular ion. The exact mass (calculated: 157.0197) confirms the elemental composition of C₆H₇NO₂S.[2]
126[M - OCH₃]⁺Represents the loss of the methoxy radical from the ester group, a common fragmentation pathway.
98[M - COOCH₃]⁺Represents the loss of the entire carbomethoxy group, resulting in the 2-methylthiazole cation.

Visualization of Key Fragmentation Pathways

G mol This compound [M+H]⁺ m/z = 158 frag1 Fragment 1 [M - OCH₃]⁺ m/z = 126 mol->frag1 - •OCH₃ frag2 Fragment 2 [M - COOCH₃]⁺ m/z = 98 mol->frag2 - •COOCH₃

Caption: Primary fragmentation pathways for this compound in ESI-MS.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the ester carbonyl and the thiazole ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. This triad of spectroscopic techniques forms an essential, self-validating workflow for chemists in research and industry, ensuring the identity, purity, and quality of crucial chemical building blocks.

References

Methodological & Application

synthesis of Methyl 2-methylthiazole-5-carboxylate from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Methyl 2-methylthiazole-5-carboxylate from Ethyl Acetoacetate

Abstract

This document provides a comprehensive scientific guide for the multi-step synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science. The synthetic route commences with the readily available starting material, ethyl acetoacetate. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms, causality behind experimental choices, and critical process optimization insights. The protocols are designed to be self-validating, incorporating checkpoints and characterization guidance to ensure the successful synthesis and purification of the target compound.

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of conditions, including allergies, hypertension, and bacterial infections.[1][2] Specifically, 2-methylthiazole-5-carboxylate esters are key intermediates in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[3][4]

The synthesis described herein follows the robust and widely adopted Hantzsch thiazole synthesis pathway.[5][6] This strategy was chosen for its reliability, high yields, and the accessibility of its starting materials. The overall process is segmented into three primary stages:

  • α-Chlorination: Synthesis of the key intermediate, ethyl 2-chloroacetoacetate, via electrophilic substitution on ethyl acetoacetate.

  • Hantzsch Cyclization: Condensation of the α-haloester with thioacetamide to construct the ethyl 2-methylthiazole-5-carboxylate core.

  • Ester Modification: Saponification of the ethyl ester to the corresponding carboxylic acid, followed by Fischer esterification to yield the final target, this compound.

The logical flow of this synthesis is depicted in the workflow diagram below.

Synthesis_Workflow A Ethyl Acetoacetate B Step 1: α-Chlorination (SO₂Cl₂) A->B C Ethyl 2-chloroacetoacetate B->C D Step 2: Hantzsch Cyclization (Thioacetamide) C->D E Ethyl 2-methylthiazole-5-carboxylate D->E F Step 3a: Saponification (NaOH) E->F G 2-Methylthiazole-5-carboxylic Acid F->G H Step 3b: Esterification (Methanol, H⁺) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of Ethyl 2-chloroacetoacetate

The initial and critical step is the selective halogenation of ethyl acetoacetate at the α-position. This intermediate is the electrophilic component required for the subsequent cyclization.

Principle and Mechanistic Insight

Ethyl acetoacetate exists in tautomeric equilibrium with its enol form. The α-carbon is highly nucleophilic and readily attacked by electrophiles. For this synthesis, we employ sulfuryl chloride (SO₂Cl₂), a common and effective chlorinating agent for active methylene compounds.[7] This method is favored as it selectively chlorinates the 2-position, providing the desired α-chloro-β-ketoester.[7] The reaction proceeds via the enol tautomer, which attacks the sulfuryl chloride, followed by the loss of HCl and SO₂.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl acetoacetate130.1465.0 g (64.4 mL)1.0
Sulfuryl chloride (SO₂Cl₂)134.9770.8 g (42.9 mL)1.05
10% Sodium Hydroxide-As needed-
Three-neck round-bottom flask (500 mL)-1-
Addition Funnel-1-
Magnetic Stirrer & Stir Bar-1-
Ice Bath-1-

Procedure

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a caustic trap (e.g., a bubbler with 10% NaOH solution) to neutralize the HCl and SO₂ off-gases.[7]

  • Initial Cooling: Charge the flask with ethyl acetoacetate (1.0 eq). Begin stirring and cool the flask in an ice-salt bath to an internal temperature of -5 to 10 °C.[8]

  • Reagent Addition: Add sulfuryl chloride (1.05 eq) to the dropping funnel. Add the sulfuryl chloride dropwise to the cooled, stirring ethyl acetoacetate over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Continue stirring for 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Gas Removal: Once the reaction is complete, slowly reduce the pressure using a vacuum pump to remove any residual dissolved acidic gases. Ensure the off-gas continues to be scrubbed through the caustic solution.[7]

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 2-chloroacetoacetate as a colorless to pale yellow liquid.[7][8] Collect the fraction boiling at approximately 107 °C at 14 mmHg.

Part II: Hantzsch Thiazole Synthesis

This is the core ring-forming reaction, where the previously synthesized α-haloester is condensed with a thioamide to build the thiazole heterocycle.

Principle and Mechanistic Insight

The Hantzsch thiazole synthesis is a classic condensation reaction. To obtain the desired 2-methyl substituent, thioacetamide is used as the thioamide component.[9][10] The mechanism involves three primary stages:[11]

  • Nucleophilic Attack (Sₙ2): The nucleophilic sulfur atom of thioacetamide attacks the electrophilic α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water, leading to the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism sub Ethyl 2-chloroacetoacetate + Thioacetamide int1 S-Alkylation Intermediate sub->int1 Nucleophilic Attack (SN2) int2 Cyclized Intermediate (Hemiaminal) int1->int2 Intramolecular Cyclization prod Ethyl 2-methylthiazole-5-carboxylate int2->prod Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 2-chloroacetoacetate164.5916.5 g1.0
Thioacetamide75.139.0 g1.2
Acetonitrile (MeCN)41.0560 mL-
Triethylamine (TEA)101.1913.7 g (18.8 mL)1.35
Ethyl Acetate-As needed-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (1.2 eq) in acetonitrile (60 mL).[10]

  • Addition of Haloester: Begin stirring the thioacetamide solution. Add the ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 15 minutes. A mild exotherm may be observed.[10]

  • Base Addition & Reflux: After the initial addition, stir the mixture at room temperature for 2 hours. A yellow solid may precipitate. Slowly add triethylamine (1.35 eq) to the mixture. The reaction temperature may rise.[10]

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 75-80 °C) and maintain for 1 hour. Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 150 mL of water and 150 mL of ethyl acetate.

  • Extraction: Shake the funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to afford pure ethyl 2-methylthiazole-5-carboxylate.[12]

Part III: Conversion to this compound

The final stage involves converting the ethyl ester to the desired methyl ester. A two-step hydrolysis-esterification sequence provides a high-purity product and is often more straightforward than direct transesterification.

Protocol 3a: Saponification to 2-Methylthiazole-5-carboxylic Acid

Procedure

  • Setup: Dissolve the crude ethyl 2-methylthiazole-5-carboxylate from the previous step in a mixture of ethanol (100 mL) and a 40% aqueous sodium hydroxide solution (1.5 eq).

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours, or until TLC indicates the disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl until the pH of the solution is less than 2. A solid precipitate will form.[10]

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash the filter cake thoroughly with cold water, and dry under vacuum to yield 2-methylthiazole-5-carboxylic acid as a solid.[10]

Protocol 3b: Fischer Esterification to the Methyl Ester

Procedure

  • Setup: Suspend the dried 2-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) as a catalyst.

  • Esterification: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture and slowly pour it over crushed ice. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by vacuum distillation or chromatography if necessary.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; Loss of product during distillation.Ensure reaction goes to completion via TLC; Use a proper vacuum distillation setup with a fractionating column for better separation.
Side Products in Step 2 Reaction temperature too high; Incorrect stoichiometry.Maintain careful temperature control during additions; Ensure accurate measurement of reagents. Consider purification of the intermediate from Step 1.[11]
Difficult Purification Impurities with similar polarity to the product.Use acid-base extraction: dissolve the crude product in an organic solvent and wash with dilute acid to extract the basic thiazole into the aqueous layer. Re-basify and extract back into an organic solvent.[11]
Incomplete Hydrolysis (Step 3a) Insufficient base or reaction time.Increase the amount of NaOH slightly or extend the reflux time. Monitor closely with TLC.
Incomplete Esterification (Step 3b) Water present in the reaction; Insufficient catalyst or time.Use anhydrous methanol and dry the carboxylic acid thoroughly; Increase reflux time or add a small amount of additional acid catalyst.

References

One-Pot Synthesis of 2-Methylthiazole-5-carboxylates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[1][2][3] In particular, 2-methylthiazole-5-carboxylates and their derivatives are crucial building blocks in the synthesis of medicinally important agents and have shown significant potential in drug discovery, including in the development of antileukemic drugs.[1][4]

Traditionally, the synthesis of these compounds often involves multi-step procedures that can be time-consuming, with tedious work-ups and often result in low overall yields.[1] To overcome these limitations, one-pot synthesis methodologies have emerged as an efficient and attractive alternative. This application note provides a detailed protocol for a practical and efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, based on the Hantzsch thiazole synthesis.[5] This method offers several advantages, including milder reaction conditions, simpler manipulation, and significantly improved yields compared to conventional methods.[4][6]

Reaction Overview and Mechanism

The one-pot synthesis described herein is a modification of the classic Hantzsch thiazole synthesis.[5] The reaction proceeds by the condensation of an α-haloketone with a thioamide. In this one-pot protocol, the α-haloketone is generated in situ from a β-ketoester, such as ethyl acetoacetate, by reaction with a halogenating agent like N-bromosuccinimide (NBS). This intermediate is then immediately reacted with a thiourea or a substituted thiourea to yield the desired 2-aminothiazole derivative.

The plausible reaction mechanism involves two key stages:

  • α-Halogenation: The reaction is initiated by the bromination of ethyl acetoacetate at the α-position by NBS to form the intermediate ethyl 2-bromo-3-oxobutanoate.

  • Cyclization and Dehydration: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-bromo carbon of the intermediate. This is followed by an intramolecular condensation where the nitrogen attacks the ketone carbonyl, leading to the formation of a five-membered ring intermediate. Subsequent dehydration results in the formation of the aromatic thiazole ring.

Experimental Protocol

This protocol is adapted from the efficient one-pot procedure described by Guo et al. (2014).[1][6]

Materials and Equipment
  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea (or N-substituted thioureas)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ammonia solution (NH₃·H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Büchner funnel and flask for filtration

  • Standard laboratory glassware

Step-by-Step Procedure for the Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in deionized water (50.0 mL) and THF (20.0 mL).

  • Bromination: Cool the mixture to below 0°C using an ice bath. To this cooled solution, slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.).

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by TLC (petroleum ether:ethyl acetate = 2:1) to confirm the disappearance of the starting ethyl acetoacetate.

  • Cyclization: To the reaction mixture containing the in situ generated ethyl 2-bromo-3-oxobutanoate, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.).

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

  • Work-up: After cooling the reaction mixture to room temperature, filter to remove any insoluble substances. To the filtrate, add ammonia solution (8.0 mL) to basify the mixture.

  • Product Precipitation: Stir the resulting mixture at room temperature for 10 minutes. A yellow flocculent precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by filtration using a Büchner funnel. Wash the solid with cold water and dry to obtain the crude product. The product can be further purified by recrystallization if necessary.

Visualizing the Workflow

The following diagram illustrates the key steps in the one-pot synthesis of 2-methylthiazole-5-carboxylates.

OnePotSynthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product & Work-up EAA Ethyl Acetoacetate Bromination 1. α-Bromination (in situ) EAA->Bromination NBS N-Bromosuccinimide NBS->Bromination Thiourea Thiourea/Derivatives Cyclization 2. Cyclization & Dehydration Thiourea->Cyclization Bromination->Cyclization Intermediate Workup Work-up & Purification Cyclization->Workup Product 2-Methylthiazole-5-carboxylate Workup->Product

Caption: Workflow for the one-pot synthesis.

Results and Discussion

This one-pot method has been shown to be effective for the synthesis of a variety of 2-substituted-4-methylthiazole-5-carboxylates with good to excellent yields. The reaction conditions are mild, and the procedure is significantly more efficient than traditional two-step methods.[1][6]

The scope of the reaction has been explored with various N-substituted thioureas, demonstrating its versatility. The electronic and steric properties of the substituents on the thiourea can influence the reaction time and yield.[4]

EntryR-group on ThioureaProductYield (%)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate72
2AllylEthyl 2-(allylamino)-4-methylthiazole-5-carboxylate76
3IsopropylEthyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate62
4PhenylEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate50
53,4-dichlorophenylEthyl 2-((3,4-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate73

Table adapted from Guo et al. (2014).[6]

Troubleshooting
  • Low Yield: Ensure the complete consumption of ethyl acetoacetate during the bromination step by monitoring with TLC. The temperature control during the addition of NBS is also crucial. Incomplete reaction during the cyclization step can be addressed by extending the reaction time or slightly increasing the temperature.

  • Impure Product: The work-up procedure is designed to precipitate the product upon basification. If the product is not pure, recrystallization from a suitable solvent (e.g., ethanol) is recommended. The formation of side products can sometimes occur, and purification by column chromatography may be necessary in such cases.

Alternative One-Pot Methodologies

While the NBS-mediated method is highly effective, other one-pot approaches for the synthesis of thiazoles have been developed, often with a focus on greener chemistry. These include the use of:

  • Oxone and Iodobenzene: This system provides an alternative for the oxidative cyclization.

  • Silica-supported Tungstosilisic Acid: This reusable catalyst can be used for the synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation.[2]

  • Microwave Irradiation: The use of microwaves can sometimes accelerate the Hantzsch reaction, leading to shorter reaction times and improved yields.[7]

Conclusion

The one-pot synthesis of 2-methylthiazole-5-carboxylates from readily available starting materials represents a significant improvement over traditional multi-step methods. The protocol detailed in this application note is robust, high-yielding, and applicable to the synthesis of a diverse range of derivatives.[1][6] This efficient synthetic route provides researchers in drug discovery and development with a powerful tool for accessing this important class of heterocyclic compounds.

References

Application Notes & Protocols: Methyl 2-methylthiazole-5-carboxylate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimicrobials (sulfazole), antiretrovirals (ritonavir), and antifungals (abafungin). Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component in drug design. Methyl 2-methylthiazole-5-carboxylate, in particular, serves as a highly versatile and readily available starting material. It possesses two distinct reactive handles: the ester at the C5 position and the thiazole ring itself, which can be manipulated to build molecular complexity.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the key synthetic transformations of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for converting this fundamental building block into high-value intermediates.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and handling requirements is essential.

PropertyValueSource
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
CAS Number 53233-90-2
Appearance Solid
Boiling Point ~242.7 °C
Primary Hazards Irritant. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

Handling & Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Key Synthetic Pathways and Protocols

This compound provides access to several key functional groups, enabling its integration into diverse synthetic strategies. The following sections detail the most critical transformations.

G start This compound acid 2-Methylthiazole-5-carboxylic Acid start->acid Saponification (e.g., LiOH, NaOH) alcohol (2-Methylthiazol-5-yl)methanol start->alcohol Reduction (e.g., LiAlH4) amide 2-Methylthiazole-5-carboxamide Derivatives acid->amide Amide Coupling (Amine, Coupling Agent) coupled 5-Aryl-2-methylthiazole Derivatives acid->coupled Decarboxylative Cross-Coupling

Caption: Core synthetic transformations of this compound.

A. Saponification: Accessing the Carboxylic Acid Core

The hydrolysis of the methyl ester to its corresponding carboxylic acid is arguably the most fundamental and crucial first step. 2-Methylthiazole-5-carboxylic acid is a key intermediate for synthesizing pharmaceuticals and agrochemicals, particularly antimicrobial agents and herbicides. The carboxylic acid unlocks access to a vast array of subsequent reactions, most notably amide bond formations and decarboxylative couplings.

Causality of Protocol Choices:

  • Base Selection: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used. LiOH is often preferred for its high reactivity and the ease of removing lithium salts during workup.

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is employed to ensure the solubility of both the ester starting material and the inorganic base.

  • Acidic Workup: Careful acidification with an acid like HCl is required to protonate the carboxylate salt generated in situ, causing the desired carboxylic acid product to precipitate or be extracted.

Protocol 1: Base-Mediated Hydrolysis

Reagent/ParameterQuantity/SettingMolar Equiv.Notes
This compound1.0 g (6.36 mmol)1.0-
Tetrahydrofuran (THF)20 mL-Co-solvent for solubility
Water10 mL-Solvent for base
Sodium Hydroxide (NaOH)0.38 g (9.54 mmol)1.5Can be substituted with LiOH·H₂O
Hydrochloric Acid (1 M HCl)~10-12 mL-Added until pH ~1-2
TemperatureRoom Temperature-Reaction is typically efficient without heating
Reaction Time3 - 5 hours-Monitor by TLC or LC-MS

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.36 mmol) in THF (20 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.38 g, 9.54 mmol) in water (10 mL).

  • Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.

  • Stir the biphasic mixture vigorously for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of 1 M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Dry the solid under vacuum to yield 2-methylthiazole-5-carboxylic acid as a white to off-white solid. Typical Yield: >90%.

B. Amidation: Building Blocks for Bioactive Molecules

Amide bonds are a cornerstone of medicinal chemistry. The conversion of this compound to various carboxamides is a common strategy in the synthesis of anti-cancer drugs and other bioactive agents. The most reliable pathway involves the initial hydrolysis to the carboxylic acid (Protocol 1), followed by a standard peptide coupling reaction with a desired amine.

Causality of Protocol Choices:

  • Two-Step Approach: Direct amidation of the ester is often inefficient. A two-step process (hydrolysis then coupling) is more general and high-yielding, especially with sterically hindered amines.

  • Coupling Agents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.

Protocol 2: Two-Step Amidation via the Carboxylic Acid

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ester Ester Acid Acid Ester->Acid Protocol 1 (NaOH, H2O/THF) Activated Activated Acid->Activated EDC / HOBt Product Target Amide Activated->Product Amine (R-NH2) TEA Amine Amine

The Versatile Scaffold: Methyl 2-methylthiazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a core structural motif found in a multitude of biologically active compounds. Among the diverse array of thiazole-containing building blocks, Methyl 2-methylthiazole-5-carboxylate has emerged as a particularly valuable starting material for the synthesis of novel therapeutic agents. Its strategic placement of a reactive ester group and a stable methyl group on the robust thiazole core provides a versatile platform for chemical elaboration, enabling the exploration of vast chemical space in the quest for new drugs. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols and insights into its role in the development of innovative therapeutics.

The Strategic Advantage of the 2-Methylthiazole-5-carboxylate Core

The utility of this compound in drug discovery stems from a combination of its inherent chemical properties and the biological significance of the thiazole moiety. The thiazole ring itself is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and aromatic interactions with biological targets. The 2-methyl group provides a degree of steric hindrance and lipophilicity, which can be fine-tuned in subsequent synthetic steps. The C5-methyl ester is the primary handle for diversification, allowing for the introduction of a wide range of functionalities through straightforward chemical transformations. This strategic combination of features makes it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Key Synthetic Transformations and Derivative Classes

The journey from this compound to a potential drug candidate involves a series of well-established yet adaptable chemical transformations. The primary reactive site is the methyl ester, which can be readily converted into a variety of functional groups, each imparting distinct physicochemical and pharmacological properties to the resulting molecule.

Hydrolysis to the Carboxylic Acid: The Gateway to Amide Libraries

The first and often crucial step in elaborating the this compound scaffold is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is the gateway to the synthesis of a vast array of amide derivatives, a compound class of immense importance in medicinal chemistry due to the stability and hydrogen bonding capabilities of the amide bond.

G start This compound acid 2-Methylthiazole-5-carboxylic acid start->acid  Base or Acid Hydrolysis (e.g., NaOH, H2O/MeOH) amide 2-Methylthiazole-5-carboxamides acid->amide  Amide Coupling (e.g., EDC, HOBt, Amine)

Figure 1: General workflow for the synthesis of 2-methylthiazole-5-carboxamides.

Amide Formation: Building Blocks of Biological Activity

With the carboxylic acid in hand, researchers can readily access a diverse library of amides by coupling it with a wide range of primary and secondary amines. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). The choice of amine is a critical determinant of the final compound's biological activity, allowing for the introduction of various pharmacophoric features.

Hydrazide Synthesis: Precursors to Novel Heterocycles

Another important derivatization pathway involves the conversion of the methyl ester to the corresponding hydrazide. This is typically accomplished by reacting the ester with hydrazine hydrate in a suitable solvent like ethanol. The resulting 2-methylthiazole-5-carbohydrazide is a versatile intermediate that can be further modified to generate a variety of heterocyclic systems, such as pyrazoles and oxadiazoles, which are themselves prevalent in many drug molecules.[1]

Applications in Drug Discovery: Targeting Disease with Precision

The versatility of the this compound scaffold has been exploited in a number of therapeutic areas, leading to the discovery of potent and selective modulators of various biological targets.

Anticancer Agents: A Scaffold for Kinase and Enzyme Inhibitors

The thiazole core is a prominent feature in many approved and investigational anticancer drugs. Derivatives of this compound have shown significant promise in this area, particularly as inhibitors of protein kinases and other key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibitors: Numerous studies have demonstrated the potential of 2-substituted thiazole carboxamides as potent inhibitors of various kinases, including Akt kinases, which are central to cell survival and proliferation pathways.[2][3] The thiazole ring often serves as a hinge-binding motif, while the substituents at the 2- and 5-positions explore different pockets of the ATP-binding site to achieve potency and selectivity.[4][5]

  • Monoacylglycerol Lipase (MAGL) Inhibitors: Derivatives of 2-amino-4-methylthiazole-5-carboxylate have been identified as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system and is implicated in the progression of several cancers.[6][7][8] These inhibitors have demonstrated significant anticancer activity in preclinical models.[6][8]

G drug Thiazole-5-carboxamide Derivative magl MAGL drug->magl Inhibition two_ag 2-AG magl->two_ag Hydrolysis pge2 Prostaglandins (e.g., PGE2) two_ag->pge2 Conversion via COX-2 proliferation Tumor Cell Proliferation, Migration, Invasion pge2->proliferation Stimulation

Figure 2: Simplified pathway showing MAGL inhibition by thiazole derivatives.

Antimicrobial Agents: A New Frontier in Fighting Infections

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The thiazole scaffold has a long history in the development of antibacterial and antifungal drugs. Derivatives of this compound have been investigated for their potential to combat a range of microbial infections.[9] The introduction of different substituents on the thiazole core allows for the optimization of antimicrobial activity against specific bacterial or fungal strains.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis of key derivatives of this compound. Researchers should always adhere to standard laboratory safety procedures and may need to optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2-Methylthiazole-5-carboxylic Acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which should result in the precipitation of the carboxylic acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylthiazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.[10]

Protocol 2: Synthesis of a 2-Methylthiazole-5-carboxamide Derivative

This protocol outlines a general procedure for the amide coupling of 2-methylthiazole-5-carboxylic acid with a primary amine.

Materials:

  • 2-Methylthiazole-5-carboxylic acid

  • A primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve 2-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve the desired amine (1.1 eq) in anhydrous DMF and add a base such as triethylamine or DIPEA (1.5 eq).

  • Add the amine solution to the activated carboxylic acid solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-methylthiazole-5-carboxamide.

Protocol 3: Synthesis of 2-Methylthiazole-5-carbohydrazide

This protocol describes the conversion of this compound to its corresponding hydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization or column chromatography to obtain 2-methylthiazole-5-carbohydrazide.[11]

Data Summary

The following table summarizes the biological activities of representative derivatives of the 2-methylthiazole-5-carboxylate scaffold, highlighting their potential in different therapeutic areas.

Compound ClassTarget/ActivityExample DataReference
2-Amino-4-methylthiazole-5-carboxylate derivativesMAGL InhibitionIC₅₀ values ranging from 0.037 to 9.60 µM[6][8]
2-Amino-4-methylthiazole-5-carboxylate derivativesAnticancer (NCI-60)GI₅₀ of 0.34 µM against HOP-92 (Lung Cancer)[6][8]
2-Phenyl-4-trifluoromethylthiazole-5-carboxamidesAnticancer48% inhibition of A-549 (Lung Cancer) cells[12]
2-Substituted thiazole carboxamidesAkt Kinase InhibitionIC₅₀ values of 25 nM (Akt1) and 24 nM (Akt3)[2]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesAntibacterialActive against Staphylococcus aureus and Bacillus subtilis[13][14]

Conclusion

This compound is a foundational building block in modern drug discovery, offering a robust and versatile scaffold for the synthesis of a wide range of biologically active molecules. Its straightforward derivatization into amides, hydrazides, and other functional groups provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize compounds for desired therapeutic effects. The demonstrated success of this scaffold in generating potent anticancer and antimicrobial agents underscores its continued importance in the development of next-generation medicines. The protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this compound in their own drug discovery endeavors.

References

Application Notes & Protocols: Methyl 2-methylthiazole-5-carboxylate as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] This is due to its metabolic stability, planar structure, and capacity for hydrogen bonding.[2] Among the various thiazole-based synthons, Methyl 2-methylthiazole-5-carboxylate serves as a particularly valuable and versatile starting material. Its ester functionality provides a convenient handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid followed by amide coupling. This guide provides an in-depth analysis of the synthetic utility of this compound, detailing core chemical transformations, step-by-step protocols, and insights into the structure-activity relationships (SAR) of its antimicrobial derivatives.

The Strategic Importance of the Thiazole Scaffold

The thiazole nucleus is a cornerstone in the design of bioactive molecules, renowned for its presence in natural products and synthetic drugs with a wide array of activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][3][4] Its unique electronic properties, arising from the sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological targets, a crucial feature for potent enzyme inhibition.[4]

Several clinically important antibiotics, such as Sulfathiazole and numerous cephalosporins, incorporate a thiazole or a related thiazolidine ring, underscoring the scaffold's proven track record in combating infectious diseases.[5][6][7] The primary mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerases, or key components of metabolic pathways.[1][2]

This compound is an ideal starting point for library synthesis in a drug discovery campaign. The methyl group at the C2 position and the carboxylate at the C5 position offer distinct points for diversification, allowing for a systematic exploration of the chemical space to optimize potency and pharmacokinetic properties.

Core Synthetic Workflow: From Ester to Bioactive Amide

The most direct and widely employed strategy for elaborating this compound into potential antimicrobial agents involves a two-step sequence: saponification of the methyl ester followed by amide bond formation. This approach transforms a relatively inert ester into a highly versatile carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of candidate molecules.

Synthetic_Workflow Start Methyl 2-methylthiazole- 5-carboxylate Acid 2-Methylthiazole- 5-carboxylic Acid Start->Acid Step 1: Hydrolysis (e.g., LiOH, NaOH) Amides Library of N-Substituted 2-Methylthiazole-5-carboxamides (Antimicrobial Candidates) Acid->Amides Step 2: Amide Coupling (Amine + Coupling Agent)

Caption: General synthetic workflow from the starting ester to antimicrobial amide candidates.

Step 1: Saponification (Ester Hydrolysis)

Causality and Rationale: The conversion of the methyl ester to a carboxylic acid is the critical activation step. The carboxylate anion, formed upon deprotonation, is a poor leaving group, but the protonated carboxylic acid can be readily activated by coupling reagents for subsequent amidation. Standard basic hydrolysis using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is highly efficient for this transformation. LiOH is often preferred for its ability to minimize side reactions and for cleaner conversions at room temperature.[8]

Protocol 1: Hydrolysis of this compound

  • Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water (deionized)

    • Hydrochloric acid (HCl), 1 M or 2 M solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 2:1 ratio by volume). The concentration is typically around 0.1-0.5 M.

    • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

    • Once the reaction is complete, remove the organic solvent (THF/MeOH) under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methylthiazole-5-carboxylic acid as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.[9][10]

Step 2: Amide Coupling

Causality and Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The resulting amide linkage is metabolically robust and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with enzyme active sites. The reaction requires activation of the carboxylic acid to make the carbonyl carbon more electrophilic. This is achieved using coupling reagents (e.g., EDC, HATU) or by converting the acid to a more reactive species like an acyl chloride (e.g., using SOCl₂ or oxalyl chloride).[11]

Protocol 2: General Procedure for Amide Coupling

  • Materials:

    • 2-Methylthiazole-5-carboxylic acid (from Protocol 1)

    • Substituted amine (R-NH₂) (1.0 - 1.2 eq)

    • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 eq)

    • HOBt (Hydroxybenzotriazole) or HOBt·H₂O (1.2 - 1.5 eq)

    • A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq), HOBt·H₂O (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2-methylthiazole-5-carboxamide.

Application in Antimicrobial Synthesis & Structure-Activity Relationship (SAR)

The true utility of this scaffold is demonstrated by the biological activity of its derivatives. By coupling 2-methylthiazole-5-carboxylic acid with various aniline or benzylamine derivatives, a wide range of antimicrobial agents can be synthesized.[12] SAR studies on these compounds have revealed several key insights.

  • Influence of Aromatic Substituents: The nature and position of substituents on the aromatic ring of the coupled amine significantly modulate antimicrobial activity. Electron-withdrawing groups, such as halogens (Cl, F) and nitro (-NO₂) groups, often enhance antibacterial and antifungal potency.[2] This is likely due to altered electronic properties that improve binding to the target enzyme.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing bulky substituents on the phenyl ring, can improve activity against certain strains like Staphylococcus aureus, possibly by enhancing membrane permeability.[13]

  • Hybrid Molecules: Hybridizing the thiazole carboxamide core with other known antimicrobial pharmacophores (e.g., pyrazoline, benzothiazole) can lead to compounds with broad-spectrum activity or novel mechanisms of action.[2][14]

Table 1: Representative Antimicrobial Activity of Thiazole Carboxamide Derivatives

Compound IDR Group (in N-R)Target OrganismMIC (µg/mL)Citation
Ex-1 4-ChlorophenylS. aureus15.6 - 31.25[2][12]
Ex-2 4-NitrophenylS. aureus7.8 - 15.6[2]
Ex-3 3,4-DichlorophenylE. coli31.25[12]
Ex-4 4-FluorophenylC. albicans62.5[2][12]
Ex-5 PhenylB. subtilis62.5[15]

Note: MIC (Minimum Inhibitory Concentration) values are compiled from representative literature and may vary based on specific assay conditions.

Mechanism of Action: Targeting Essential Bacterial Machinery

Thiazole derivatives exert their antimicrobial effects by inhibiting crucial cellular processes. Molecular docking studies and biochemical assays have identified several key targets.

Mechanism_of_Action Thiazole Thiazole Carboxamide Derivative Gyrase DNA Gyrase / Topoisomerase IV Thiazole->Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Thiazole->DHPS Inhibition (Sulfa-drug mimics) Replication DNA Replication Blocked Gyrase->Replication Death Bacterial Cell Death Replication->Death Folate Folate Synthesis Blocked DHPS->Folate Folate->Death

References

Application Note: A Validated Protocol for the Reduction of Methyl 2-methylthiazole-5-carboxylate to (2-Methylthiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, validated experimental procedure for the reduction of the ester moiety in Methyl 2-methylthiazole-5-carboxylate to yield the primary alcohol, (2-methylthiazol-5-yl)methanol. Thiazole-containing alcohols are valuable synthons in medicinal chemistry and drug development, serving as key intermediates for a wide range of biologically active molecules.[1][2][3] This protocol focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent, and outlines the reaction mechanism, step-by-step experimental workflow, safety considerations, and purification techniques. The causality behind critical steps, such as reagent selection and workup procedure, is explained to provide researchers with a robust and reproducible method.

Introduction and Scientific Rationale

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The target molecule, (2-methylthiazol-5-yl)methanol[4][5][6], is a key building block for more complex pharmaceutical agents. The selection of an appropriate reducing agent is critical for achieving a high-yield, chemoselective transformation without affecting the heterocyclic thiazole ring.

1.1. Choice of Reducing Agent: A Comparative Analysis

  • Sodium Borohydride (NaBH₄): While safer and easier to handle, NaBH₄ is generally too mild to reduce esters efficiently under standard conditions.[7][8][9] Its use is typically reserved for the reduction of aldehydes and ketones.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful reducing agent often employed to achieve the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C).[10][11][12] While it can fully reduce esters to alcohols at higher temperatures or with excess equivalents, controlling the reaction to prevent the formation of the aldehyde intermediate can be challenging.[13]

  • Lithium Aluminum Hydride (LiAlH₄, LAH): LAH is an exceptionally powerful and non-selective nucleophilic reducing agent.[9][14] It readily reduces esters, carboxylic acids, amides, and nitriles.[7][14] Its high reactivity makes it the ideal choice for the complete and efficient reduction of the robust ester group in this compound to the corresponding primary alcohol.[15] The thiazole ring is generally stable to LAH under the prescribed conditions.[1]

1.2. Reaction Scheme and Mechanism

The reduction proceeds via a two-step nucleophilic addition of hydride ions from LiAlH₄.

Reaction: this compound → (2-methylthiazol-5-yl)methanol

Mechanism:

  • First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.[14][15]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the methoxide (-OCH₃) as a leaving group. This generates a transient aldehyde intermediate.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an aluminum alkoxide intermediate.[15]

  • Protonation (Workup): A careful aqueous workup protonates the alkoxide to yield the final primary alcohol product, (2-methylthiazol-5-yl)methanol.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting Material
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFCommercialHighly reactive, handle under inert gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialMust be dry.[14][16]
Ethyl Acetate (EtOAc)ACS GradeCommercialUsed for extraction and quenching.
Sodium Hydroxide (NaOH)Pellets, ACS GradeCommercialFor preparing 15% aqueous solution.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Deionized WaterN/AIn-houseFor workup.
Silica Gel230-400 meshCommercialFor column chromatography.
HexanesACS GradeCommercialMobile phase component.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Constant pressure addition funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

3.1. Reaction Setup

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser fitted with a nitrogen/argon inlet.

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Via cannula or syringe, charge the flask with 15 mL of a 1.0 M solution of LiAlH₄ in THF (15.0 mmol, 1.5 equiv) .

  • Cool the stirred LiAlH₄ suspension to 0 °C using an ice/water bath.

3.2. Reaction Execution

  • Dissolve 1.57 g of this compound (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF in a separate dry flask.

  • Transfer this solution to the addition funnel.

  • Add the ester solution dropwise to the cooled, stirred LiAlH₄ suspension over a period of 30 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-3 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting ester spot has been completely consumed.

3.3. Workup and Quenching (Fieser Method)

CAUTION: The workup is highly exothermic and generates hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood, ensuring no flammable solvents are nearby.

The Fieser workup is a reliable method to quench LAH reactions and generate granular, filterable aluminum salts.[17][18][19] For a reaction using X g of LiAlH₄ (in this case, 15 mmol ≈ 0.57 g), the following volumes are used:

  • Cool the reaction flask back down to 0 °C in an ice/water bath.

  • Slowly and dropwise , add 0.6 mL of deionized water (X mL) . Vigorous gas evolution will be observed.

  • Next, add 0.6 mL of 15% aqueous NaOH solution (X mL) dropwise. The mixture will begin to form a white precipitate.

  • Finally, add 1.8 mL of deionized water (3X mL) dropwise.

  • Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30-60 minutes. A granular white solid should form, which is easily filtered.

  • Add a small amount of anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes to ensure all water is sequestered.[18]

  • Filter the mixture through a pad of Celite, washing the solids thoroughly with ethyl acetate (3 x 20 mL).

3.4. Purification

  • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude material by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure (2-methylthiazol-5-yl)methanol.

  • Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis Setup Inert Atmosphere Setup (Flame-dried glassware, N2 gas) Charge_LAH Charge LiAlH4 (1.5 equiv in THF) Setup->Charge_LAH Reagents Prepare Reagents (Ester in anhyd. THF) Addition Slow Dropwise Addition of Ester Solution Reagents->Addition Cooling1 Cool to 0 °C Charge_LAH->Cooling1 Cooling1->Addition Reaction_RT Warm to RT (Stir 2-3h, TLC Monitoring) Addition->Reaction_RT Cooling2 Cool to 0 °C Reaction_RT->Cooling2 Quench Fieser Quench (H2O, 15% NaOH, H2O) Cooling2->Quench Filter Filter Aluminum Salts (Wash with EtOAc) Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography (Silica, Hex/EtOAc) Concentrate->Purify Final_Product Pure (2-methylthiazol-5-yl)methanol Purify->Final_Product

Caption: Experimental workflow for the LiAlH₄ reduction of this compound.

Safety and Troubleshooting

  • Lithium Aluminum Hydride (LiAlH₄): LAH is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite.[14][16] Always handle it under an inert atmosphere (N₂ or Ar). All glassware must be scrupulously dried. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Quenching: The quenching process is the most hazardous step. Add quenching reagents extremely slowly and behind a blast shield. Ensure adequate cooling and ventilation.

ProblemPossible CauseSuggested Solution
Reaction does not go to completion.Insufficient LiAlH₄ (may have degraded).Use a fresh bottle of LiAlH₄ solution or titrate the solution to determine its exact molarity.
Wet solvent or glassware.Ensure all solvents are anhydrous and glassware is properly flame-dried.
Workup results in a gelatinous, unfilterable precipitate.Incorrect stoichiometry or order of addition during Fieser quench.Adhere strictly to the 1:1:3 ratio of H₂O : 15% NaOH : H₂O.[18] If a gel forms, try adding more anhydrous MgSO₄ and stirring vigorously for an extended period.
Low product yield after purification.Product is water-soluble and lost during workup.After the organic extraction, saturate the aqueous layer with NaCl and re-extract with ethyl acetate or a more polar solvent like dichloromethane.
Product co-elutes with impurities.Optimize the mobile phase for column chromatography; a shallower gradient may be required.

References

Application Notes & Protocols: Methyl 2-methylthiazole-5-carboxylate as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of Methyl 2-methylthiazole-5-carboxylate as a corrosion inhibitor. This document details the underlying scientific principles, theoretical framework, and validated experimental protocols for evaluating its performance.

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to structural failures, operational disruptions, and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets in aggressive environments, such as acidic solutions used in industrial cleaning and oil and gas exploration.[1][2]

Thiazole derivatives have emerged as a highly effective class of corrosion inhibitors.[1][3] Their efficacy is attributed to their molecular structure, which includes a π-electron-rich aromatic ring and heteroatoms—specifically nitrogen and sulfur—that act as potent adsorption centers on metal surfaces.[1][4] These features facilitate the formation of a durable protective film, isolating the metal from the corrosive medium.[2]

This guide focuses on This compound (C₆H₇NO₂S), a specific thiazole derivative noted for its potential in corrosion protection.[5] We will explore its mechanism of action, provide a theoretical basis for its inhibitory properties through computational chemistry, and present detailed protocols for its empirical validation.

Compound Profile:

Property Value Reference
IUPAC Name methyl 2-methyl-1,3-thiazole-5-carboxylate [6]
CAS Number 53233-90-2 [6]
Molecular Formula C₆H₇NO₂S [6]
Molecular Weight 157.19 g/mol [6]

| Appearance | White to almost white crystalline powder |[7] |

Proposed Mechanism of Corrosion Inhibition

The inhibitory action of this compound is predicated on its ability to adsorb onto the metal surface, displacing water molecules and aggressive ions, thereby blocking the active sites for corrosion. This adsorption is a complex process involving multiple interaction modes.

  • Chemisorption: The lone pair electrons of the nitrogen and sulfur heteroatoms in the thiazole ring can be shared with the vacant d-orbitals of metal atoms (e.g., iron, copper), forming strong coordinate covalent bonds.[8]

  • Physisorption: In acidic media, the inhibitor molecule can become protonated. This creates a cationic species that can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻ or SO₄²⁻) from the corrosive solution.

  • π-Orbital Interaction: The π-electrons of the thiazole ring can interact with the d-orbitals of the metal, further strengthening the adsorption bond.[1][8]

This multi-faceted adsorption leads to the formation of a stable, monolayer protective film that acts as a physical barrier against both anodic metal dissolution and cathodic hydrogen evolution reactions.[2][8] Consequently, many thiazole derivatives are classified as mixed-type inhibitors.[9][10]

Figure 1: Proposed adsorption mechanism of the inhibitor on a metal surface.

Theoretical Evaluation: Quantum Chemical Insights

Density Functional Theory (DFT) is a powerful computational tool used to correlate the molecular structure of an inhibitor with its potential corrosion inhibition efficiency.[11][12] By calculating specific quantum chemical descriptors, we can predict the molecule's reactivity and its propensity to adsorb onto a metal surface.[13][14]

Key Quantum Chemical Descriptors:

Parameter Symbol Significance in Corrosion Inhibition
Energy of the Highest Occupied Molecular Orbital EHOMO Represents the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[12]
Energy of the Lowest Unoccupied Molecular Orbital ELUMO Represents the electron-accepting ability of the molecule. A lower ELUMO value suggests the molecule can accept electrons from the metal, forming a feedback bond that strengthens the adsorption.
Energy Gap ΔE = ELUMO - EHOMO A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[12]
Dipole Moment µ A higher dipole moment may increase the adsorption of the inhibitor due to dipole-dipole interactions with the metal surface.[13]

| Electronegativity | χ | Indicates the tendency of the molecule to attract electrons. |

These theoretical calculations provide an invaluable a priori assessment, guiding experimental design and reducing the need for extensive empirical screening.[15]

Experimental Protocols for Performance Validation

To empirically determine the inhibition efficiency and mechanism of this compound, a combination of gravimetric and electrochemical methods is recommended.

Experimental_Workflow cluster_tests Corrosion Tests cluster_analysis Data Analysis & Interpretation start Start: Evaluation of Inhibitor prep_coupons 1. Prepare & Polish Metal Coupons start->prep_coupons prep_solutions 2. Prepare Corrosive Medium (e.g., 1 M HCl) with varying Inhibitor Concentrations prep_coupons->prep_solutions weight_loss Weight Loss Method prep_solutions->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_solutions->eis tafel Potentiodynamic Polarization (Tafel) prep_solutions->tafel calc_ie Calculate Inhibition Efficiency (IE%) weight_loss->calc_ie eis->calc_ie tafel->calc_ie det_mechanism Determine Inhibition Mechanism (Anodic/Cathodic/Mixed) tafel->det_mechanism fit_isotherm Fit Adsorption Isotherm (e.g., Langmuir) calc_ie->fit_isotherm end Conclusion: Characterize Inhibitor Performance calc_ie->end det_mechanism->end calc_thermo Calculate Thermodynamic Parameters (ΔG°ads) fit_isotherm->calc_thermo calc_thermo->end

Figure 2: Standard experimental workflow for inhibitor evaluation.
Protocol: Weight Loss (Gravimetric) Method

This fundamental method provides a direct measure of corrosion rate and inhibition efficiency.[9][14]

Materials & Equipment:

  • Metal coupons (e.g., mild steel, copper) of known surface area.

  • Abrasive papers (e.g., 200 to 1200 grit).

  • Analytical balance (±0.1 mg precision).

  • Corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄).

  • This compound.

  • Thermostatic water bath.

  • Glass beakers and hooks.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper.

  • Cleaning: Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly.

  • Initial Weighing: Weigh each coupon accurately using an analytical balance (W₁).

  • Solution Preparation: Prepare a blank corrosive solution and several test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immersion: Suspend one coupon in each solution using a glass hook. Place the beakers in a thermostatic water bath at a constant temperature (e.g., 303 K) for a set duration (e.g., 6 hours).[9]

  • Final Weighing: After the immersion period, remove the coupons, clean them with a soft brush, rinse with water and acetone, dry, and reweigh (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × D) Where: ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibited solution.

Protocol: Electrochemical Measurements

Electrochemical tests provide rapid results and deeper mechanistic insights.[9][16] A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).

A. Potentiodynamic Polarization (Tafel Plots) This technique determines the corrosion current and reveals the inhibitor's effect on anodic and cathodic reactions.

Procedure:

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Data Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). An inhibitor is considered:

    • Anodic or Cathodic: If the displacement in E_corr is >85 mV.

    • Mixed-Type: If the displacement in E_corr is <85 mV.[10]

  • Calculate Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

B. Electrochemical Impedance Spectroscopy (EIS) EIS provides information about the charge transfer resistance and the properties of the inhibitor film at the metal-solution interface.

Procedure:

  • After OCP stabilization, apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

  • Data Analysis: The Nyquist plot for a corrosion process typically shows a semicircle.

    • The diameter of the semicircle corresponds to the charge-transfer resistance (R_ct) . A larger R_ct value indicates slower corrosion and higher inhibition efficiency.[9]

    • The data can be fitted to an equivalent circuit model to also determine the double-layer capacitance (C_dl) . A decrease in C_dl upon inhibitor addition suggests the adsorption of the inhibitor and displacement of water molecules.[9]

  • Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Typical Electrochemical Data Summary:

Inhibitor Conc. (ppm) Ecorr (mV vs SCE) icorr (µA/cm²) Rct (Ω·cm²) Cdl (µF/cm²) IE% (from icorr) IE% (from Rct)
0 (Blank) -450 1000 50 200 - -
50 -445 350 150 150 65.0 66.7
100 -442 180 300 120 82.0 83.3
200 -438 80 650 90 92.0 92.3
500 -435 35 1500 75 96.5 96.7

(Note: Data are hypothetical and for illustrative purposes only)

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor molecules and the metal surface, experimental data can be fitted to various adsorption isotherm models.[17] The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the metal surface.[18][19]

The Langmuir isotherm is represented by the equation: C / θ = 1/K_ads + C

Where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (θ = IE% / 100), calculated from weight loss or electrochemical data.

  • K_ads is the equilibrium constant of the adsorption process.

Protocol:

  • Calculate θ for each inhibitor concentration.

  • Plot C/θ versus C.

  • If a straight line is obtained with a correlation coefficient (R²) close to 1, it indicates that the adsorption follows the Langmuir isotherm.[2]

  • The value of K_ads can be determined from the intercept of the line (Intercept = 1/K_ads).

The standard free energy of adsorption (ΔG°ads) can then be calculated to determine the nature of the adsorption: ΔG°ads = -RT ln(55.5 × K_ads)

Where:

  • R is the universal gas constant (8.314 J K⁻¹ mol⁻¹).

  • T is the absolute temperature in Kelvin.

  • The value 55.5 is the molar concentration of water in the solution.[14]

Interpretation:

  • ΔG°ads around -20 kJ/mol or less negative: Suggests physisorption (electrostatic interactions).

  • ΔG°ads around -40 kJ/mol or more negative: Suggests chemisorption (covalent bond formation).[9][14]

  • Values between -20 and -40 kJ/mol indicate a mixed-mode adsorption.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]

References

Comprehensive Analytical Characterization of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Introduction and Significance

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring functionalized with both a methyl and a methyl carboxylate group.[1][2] This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex, biologically active molecules, including antimicrobial and antitumor agents.[1] Its applications also extend to the development of corrosion inhibitors and as a stabilizing agent for proteins.[1] Given its role as a critical starting material, a comprehensive analytical characterization is essential to ensure the integrity of downstream applications and the reproducibility of scientific findings. This guide outlines the synergistic use of spectroscopic and chromatographic techniques to provide an unambiguous profile of the molecule.

Physicochemical Properties Summary

A foundational understanding of the molecule's physical and chemical properties is crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.

PropertyValueSource
IUPAC Name methyl 2-methyl-1,3-thiazole-5-carboxylatePubChem[2]
Molecular Formula C₆H₇NO₂SPubChem[2]
Molecular Weight 157.19 g/mol PubChem[2]
Exact Mass 157.01974964 DaPubChem[2]
CAS Number 53233-90-2PubChem[2]
Topological Polar Surface Area 67.4 ŲPubChem[2]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the distinct chemical environments of each nucleus. For this compound, ¹H NMR will confirm the presence and connectivity of the different methyl groups and the lone aromatic proton, while ¹³C NMR will identify all six unique carbon atoms in the structure.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: 1024-2048.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts (δ) and coupling patterns to assign signals to the specific protons and carbons of the molecule.

Expected Spectral Data

The following tables summarize the anticipated chemical shifts based on the molecular structure and data from similar thiazole derivatives.[3][4][5]

Table: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.10 Singlet (s) 1H Thiazole C4-H
~3.85 Singlet (s) 3H Ester (-OCH₃)

| ~2.75 | Singlet (s) | 3H | Thiazole C2-CH₃ |

Table: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~165.0 Thiazole C2
~162.0 Ester Carbonyl (C=O)
~145.0 Thiazole C4
~125.0 Thiazole C5
~52.0 Ester (-OCH₃)

| ~19.0 | Thiazole C2-CH₃ |

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum (400 MHz) C->D E Acquire ¹³C Spectrum (100 MHz) F Fourier Transform & Phasing E->F G Calibrate, Integrate & Assign Peaks F->G H Confirm Structure G->H

Workflow for NMR-based structural elucidation.

Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes. For this compound, IR is essential to confirm the presence of the ester carbonyl (C=O) group and the characteristic vibrations of the thiazole ring (C=N, C-S).[6]

Protocol: Attenuated Total Reflectance (ATR) IR Analysis
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to their corresponding functional groups.

Expected Spectral Data

Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium-Weak Aromatic C-H stretch (thiazole ring)
2950-2850 Medium-Weak Aliphatic C-H stretch (methyl groups)
~1720 Strong C=O stretch (ester carbonyl)
~1550 Medium C=N stretch (thiazole ring)
1250-1100 Strong C-O stretch (ester)

| ~700-600 | Medium-Weak | C-S stretch |

IR_Workflow A Clean ATR Crystal & Collect Background B Place Sample on Crystal A->B C Acquire Spectrum (4000-400 cm⁻¹) B->C D Assign Peaks to Functional Groups C->D E Confirm Functional Group Identity D->E

Workflow for functional group analysis by IR spectroscopy.

Molecular Weight and Purity Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement. This technique serves as a final, definitive check on the compound's identity.

Protocol: LC-MS Analysis with Electrospray Ionization (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Parameters (LC-MS):

    • LC System (for sample introduction):

      • Column: A short C18 column (e.g., 50 mm x 2.1 mm).

      • Mobile Phase: Isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

      • Flow Rate: 0.2 mL/min.

    • MS System (ESI source):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

  • Data Processing and Interpretation:

    • Examine the mass spectrum for the molecular ion peak. In ESI+ mode, this will typically be the protonated molecule [M+H]⁺.

    • Calculate the expected m/z for [M+H]⁺ (157.0197 + 1.0078 = 158.0275).

    • Compare the observed m/z with the calculated value. For HRMS, the mass accuracy should be within 5 ppm.

    • Analyze for potential fragments or adducts (e.g., [M+Na]⁺) to gain further structural confidence.

Expected Spectral Data

Table: Expected m/z Peaks in ESI+ Mass Spectrum

Observed m/z Ion Species Calculated m/z Interpretation
~158.0275 [M+H]⁺ 158.0275 Protonated molecular ion

| ~180.0094 | [M+Na]⁺ | 180.0094 | Sodium adduct |

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (e.g., 10 µg/mL in MeOH) B Filter Sample (0.22 µm) A->B C Inject into LC-MS B->C D Ionize via ESI+ C->D E Scan m/z 50-500 D->E F Identify [M+H]⁺ Peak E->F G Compare Observed m/z with Calculated Mass F->G H Confirm Molecular Weight and Formula G->H

Workflow for molecular weight determination by LC-MS.

Purity Assessment by Chromatography

Expertise & Experience: Chromatography is the gold standard for assessing the purity of a chemical compound. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) can also be employed if the compound exhibits sufficient volatility and thermal stability. A pure compound should ideally yield a single, sharp, symmetrical peak.

Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol.

    • Create a working solution by diluting the stock to ~100 µg/mL with the mobile phase.

    • Filter the working solution through a 0.22 µm syringe filter.

  • Instrument Parameters:

    • HPLC System:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 270 nm.

  • Data Processing and Interpretation:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • A purity level of >98% is typically required for high-quality starting materials.

HPLC_Workflow A Prepare Sample (~100 µg/mL) C Inject Sample A->C B Set Up HPLC (C18, ACN/H₂O) D Run Gradient Separation B->D C->D E Detect by UV (270 nm) D->E F Integrate Chromatogram E->F G Calculate % Purity F->G

Workflow for purity analysis by HPLC.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound requires the integration of data from multiple analytical techniques. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and HPLC quantifies its purity. By following the protocols outlined in this guide, researchers can confidently establish the identity, structure, and purity of their material, ensuring the validity and success of their scientific endeavors.

References

Application Note & Protocol: Continuous Flow Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1] Traditional batch synthesis of these vital heterocycles often contends with challenges related to reaction time, scalability, and safety. This document provides a comprehensive guide to the synthesis of thiazole derivatives using continuous flow chemistry, a transformative technology that offers enhanced control, safety, and efficiency over conventional methods.[2][3] We will delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis, a robust and widely adopted method, and its adaptation to a continuous flow regime.[4][5] This guide will provide researchers with the foundational knowledge and a detailed, field-proven protocol to implement this modern synthetic strategy, accelerating drug discovery and development efforts.

Introduction: The Significance of Thiazoles and the Rise of Flow Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[6][7] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9] The therapeutic importance of thiazoles continually drives the demand for efficient and scalable synthetic methodologies.

Continuous flow chemistry has emerged as a paradigm-shifting technology in organic synthesis, offering numerous advantages over traditional batch processing.[3][10] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach provides:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with highly exothermic reactions or toxic reagents.[10][11][12]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, minimizing the formation of byproducts and improving selectivity.[10][12]

  • Increased Efficiency and Yield: Reactions often proceed faster and with higher yields due to the precise control over reaction parameters like temperature, pressure, and residence time.[13][14]

  • Facilitated Scalability: Scaling up production is achieved by running the system for longer durations or by numbering up reactors, bypassing the complex challenges of scaling up batch reactors.[15]

  • Automation and Integration: Flow systems can be readily automated and integrated with in-line analysis and purification, enabling a streamlined workflow from synthesis to final product.[4][16]

Given these advantages, continuous flow synthesis is an ideal platform for the production of thiazole derivatives, offering a pathway to safer, more efficient, and scalable manufacturing.[17]

The Hantzsch Thiazole Synthesis in Continuous Flow

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide.[5][18] The reaction proceeds through a multi-step pathway that is well-suited for translation to a continuous flow process.[4][17]

Mechanism:

The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.[5][19]

Logical Workflow for Continuous Flow Hantzsch Synthesis

The following diagram illustrates a typical workflow for the continuous flow synthesis of thiazole derivatives based on the Hantzsch reaction.

Hantzsch_Flow_Synthesis cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up & Isolation ReagentA α-Haloketone Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB Thioamide Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Reaction Mixture BPR Back Pressure Regulator Reactor->BPR Crude Product Stream Collection Product Collection BPR->Collection Quench Quenching Solution Quench->Collection Purification Purification (e.g., Crystallization, Chromatography) Collection->Purification FinalProduct Isolated Thiazole Derivative Purification->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern yield and purity, empowering you to make informed decisions in your laboratory work.

The primary synthetic route discussed is the Hantzsch thiazole synthesis and its modern, high-yield variations. This reaction, first described by Arthur R. Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2] While classic, the traditional methods often result in low yields, sometimes as low as 38%, due to harsh conditions and extended reaction times.[3][4] This guide focuses on improved, often one-pot, procedures that significantly enhance efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most effective modern approach is a one-pot modification of the Hantzsch thiazole synthesis. This method typically starts with a commercially available β-ketoester, such as methyl acetoacetate, which is first halogenated in situ and then reacted with thioacetamide.[5] This avoids the isolation of unstable intermediates and significantly simplifies the procedure, leading to higher overall yields compared to traditional multi-step approaches.[5]

Q2: My reaction yields are consistently low. What are the most critical parameters I should investigate?

Low yields in this synthesis often stem from a few key areas:

  • Reaction Conditions: Traditional methods using solvents like dimethylformamide (DMF) under reflux can lead to product degradation.[3] Modern protocols favor solvents like acetonitrile or mixed aqueous systems (e.g., water/THF) which offer better control and higher yields.[5][6]

  • Order of Reagent Addition: In many optimized protocols, the α-halo ketone (or its precursor) is first allowed to react with thioacetamide before the addition of a base. Adding the base, such as triethylamine, last is crucial for driving the final dehydration and cyclization steps efficiently.[4][6]

  • Stoichiometry: Using a slight molar excess of thioacetamide (approx. 1.1-1.5 equivalents) and a more significant excess of an amine base (at least 2.5 equivalents) has been shown to be critical for achieving optimal results and high conversion rates.[4][6]

  • Purity of Starting Materials: Thioamides and α-halo ketones can be unstable. Ensure the purity of your starting materials before beginning the reaction. For related syntheses, the purity of aminothiophenols is critical as they are prone to oxidation.[7]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. You should monitor the consumption of the limiting starting material (typically the β-ketoester or α-haloketone). A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v), allowing you to distinguish the starting materials from the more polar thiazole product.[5] The reaction is considered complete when the starting ketoester spot has completely disappeared.

Troubleshooting Guide: Specific Experimental Issues

Scenario 1: Low or No Product Formation

Q: My TLC shows only starting material, even after the recommended reaction time. What are the first things to check?

A: This issue often points to a fundamental problem with the reaction initiation.

  • Reagent Viability: Thioacetamide can degrade over time. Verify the quality of your thioacetamide. If it appears discolored or clumpy, using a fresh bottle is advisable. Similarly, ensure your halogenating agent (e.g., N-bromosuccinimide) has been stored correctly and is active.

  • Temperature Control: The initial halogenation of the β-ketoester is often performed at a low temperature (e.g., 0°C) to prevent side reactions.[5] However, the subsequent cyclization and dehydration steps require heating, typically to reflux.[4][6] Ensure you are following the correct temperature profile for each stage of the reaction.

  • Ineffective Halogenation: If you are performing a one-pot reaction from a ketoester, the first step is α-halogenation. If this step fails, the rest of the synthesis cannot proceed. You can run a TLC after the halogenation step (before adding thioacetamide) to confirm the disappearance of the starting ketoester and the appearance of a new, less polar spot corresponding to the halogenated intermediate.

Q: My yield is better than zero, but still very low (<50%). What are the most likely causes and solutions?

A: Sub-optimal yields are common when transitioning from older, less efficient protocols.

  • Cause: You may be using a traditional two-step method with tedious work-ups or a one-step reaction under harsh conditions (e.g., refluxing in DMF), both of which are known to produce low yields.[5][8]

  • Solution: Switch to a modern, one-pot procedure. A well-documented method involves the reaction of methyl acetoacetate with N-bromosuccinimide (NBS) in a water/THF solvent mixture, followed by the addition of thioacetamide and heating. This approach has been shown to dramatically increase yields, in some cases from <11% to over 72% for the ethyl ester analogue.[5]

  • Cause: Insufficient base or incorrect timing of its addition. The dehydration of the thiazoline intermediate to the aromatic thiazole is a critical, often rate-limiting, step.

  • Solution: Ensure that a tertiary amine base, like triethylamine, is added after the initial reaction between the halogenated intermediate and thioacetamide. At least 2.5 molar equivalents should be used to neutralize the generated HBr and catalyze the dehydration.[4][6]

Scenario 2: Impure Product & Multiple TLC Spots

Q: My crude product shows multiple spots on TLC. What are the potential side products?

A: Besides unreacted starting materials, several side products can form:

  • Thiazoline Intermediate: The immediate precursor to the final product is a dihydrothiazole (a thiazoline). If the final dehydration step is incomplete, this will remain as a major impurity.[7]

  • Over-alkylation/Side reactions with Base: If a strong, nucleophilic base is used improperly, it can potentially react with the electrophilic centers of your starting materials or intermediates.

  • Products of Degradation: Under excessively harsh heating or prolonged reaction times, the starting materials or the thiazole product itself can degrade, leading to a complex mixture of byproducts.

Q: How can I minimize the formation of these impurities?

A:

  • Ensure Complete Dehydration: This is the most critical step for purity. The combination of sufficient heat (refluxing in acetonitrile is common) and an adequate amount of a non-nucleophilic base (like triethylamine) is key to driving the reaction to the aromatic thiazole.[4][6]

  • Control Temperature: Use the recommended temperature profile. Add reagents that cause an exotherm (like the amine base) slowly to maintain control over the reaction temperature.[6]

  • Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed and the product spot is maximized, proceed with the work-up. Unnecessarily long reaction times can promote degradation.

Scenario 3: Work-up and Purification Challenges

Q: I'm having trouble with the work-up. The product seems to be lost during extraction or is difficult to precipitate.

A:

  • Aqueous Work-up: After the reaction, quenching with water is common. The product can then be extracted with an organic solvent like ethyl acetate or ether.[6][9]

  • Acid/Base Wash: Washing the organic layer with a dilute acid (e.g., 10% HCl) can help remove the excess amine base.[6] A subsequent wash with brine will help remove residual water before drying.

  • Precipitation/Crystallization: In some protocols, after basifying the reaction mixture, the product may precipitate directly from the solution. This solid can then be collected by filtration and washed.[5] If direct precipitation is difficult, concentrate the organic extracts and attempt recrystallization from a suitable solvent system.

Q: What is the most effective method for purifying the final this compound?

A:

  • Recrystallization: For material that is already reasonably pure, recrystallization is a highly effective method. Ethyl acetate is a commonly used solvent for this class of compounds.[5]

  • Column Chromatography: If the crude product contains multiple impurities, purification by column chromatography on silica gel is the best option. A gradient of ethyl acetate in petroleum ether or hexane is a good starting point for elution.[9]

Visualized Workflows and Mechanisms

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds via an initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product alpha_haloketone α-Haloacetoacetate sn2_product S-Alkylation Intermediate alpha_haloketone->sn2_product 1. S-Alkylation (SN2) thioacetamide Thioacetamide thioacetamide->sn2_product thiazoline Thiazoline Intermediate sn2_product->thiazoline 2. Intramolecular Cyclization thiazole Methyl 2-methyl- thiazole-5-carboxylate thiazoline->thiazole 3. Dehydration (-H2O)

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield (<50%) Detected CheckReagents Step 1: Verify Reagent Quality (Thioacetamide, Halogenating Agent) Start->CheckReagents ReagentsOK Reagents are fresh & pure? CheckReagents->ReagentsOK ReplaceReagents Action: Use fresh, purified reagents. ReagentsOK->ReplaceReagents No CheckConditions Step 2: Review Reaction Conditions ReagentsOK->CheckConditions Yes ReplaceReagents->CheckConditions ConditionsOK Using optimized one-pot protocol? (e.g., Acetonitrile/Base or Water/THF) CheckConditions->ConditionsOK SwitchProtocol Action: Adopt modern one-pot protocol. ConditionsOK->SwitchProtocol No CheckStoich Step 3: Check Stoichiometry & Order of Addition ConditionsOK->CheckStoich Yes SwitchProtocol->CheckStoich StoichOK Excess Thioacetamide (1.2eq) & Base (2.5eq)? Base added last? CheckStoich->StoichOK AdjustStoich Action: Adjust stoichiometry and ensure correct order of addition. StoichOK->AdjustStoich No Success Yield Improved StoichOK->Success Yes AdjustStoich->Success

References

Technical Support Center: Scaling Up Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common, yet often complex, challenges encountered when transitioning this classic reaction from bench-scale to larger, process-scale operations. This resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your scale-up campaigns.

Troubleshooting Guide: From Milligrams to Kilograms

This section tackles specific, frequently encountered problems in a question-and-answer format, providing in-depth analysis and actionable solutions.

Issue 1: Reaction Stall or Incomplete Conversion at Scale

Question: My Hantzsch synthesis works beautifully on a 1-gram scale, but when I attempt a 100-gram run, the reaction seems to stall, with significant starting material remaining even after extended reaction times. What's going on?

Answer: This is a classic heat and mass transfer problem. What works in a small flask with efficient magnetic stirring doesn't directly translate to a large reactor. Here’s a breakdown of the likely culprits and how to address them:

  • Heat Transfer Limitations:

    • The "Why": The Hantzsch synthesis is often exothermic. In a small flask, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a large reactor, this ratio is much lower, leading to localized "hot spots" where the temperature can spike, and cooler zones where the reaction rate is sluggish. This temperature heterogeneity can lead to both incomplete conversion and the formation of degradation byproducts.

    • The Solution:

      • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition of one of the starting materials (typically the α-haloketone) via an addition funnel or pump. This allows you to manage the exotherm.

      • Jacketed Reactor and Overhead Stirring: Ensure you are using a jacketed reactor with a circulating thermal fluid to maintain a consistent internal temperature. Vigorous overhead mechanical stirring is crucial for ensuring homogeneity.

      • Initial Temperature: Consider starting the reaction at a lower temperature and then slowly ramping up to the desired reaction temperature.

  • Mass Transfer (Mixing) Issues:

    • The "Why": As the reaction progresses, the product may begin to precipitate, especially if it has low solubility in the reaction solvent.[1] This can create a thick slurry that is difficult to stir effectively, trapping unreacted starting materials within the solid mass.

    • The Solution:

      • Solvent Selection: While alcohols like methanol and ethanol are common, you may need to consider a solvent system where all components, including the product, have better solubility at the reaction temperature. A co-solvent system can sometimes be effective.

      • Stirrer Design: The type of overhead stirrer matters. An anchor or pitched-blade turbine stirrer is generally more effective for slurries than a simple paddle stirrer.

      • Reaction Monitoring: Don't rely solely on time. Use in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the appearance of the product.

Issue 2: Increased Impurity Profile and Difficult Purification

Question: My scaled-up reaction gives a much "dirtier" crude product than my small-scale runs. I'm seeing several new spots on TLC, and purification by recrystallization is proving difficult. What are these impurities and how can I minimize them?

Answer: The impurity profile often changes with scale due to the factors mentioned above (temperature and mixing), as well as longer reaction and work-up times. Here are the common culprits and mitigation strategies:

  • Common Side Reactions:

    • Self-condensation of the α-haloketone: This is more prevalent at higher temperatures and with prolonged reaction times.

    • Formation of Bis-thiazoles: If a di-thioamide or a reactant with two thioamide functionalities is present, bis-thiazole formation can occur.

    • Hydrolysis of the Thioamide: In the presence of water, particularly at elevated temperatures, the thioamide can hydrolyze back to the corresponding amide.

  • Minimizing Impurity Formation:

    • Strict Stoichiometry: Ensure accurate molar ratios of your reactants. A slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive or reactive α-haloketone.

    • Inert Atmosphere: While not always necessary for small-scale reactions, performing the scale-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrates are sensitive.

    • Optimized Work-up:

      • Quenching: Quench the reaction by adding it to a cooled, basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize any generated acid and precipitate the product.[1]

      • Filtration and Washes: After filtering the crude product, wash it thoroughly with water to remove inorganic salts and then with a non-polar solvent (like hexanes or diethyl ether) to remove non-polar impurities.

      • Recrystallization Solvent System: A single solvent may not be sufficient for recrystallization at scale. Experiment with solvent/anti-solvent systems to achieve better purification.

Issue 3: Product Isolation and Handling Challenges

Question: My product precipitates as a very fine, almost colloidal, solid that is difficult to filter and handle. How can I improve the physical properties of my product for easier isolation?

Answer: The physical form of the product is critical for efficient downstream processing. Fine particles can clog filters and be difficult to dry.

  • Controlling Crystallization:

    • Cooling Rate: A slow, controlled cooling of the reaction mixture can promote the growth of larger, more easily filterable crystals. Crash cooling by adding the hot reaction mixture directly to a cold quench solution often leads to fine precipitates.

    • "Seeding": If you have a small amount of pure, crystalline product from a previous batch, "seeding" the crystallizing mixture can encourage the formation of larger crystals.

    • "Oiling Out": If your product "oils out" before crystallizing, this is a sign of poor solubility. Try a more dilute reaction mixture or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the Hantzsch thiazole synthesis?

A1:

  • Exotherm Management: As discussed, the reaction can be exothermic. Always have a cooling system in place and add reagents portion-wise or via controlled addition.

  • α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Safety: Be aware of the flammability and toxicity of your chosen solvent. Ensure your reactor is properly grounded to prevent static discharge.

  • Pressure Build-up: If the reaction is heated in a closed system, pressure can build up. Ensure your reactor is equipped with a pressure relief valve.

Q2: How critical is the choice of solvent for a successful scale-up?

A2: Extremely critical. The solvent not only dictates the reaction temperature and solubility of reactants and products but also influences the reaction rate and selectivity.[2][3] While alcohols are common, for some substrates, aprotic polar solvents like DMF or DMSO might be necessary. However, be mindful that these can be more difficult to remove during work-up. Greener solvent systems, such as ethanol/water mixtures, have also been successfully employed.[3]

Q3: Are there catalytic versions of the Hantzsch synthesis that are more amenable to scale-up?

A3: Yes, several modified Hantzsch syntheses utilize catalysts to improve reaction rates and yields, which can be advantageous at scale. For instance, silica-supported tungstosilisic acid has been used as a reusable heterogeneous catalyst in one-pot, multi-component Hantzsch syntheses.[2] The use of a solid catalyst can simplify purification as it can be removed by filtration.

Q4: Can microwave-assisted Hantzsch synthesis be scaled up?

A4: Microwave-assisted synthesis can significantly reduce reaction times and improve yields on a laboratory scale.[4][5] However, scaling up microwave reactions presents its own set of challenges related to the penetration depth of microwaves and ensuring uniform heating in a large reaction volume. While specialized large-scale microwave reactors exist, they are not as common as traditional jacketed reactors. For multi-kilogram production, conventional heating in a well-controlled reactor is often the more practical approach.

Experimental Protocols

Protocol 1: General Procedure for Scaled-Up Hantzsch Thiazole Synthesis (100 g Scale)

This protocol is a general guideline and should be adapted based on the specific reactivity and solubility of your substrates.

  • Reactor Setup:

    • Equip a 2 L, 5-necked jacketed glass reactor with an overhead mechanical stirrer (pitched-blade turbine), a thermocouple, a condenser with a nitrogen inlet, and an addition funnel.

    • Circulate a thermal fluid through the reactor jacket and set the initial temperature to 10 °C.

  • Reagent Charging:

    • To the reactor, add the thioamide (1.0 equivalent) and the chosen solvent (e.g., ethanol, approximately 10 volumes relative to the thioamide).

    • Begin stirring to form a solution or a fine slurry.

    • In the addition funnel, dissolve the α-haloketone (1.05 equivalents) in a minimal amount of the reaction solvent.

  • Reaction Execution:

    • Slowly add the α-haloketone solution from the addition funnel to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.

    • Once the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60 °C) and hold for 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate vessel, prepare a 10% aqueous solution of sodium bicarbonate.

    • Slowly transfer the reaction mixture to the bicarbonate solution with vigorous stirring.

    • Stir the resulting slurry for 30 minutes.

    • Isolate the solid product by filtration using a Buchner funnel.

    • Wash the filter cake sequentially with water and a cold, non-polar solvent (e.g., hexanes).

    • Dry the product in a vacuum oven at an appropriate temperature.

Visualizations

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration H2O H₂O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Reagent & Solvent Selection Reactor Reactor Setup & Safety Check Reagents->Reactor Addition Controlled Reagent Addition Reactor->Addition Heating Heating & Stirring Addition->Heating Monitoring In-Process Control (TLC/HPLC) Heating->Monitoring Quench Quenching Monitoring->Quench Reaction Complete Filter Filtration & Washing Quench->Filter Dry Drying Filter->Dry

Caption: A typical workflow for scaling up Hantzsch thiazole synthesis.

Troubleshooting_Logic node_sol node_sol Start Low Yield or Stalled Reaction? CheckTemp Temperature Homogeneous? Start->CheckTemp Yes CheckMix Mixing Adequate? CheckTemp->CheckMix Yes Sol_Temp Improve Heat Transfer: - Controlled Addition - Jacketed Reactor CheckTemp->Sol_Temp No CheckImp High Impurity Profile? CheckMix->CheckImp Yes Sol_Mix Improve Mass Transfer: - Optimize Solvent - Better Stirrer CheckMix->Sol_Mix No Sol_Imp Minimize Side Reactions: - Control Temperature - Inert Atmosphere - Optimize Work-up CheckImp->Sol_Imp Yes

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Purification of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-methylthiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. As a key building block in the synthesis of various biologically active molecules, its purity is paramount to the success of subsequent experimental steps.[1][2]

This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to ensure you obtain this compound of the highest possible purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should consider during purification?

A1: Understanding the physicochemical properties of your compound is the foundation of an effective purification strategy. Key properties for this compound are summarized below. The presence of a thiazole ring, a methyl group, and a methyl ester function dictates its polarity and reactivity.[2] It is a solid at room temperature and possesses a moderate molecular weight.

PropertyValueSource
Molecular Formula C₆H₇NO₂S[3]
Molecular Weight 157.19 g/mol [2][3]
Appearance Solid (often described as brown or yellow powder in crude form)[4][5]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3]

The ester functional group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, which could lead to hydrolysis back to the carboxylic acid. The thiazole ring is generally stable but, like many heterocyclic compounds, can interact with certain chromatographic stationary phases.

Q2: How do I assess the purity of my this compound sample?

A2: A multi-faceted approach is recommended to confidently assess purity. No single technique tells the whole story. High-purity is often defined as ≥98% by methods like GC or HPLC.[1][6]

Analytical TechniqueInformation ProvidedKey Considerations
Thin-Layer Chromatography (TLC) Rapid qualitative assessment of reaction completion and impurity profile. Helps in developing solvent systems for column chromatography.Use a UV lamp (254 nm) for visualization. Co-spotting with starting materials is crucial for identification.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% area). Can detect non-volatile impurities.A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection around 254 nm is typically effective.
Gas Chromatography (GC) Quantitative purity assessment for volatile compounds. Can identify residual solvents.Ensure the compound is thermally stable at the injection port temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the chemical structure. Can detect and help identify structurally similar impurities. Integration of ¹H NMR signals can provide a rough estimate of purity against a known standard.The presence of unexpected signals indicates impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the desired product and can help identify impurities.Often coupled with LC (LC-MS) or GC (GC-MS) for powerful separation and identification.
Q3: What are the most common impurities I might encounter?

A3: Impurities typically originate from the starting materials, reagents, or side reactions during synthesis. Common synthetic routes, such as the Hantzsch thiazole synthesis, may leave the following behind:[7][8]

  • Unreacted Starting Materials: e.g., thioacetamide and methyl 2-chloroacetoacetate or related acetoacetate precursors.

  • Reagents: e.g., triethylamine or other bases used in the cyclization.

  • Side-Products: Products from incomplete dehydration during cyclization or other side reactions.

  • Hydrolyzed Product: 2-Methylthiazole-5-carboxylic acid, if the compound is exposed to harsh acidic or basic conditions during workup.

Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter during the purification process and provides detailed protocols as a starting point for your experiments.

Workflow for Purification and Purity Verification

The following diagram outlines a general workflow for taking your crude reaction mixture to a final, verified pure compound.

Purification Workflow cluster_0 Purification Phase cluster_1 Method Execution cluster_2 Analysis & Final Product crude Crude Reaction Mixture workup Aqueous Workup (e.g., LLE, Washes) crude->workup concentration Concentration (Rotary Evaporation) workup->concentration purification_choice Select Purification Method concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid & significant purity difference chromatography Column Chromatography purification_choice->chromatography If oil or similar polarity impurities dry Dry Product (High Vacuum) recrystallization->dry collect_fractions Collect Pure Fractions chromatography->collect_fractions collect_fractions->dry purity_check Purity & Identity Check (NMR, HPLC/GC, MS) dry->purity_check pure_product Pure this compound purity_check->pure_product Purity ≥ 98%

Caption: General workflow for purification and analysis.

Problem 1: My crude product is a dark, oily solid. Which purification method should I try first?

Answer: A dark, oily, or amorphous solid suggests the presence of significant impurities. The choice of method depends on the nature of these impurities.

Purification Decision Tree start Crude Product State? solid Is it a solid? start->solid Yes oil Is it an oil or sticky tar? start->oil No tlc_check Run TLC. Are impurities significantly more or less polar? solid->tlc_check chromatography Perform Column Chromatography oil->chromatography recrystallize Attempt Recrystallization tlc_check->recrystallize Yes tlc_check->chromatography No (streaking or close spots) trituration Attempt Trituration/ Slurry Wash tlc_check->trituration Maybe (to remove baseline impurities)

Caption: Decision tree for selecting a primary purification method.

Recommendation: For an oily solid, column chromatography is generally the most effective first choice as it can separate compounds with very similar polarities. If the product is mostly solid with some oily residue, attempting to triturate (wash the solid with a solvent in which the desired product is poorly soluble but impurities are soluble) with a non-polar solvent like hexanes or diethyl ether might remove some of the oily residue first.

Problem 2: I am trying to perform column chromatography, but I can't get good separation on silica gel.

Answer: This is a common issue, especially with nitrogen-containing heterocyclic compounds. There are several factors to investigate.

  • Causality - The Role of Silica: Standard silica gel is slightly acidic (pH ~4-5). The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the silica surface. This can lead to significant tailing of your product spot on TLC, poor separation on the column, and in some cases, degradation of the compound.[9]

Troubleshooting Steps:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Switch the Stationary Phase: If neutralization doesn't work, consider using a different stationary phase.[9]

    • Neutral Alumina: This is a good alternative to silica for basic compounds.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using polar solvents like water/acetonitrile or water/methanol can be very effective.

Protocol: Flash Column Chromatography on Silica Gel

  • Dry Loading: It is often preferable to "dry load" the sample. Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a few grams of silica gel, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin eluting with your solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

Problem 3: My product "oils out" during recrystallization instead of forming crystals.

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

  • Causality - Solubility and Temperature: This usually happens when the solvent is too good for your compound (it's too soluble) or if the solution is cooled too rapidly. Impurities can also suppress the melting point and inhibit crystal formation.

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath. Do not place it directly in the freezer.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and try cooling slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: You may need a solvent in which your compound is less soluble. Try a co-solvent system (e.g., Ethyl Acetate/Hexane or Toluene/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and slowly add the "poor" solvent (e.g., Hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethyl acetate or a mixture of ethyl acetate and hexanes is a good starting point for this compound, as suggested by literature on similar structures.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid fully dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

Technical Support Center: Optimization of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of reaction conditions for thiazole synthesis.

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of thiazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common experimental hurdles. Thiazole and its derivatives are cornerstone scaffolds in numerous FDA-approved drugs and natural products, making their efficient synthesis a critical task in drug discovery and development.[1][2][3]

This resource is structured into two main parts: a Troubleshooting Guide to address specific problems encountered during your experiments, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during thiazole synthesis, particularly focusing on the widely used Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[4][5][6]

Issue 1: Low or No Product Yield

Question: I've set up my Hantzsch reaction, but after the specified time, TLC analysis shows mostly starting material, and my final isolated yield is very low. What's going wrong?

Answer: Low yield is the most frequent challenge and can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Reaction The reaction may simply need more time or energy to proceed to completion.

  • Causality: The initial S-alkylation of the thioamide by the α-haloketone is an SN2 reaction, followed by cyclization and dehydration.[7][8] The rates of these steps are highly dependent on the electronic and steric nature of your substrates, as well as the reaction conditions.

  • Solution:

    • Monitor Progress: Always monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.[9]

    • Increase Temperature: Many Hantzsch syntheses that are sluggish at room temperature benefit from gentle heating (e.g., 40–60 °C). For particularly unreactive substrates, refluxing in a suitable solvent may be necessary.[9] Be cautious, as excessive heat can lead to decomposition.[9]

    • Consider Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for Hantzsch reactions.[10][11] Similarly, ultrasonic irradiation can be an effective method for enhancing reaction rates.[12]

Potential Cause 2: Suboptimal Solvent Choice The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.

  • Causality: Polar protic solvents like alcohols can facilitate the reaction by stabilizing charged intermediates in the mechanism.

  • Solution:

    • Alcohols such as ethanol or methanol are the most common and effective solvents.[9]

    • For certain substrates, a mixture of ethanol and water can significantly improve yields.[12][13]

    • If solubility is an issue, a more polar aprotic solvent like DMF can be used, although this can complicate product isolation.[14]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Monitor reaction by TLC. Are starting materials present? start->check_tlc extend_time Action: Extend reaction time and/or increase temperature (40-80°C). check_tlc->extend_time Yes check_workup Was work-up procedure correct? (e.g., basification) check_tlc->check_workup No end_point Problem Solved extend_time->end_point revisit_workup Action: Ensure pH is basic for precipitation. Consider extraction. check_workup->revisit_workup No check_reagents Are reagents pure and stable? (α-haloketone, thioamide) check_workup->check_reagents Yes revisit_workup->end_point purify_reagents Action: Verify reagent purity. Use fresh or purified materials. check_reagents->purify_reagents No check_solvent Is the solvent appropriate? (e.g., ethanol, methanol) check_reagents->check_solvent Yes purify_reagents->end_point optimize_solvent Action: Try EtOH/H2O mixture or a different polar solvent. check_solvent->optimize_solvent No check_solvent->end_point Yes optimize_solvent->end_point

Caption: A logical workflow for diagnosing and resolving low product yield.

Potential Cause 3: Inefficient Work-up and Isolation The desired thiazole product may have been formed in solution but lost during the work-up.

  • Causality: Many aminothiazole products are basic. The reaction often produces an equivalent of a hydrohalic acid (like HBr), which protonates the product to form a salt.[15] This salt is typically soluble in polar solvents like methanol or water.

  • Solution:

    • Basification: Pour the cooled reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[7][9] This neutralizes the acid and deprotonates the thiazole, causing the free base to precipitate.

    • Extraction: If the product does not precipitate upon basification, it may have some water solubility. In this case, extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.[9]

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired thiazole, but I'm also getting significant impurities that are difficult to separate. How can I improve the selectivity?

Answer: Side product formation is often related to reaction conditions being too harsh or the inherent reactivity of the starting materials.

Potential Cause 1: Isomer Formation with N-Substituted Thioureas

  • Causality: The condensation of an α-haloketone with an N-monosubstituted thiourea can potentially yield two different isomers. Under neutral conditions, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole. However, under strongly acidic conditions, a mixture containing the 3-substituted 2-imino-2,3-dihydrothiazole can also be formed.[16][17] This is because protonation can alter which nitrogen atom acts as the nucleophile during the cyclization step.

  • Solution: Unless the 2-imino isomer is desired, run the reaction under neutral or slightly basic conditions. The standard Hantzsch synthesis in a solvent like ethanol is typically sufficient.

Potential Cause 2: Decomposition of Starting Materials or Product

  • Causality: α-Haloketones can be unstable and may self-condense or decompose, especially at high temperatures. Similarly, the thiazole product itself might be sensitive to prolonged heating.

  • Solution: Avoid excessive heat. If the reaction requires heating, do so gradually and for the minimum time necessary, as determined by TLC monitoring.[9]

Issue 3: Product Purification Challenges

Question: I've isolated a crude product, but I'm struggling to purify it. Column chromatography gives poor separation, and I can't seem to crystallize it. What are my options?

Answer: Purification can be challenging, but several techniques can be employed.

Potential Cause 1: Persistent Reagent Contamination

  • Causality: An excess of one reagent, typically the thioamide or thiourea, is often used to drive the reaction to completion.[15] Thiourea is quite polar and can interfere with purification.

  • Solution: Ensure the work-up is thorough. Thiourea is soluble in water, so washing the crude precipitate well with water should remove most of it.[7][15] If the product was extracted, washing the organic layer with water or brine is essential.

Potential Cause 2: Product is an Oil or Low-Melting Solid

  • Causality: Not all thiazoles are high-melting, crystalline solids.

  • Solution:

    • Trituration: If the crude product is an oil or waxy solid, try triturating it with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture). This can often induce crystallization or wash away impurities.

    • Salt Formation: If the thiazole has a basic nitrogen, you can try forming a salt (e.g., a hydrochloride or hydrobromide salt) by treating a solution of the product with HCl or HBr. Salts are often highly crystalline and can be easily purified by recrystallization. The free base can be regenerated afterward if needed.

Potential Cause 3: Ineffective Chromatography

  • Causality: The chosen solvent system for column chromatography may not be optimal.

  • Solution: Systematically screen different solvent systems using TLC. A common mobile phase for thiazoles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[7] Adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can sometimes dramatically improve separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Hantzsch thiazole synthesis?

A1: The three most critical parameters are Temperature , Solvent , and Stoichiometry .

ParameterRecommended Conditions & Rationale
Temperature Start at room temperature. If the reaction is slow, gently heat to 40-80°C.[9] Rationale: Provides sufficient activation energy without causing decomposition of sensitive reactants or products.
Solvent Ethanol, Methanol, or an Ethanol/Water mixture.[9][12] Rationale: These polar protic solvents effectively dissolve the reactants and stabilize the charged intermediates formed during the reaction mechanism.
Stoichiometry Typically 1:1, but a slight excess (1.1-1.5 equivalents) of the thioamide can be used.[7][15] Rationale: Using an excess of the often cheaper and more stable thioamide ensures the complete consumption of the more valuable or sensitive α-haloketone.

Q2: My α-haloketone is a lachrymator and seems unstable. How should I handle it?

A2: α-Haloketones are notorious lachrymators and can be unstable upon storage. Always handle them in a well-ventilated fume hood. For best results, use freshly prepared or purified α-haloketones. If the ketone is generated in situ (e.g., by bromination of a ketone), it is often best to use it immediately in the next step without prolonged storage.

Q3: Are there greener or more modern alternatives to the classic Hantzsch synthesis?

A3: Yes, significant progress has been made in developing more environmentally benign methods.[5] These include:

  • Catalytic Approaches: While the base reaction is often uncatalyzed, multicomponent syntheses can be promoted by reusable catalysts like silica-supported tungstosilicic acid[12][18] or NiFe₂O₄ nanoparticles.[13][19]

  • Alternative Energy Sources: As mentioned, microwave irradiation and ultrasonication can lead to shorter reaction times, lower energy consumption, and often higher yields.[11][12]

  • Alternative Reaction Media: The use of water, ethanol/water mixtures, or ionic liquids as solvents reduces the reliance on volatile organic compounds.[12][20] Solvent-free reactions are also a powerful green alternative.[18]

Q4: What is the general mechanism of the Hantzsch synthesis?

A4: The Hantzsch synthesis proceeds through a well-established three-step sequence:

  • S-Alkylation: The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered ring intermediate (a hydroxythiazoline).[7]

  • Dehydration: Elimination of a molecule of water from the hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring.[15]

General Mechanism of Hantzsch Thiazole Synthesis

G cluster_reactants Reactants r1 α-Haloketone s1 Step 1: Nucleophilic Attack (SN2) r2 Thioamide i1 S-Alkylated Intermediate s2 Step 2: Intramolecular Cyclization i1->s2 i2 Hydroxythiazoline Intermediate s3 Step 3: Dehydration i2->s3 p1 Thiazole Product + H2O s1->i1 s2->i2 s3->p1

Caption: The three key stages of the Hantzsch thiazole synthesis mechanism.

Q5: Besides the Hantzsch method, what other named reactions are used to synthesize thiazoles?

A5: While Hantzsch is the most common, other important methods include:

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to produce a 5-amino-2-mercaptothiazole.[21][22]

  • Gabriel Synthesis: This involves the cyclization of an acylamino-ketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to form 2,5-disubstituted thiazoles.[20][22]

Part 3: Exemplary Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a Hantzsch synthesis, adapted from established procedures.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) to the flask.

  • Heating: Heat the mixture with stirring in a water bath or on a heating mantle set to a gentle reflux (approximately 70-80°C) for 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes) until the 2-bromoacetophenone spot has been consumed.

  • Cooling: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir the mixture for 5-10 minutes. A pale yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted thiourea and inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The crude product is often pure enough for characterization, but it can be further purified by recrystallization from ethanol if necessary.[7]

References

Technical Support Center: Troubleshooting Low Yield in Methyl 2-methylthiazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Methyl 2-methylthiazole-5-carboxylate synthesis.

This compound is a crucial heterocyclic building block in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[4][5] While elegant, this reaction is often plagued by issues that can lead to frustratingly low yields. Traditional methods have reported yields as low as 38%, though optimized modern procedures can exceed 90%.[2][6][7]

This technical guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound and its analogs. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues systematically, thereby improving reaction outcomes, ensuring reproducibility, and accelerating research timelines.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in heterocyclic synthesis can arise from a multitude of factors.[8] A systematic, step-by-step diagnosis is the most effective path to a solution.

Problem 1: No product formation or very low conversion of starting materials.

This is one of the most common and disheartening issues. Before adjusting reaction parameters, it is critical to validate the foundational elements of your experiment.

Answer:

  • Assess Reagent Quality and Purity: The integrity of your starting materials is paramount.[8]

    • α-Haloketone Stability: The α-haloketone starting material (e.g., methyl 2-chloroacetoacetate) can be unstable. Ensure it has been stored correctly and is free from decomposition products.

    • Thioacetamide Purity: Thioacetamide is susceptible to hydrolysis. Use a fresh, high-purity bottle and handle it quickly to minimize exposure to atmospheric moisture.

    • Solvent Anhydrousness: Many steps in this synthesis are moisture-sensitive.[9] Ensure solvents are rigorously dried, especially when using reagents like triethylamine.[9]

  • Verify Reaction Setup and Conditions: Simple errors in setup can halt a reaction before it starts.

    • Inert Atmosphere: If your specific protocol is sensitive to oxygen or moisture, ensure your glassware was properly flame- or oven-dried and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[8][10]

    • Temperature Control: Verify the temperature of your reaction. Some protocols require an initial cooling phase (e.g., 0 °C) to control exothermic events, followed by heating to drive the reaction to completion.[1][9] An unchecked exotherm can lead to reagent decomposition.

    • Stoichiometry: Double-check your calculations. An excess of the thioamide (typically 1.1 to 1.5 equivalents) and the base (at least 2.0 equivalents) is often necessary for optimal results.[6][7]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and prevent reactants from interacting, drastically lowering the reaction rate.[8] Ensure the stir rate is sufficient to create a homogenous suspension.

Caption: Initial decision tree for diagnosing low conversion.

Problem 2: Significant formation of side products is observed.

The Hantzsch synthesis is a multi-step process within a single pot, and deviations from the intended pathway can lead to a complex mixture of byproducts.[4][5]

Answer:

The core of this issue often lies in the reaction mechanism and the timing of key steps. The synthesis proceeds through the formation of an intermediate by condensing the thioamide and the α-haloketone, which is then followed by a base-mediated cyclization and dehydration.[6][7]

  • Incorrect Order of Reagent Addition: This is a critical error. To maximize yield, the amine base (e.g., triethylamine) must be added after the initial contact and stirring of the thioacetamide and the α-haloketone.[6][7] Adding the base too early can promote self-condensation of the α-haloketone or other side reactions.

  • Temperature Mismanagement: Running the reaction at too high a temperature can provide the activation energy for undesired pathways or cause decomposition of the desired product.[1][10] Gentle reflux is often sufficient.[6][7]

  • Regioselectivity Issues: In cases using N-substituted thioureas under acidic conditions, mixtures of isomers can form.[11] While less common for the standard synthesis of the title compound, it is a mechanistic possibility to be aware of.

Hantzsch_Mechanism

References

Technical Support Center: Synthesis of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals on the Critical Impact of Solvent Selection

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemistry you are working with. The synthesis of Methyl 2-methylthiazole-5-carboxylate, a key intermediate for many biologically important molecules, is a well-established process, yet it is highly sensitive to reaction conditions—chief among them, the choice of solvent. This guide is structured to help you navigate the complexities of solvent effects, troubleshoot common issues, and optimize your synthesis for yield, purity, and sustainability.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the Hantzsch synthesis of this compound?

Solvent choice is paramount because it influences nearly every aspect of the reaction. The Hantzsch thiazole synthesis, the primary route to this compound, involves the condensation of an α-haloketone (like methyl 2-chloroacetoacetate) with a thioamide (thioacetamide). The solvent dictates:

  • Reactant Solubility: Both the α-haloketone and thioacetamide must be sufficiently soluble to react at a reasonable rate. Poor solubility can lead to sluggish or incomplete reactions.

  • Reaction Rate: The solvent polarity can stabilize or destabilize charged intermediates and transition states formed during the nucleophilic attack and subsequent cyclization/dehydration steps. This directly impacts the reaction kinetics.

  • Reaction Pathway and Purity: The solvent can influence the regioselectivity of the reaction, especially when using substituted thioureas, and can promote or suppress the formation of byproducts.[1] For instance, acidic conditions in protic solvents can alter the final product isomer distribution.[1]

  • Work-up and Isolation: The choice of solvent directly affects the ease of product isolation. A solvent from which the product precipitates upon cooling can simplify purification, while others may require complex extractions.[2]

Q2: What are the most common solvents used, and what are their general characteristics?

Historically, chlorinated solvents like dichloromethane (CH₂Cl₂) were common but often resulted in low overall yields (<11%) and tedious work-ups.[3] Modern procedures favor a range of solvents, each with specific advantages:

  • Acetonitrile (CH₃CN): A polar aprotic solvent that is highly effective for this synthesis, often used with a base like triethylamine.[4][5] It provides good solubility for reactants and typically allows the reaction to proceed at a gentle reflux, leading to high yields.[4]

  • Ethanol (EtOH): A polar protic solvent that is a greener alternative. The reaction is often run at reflux temperature.[6] It's effective, but the acidic conditions that can arise may influence regioselectivity.[1]

  • Water/Tetrahydrofuran (H₂O/THF): This mixed solvent system represents a significant improvement in both yield and environmental impact over traditional methods.[3] It has been shown to dramatically increase yields (up to 72%) in a one-pot procedure, avoiding the need for toxic reagents and simplifying the process.[3][7]

  • Ionic Liquids (ILs): Considered a sustainable and versatile option due to their low vapor pressure and recyclability.[8] They can act as both the solvent and catalyst, often providing excellent yields under mild conditions.[8]

Q3: How does solvent polarity influence the reaction mechanism and outcome?

The Hantzsch synthesis proceeds through several steps, beginning with a nucleophilic attack of the sulfur atom from thioacetamide on the α-carbon of the haloketone.[8]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with reactants and intermediates. While they can solvate ions well, they may also solvate the nucleophile (thioamide), potentially slowing the initial SN2 step. However, they are very effective at stabilizing the charged intermediates later in the cyclization process and facilitating the final dehydration step. Studies have shown that polar solvents generally give better yields than non-polar ones.[9]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents excel at solvating cations while leaving anions (the nucleophile) relatively free, which can accelerate the initial nucleophilic attack. This often leads to faster reaction rates at lower temperatures. Acetonitrile is particularly favored for producing high yields in this synthesis.[4][5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they do not effectively solvate the polar reactants or the charged intermediates, leading to very low yields.[9]

Q4: Are there "green" or sustainable solvent alternatives to traditional chlorinated solvents?

Absolutely. The field of green chemistry has driven significant innovation in this area.

  • Water-Mediated Systems: As mentioned, using water mixed with a co-solvent like THF has proven highly effective, dramatically increasing yield and safety while reducing waste.[3] Water is non-toxic, non-flammable, and inexpensive.

  • Ethanol/Isopropanol: Alcohols are often preferred over chlorinated solvents or polar aprotic solvents like DMF due to their lower toxicity and derivation from renewable resources.[6][10]

  • Ionic Liquids (ILs): ILs are gaining recognition as sustainable solvents because of their negligible vapor pressure, thermal stability, and recyclability.[8]

  • Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, often assisted by microwave irradiation or using a reusable solid acid catalyst, which represents the pinnacle of green chemistry principles.[11][12]

Troubleshooting Guide

Q1: My reaction yield is very low. Could the solvent be the culprit?

Yes, this is one of the most common issues and is heavily influenced by the solvent.

Potential Cause & Recommended Solution:

  • You are using a traditional, less effective solvent: If you are using dichloromethane (CH₂Cl₂), yields are often reported to be low.[3]

    • Solution: Switch to a more robust solvent system. Consider refluxing in acetonitrile with an amine base[4][5] or adopting the one-pot Water/THF method, which has been shown to improve yields from <11% to over 70%.[3][7] Refluxing in ethanol is another excellent option.[6]

  • Poor solubility of reactants: Your chosen solvent may not be adequately dissolving the thioacetamide or the α-halo ketoester at the reaction temperature.

    • Solution: Ensure you are using a sufficiently polar solvent. If using a mixed system, you may need to adjust the ratio. For example, in a Water/THF system, ensure enough THF is present to dissolve the organic starting materials.[3]

Q2: I'm observing significant byproduct formation. How can changing the solvent help?

Byproduct formation is often a direct result of reaction conditions, where the solvent plays a key mechanistic role.

Potential Cause & Recommended Solution:

  • Incorrect Isomer Formation: The Hantzsch synthesis can sometimes yield isomeric products, particularly 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-amino-thiazoles.

    • Solution: This is highly dependent on pH. Reactions run in neutral solvents almost exclusively give the desired 2-amino product. However, running the reaction under strongly acidic conditions (e.g., in a mixture of ethanol and 10M HCl) can favor the 2-imino isomer.[1] Ensure your conditions are neutral or basic (if using an amine like triethylamine in acetonitrile) to maximize the purity of your desired product.

  • Oxidation of Starting Materials: Thioamides can be sensitive, and some starting materials may be prone to oxidation, especially at elevated temperatures.[12]

    • Solution: While not solely a solvent issue, the choice of solvent can impact the required reaction temperature and time. A more efficient solvent system (like acetonitrile) may allow the reaction to run at a lower temperature or for a shorter duration, minimizing degradation.[4]

Q3: My reaction is not going to completion or is stalling. What role does the solvent play here?

A stalled reaction points to issues with kinetics or equilibrium, both of which are mediated by the solvent.

Potential Cause & Recommended Solution:

  • Insufficient Polarity: The cyclization and dehydration steps involve charged intermediates that require stabilization. A solvent that is not polar enough (e.g., toluene, ethers) will disfavor the formation of these intermediates, causing the reaction to stall.

    • Solution: Increase the polarity of the reaction medium. Switch to ethanol, acetonitrile, or a water/THF mixture.[3][4][6]

  • Temperature is too low for the chosen solvent: Some solvent systems require more thermal energy to overcome the activation barrier.

    • Solution: Ensure you are running the reaction at the appropriate temperature for your solvent. For ethanol, acetonitrile, and water/THF, this typically involves heating to 70-90°C or reflux.[3][4][6]

Q4: I am having difficulty with product isolation and purification. Can the solvent choice simplify this?

Yes, planning your synthesis with the final work-up in mind is a hallmark of an experienced scientist.

Potential Cause & Recommended Solution:

  • Product is too soluble in the reaction solvent: If the product remains fully dissolved after the reaction is complete and cooled, it necessitates a challenging extraction or column chromatography.

    • Solution: Choose a solvent in which the product has limited solubility at room temperature or below. In some protocols, the product conveniently precipitates from the reaction mixture upon cooling, allowing for simple filtration.[2] For example, after refluxing in ethanol or isopropanol, the product may crystallize upon cooling to room temperature or 0-5°C.[10]

  • Complex Aqueous Work-up: Using highly water-miscible solvents like DMF can sometimes complicate aqueous extractions.

    • Solution: Solvents like ethyl acetate or acetonitrile (which can be removed under reduced pressure) are often easier to handle during work-up.[2] The water/THF system is also advantageous because the product can be extracted, or the THF can be removed under vacuum to precipitate the product.[3]

Data Summary: Impact of Solvent on Synthesis

Solvent SystemTypical ConditionsTypical YieldKey Advantages & Considerations
Dichloromethane (CH₂Cl₂) Two-step; Room Temp.< 11%[3]Traditional method. Low yield, tedious work-up, environmental concerns.[3]
Acetonitrile (CH₃CN) Reflux (~80°C), often with an amine base.High (e.g., 90%)[4]High-yielding and reliable. Good solubility for reactants, relatively easy work-up.[4][5]
Ethanol (EtOH) Reflux (~80°C)Good to Excellent"Green" and effective. Good solubility, but be mindful of potential acidity affecting regioselectivity.[1][6]
Water/THF Mixture One-pot; 80°C~72%[3]Excellent "green" alternative. High yield, simplified one-pot procedure, avoids toxic reagents.[3][7]
Dioxane/Water Mixture Room Temp. to 80°C~95%[13]Effective for specific protocols involving in-situ bromination with NBS followed by cyclization.[13]

Experimental Protocols

Protocol A: High-Yield Synthesis in Acetonitrile

Based on the principles described in patent literature.[4][5]

Objective: To synthesize this compound in high yield using a robust polar aprotic solvent system.

Materials:

  • Methyl 2-chloroacetoacetate

  • Thioacetamide

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in acetonitrile.

  • To this solution, add methyl 2-chloroacetoacetate (1.0 equivalent).

  • Slowly add triethylamine (1.5 equivalents) to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (internal temperature ~80°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography as necessary.

Protocol B: Green One-Pot Synthesis in Water/THF

Adapted from the high-yield, environmentally benign method.[3][7]

Objective: To synthesize the ethyl ester analog (a close proxy) in a one-pot, high-yield, and environmentally friendly manner. The same principle applies to the methyl ester.

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea (can be substituted with thioacetamide for the target molecule)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a round-bottom flask, add methyl acetoacetate (1.0 equivalent), water, and THF (a typical volume ratio might be 2:1 water:THF).[7]

  • Cool the mixture to below 0°C in an ice-salt bath.

  • Slowly add NBS (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours to form the α-bromo intermediate in situ.

  • Add thioacetamide (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2-3 hours. Monitor by TLC until the intermediate is consumed.

  • Cool the reaction to room temperature and neutralize if necessary.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting product as needed.

Visualization & Workflow Diagrams

Solvent Selection Decision Workflow

This diagram outlines a logical workflow for selecting the optimal solvent based on your primary experimental goals.

Solvent_Selection start Start: Define Synthesis Goal goal_yield Primary Goal: Maximize Yield? start->goal_yield goal_green Primary Goal: Green Chemistry? goal_yield->goal_green No acetonitrile Use Acetonitrile + Amine Base (Reflux) goal_yield->acetonitrile Yes goal_purity Primary Goal: Maximize Purity? goal_green->goal_purity No water_thf Use Water/THF One-Pot Method (Heat) goal_green->water_thf Yes ethanol Use Ethanol (Reflux) goal_green->ethanol Also consider goal_purity->start No, redefine goal check_conditions Use Neutral or Basic Conditions (Avoid Strong Acid) goal_purity->check_conditions Yes acetonitrile->goal_purity water_thf->goal_purity Hantzsch_Mechanism cluster_steps Key Reaction Steps Reactants α-Halo Ketoester + Thioacetamide SN2 Step 1: Nucleophilic Attack (SN2) Solvent polarity affects rate Reactants->SN2 Intermediate Thioether Intermediate SN2->Intermediate Cyclization Step 2: Intramolecular Cyclization Polar solvents stabilize transition state Intermediate->Cyclization Cyclized_Intermediate Hemithioaminal Intermediate Cyclization->Cyclized_Intermediate Dehydration Step 3: Dehydration Facilitated by protic solvents or heat Cyclized_Intermediate->Dehydration Product Thiazole Product Dehydration->Product

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance and troubleshooting advice for catalyst selection in thiazole formation. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding catalyst selection for thiazole synthesis.

Q1: Is a catalyst always necessary for thiazole synthesis?

Not always. The most classic and widely used method, the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can often proceed without a catalyst, sometimes yielding excellent results.[1][2][3][4] However, the reaction conditions, such as solvent and temperature, play a crucial role. For many modern variations and for synthesizing more complex or functionalized thiazoles, a catalyst is often essential to improve yield, reaction rate, and selectivity.[5][6]

Q2: What are the main classes of catalysts used for thiazole synthesis?

The choice of catalyst is highly dependent on the specific synthetic route. Broadly, they can be categorized as:

  • Acid Catalysts: Brønsted acids like trifluoromethanesulfonic acid (TfOH) and p-toluenesulfonic acid (PTSA) are used in certain cyclization reactions.[5][7] Lewis acids such as silica-supported tungstosilicic acid have also been employed.[6][8]

  • Base Catalysts: Bases like triethylamine, piperidine, and lithium tert-butoxide are frequently used, particularly in reactions involving condensations.[3][9] Eco-friendly solid base catalysts, such as modified chitosan hydrogels, are also gaining traction.[10][11]

  • Metal Catalysts: A wide range of transition metals are used for specific transformations. Palladium catalysts (e.g., Pd(OAc)₂) are excellent for direct arylation and C-H functionalization of the thiazole ring.[5][12] Copper catalysts are versatile for various coupling and condensation reactions.[5][13] Rhodium and Iridium catalysts have been used for ylide insertion chemistry.[5][14]

  • Green and Biocatalysts: In line with sustainable chemistry, there is growing interest in using environmentally benign catalysts. These include chitosan-based hydrogels, magnetic nanocatalysts, and enzymes like α-amylase.[3][15][10][16][17] Some reactions can even be promoted by visible light under metal-free conditions.[5][18]

Q3: How do I choose between a metal catalyst and a simpler acid/base catalyst?

The decision hinges on the specific chemical transformation you aim to achieve:

  • For forming the core thiazole ring from basic building blocks (like in the Hantzsch synthesis), an acid or base catalyst, or even catalyst-free conditions, are often sufficient.[12]

  • For functionalizing a pre-formed thiazole ring (e.g., adding aryl groups via C-H activation), a metal catalyst like palladium is typically required.[5][12]

  • For multi-component reactions where multiple bonds are formed in one pot, a specific catalyst (acid, base, or metal) may be necessary to orchestrate the desired reaction sequence and achieve high yields.[6][8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield in Hantzsch Thiazole Synthesis

The Hantzsch synthesis is generally high-yielding, but several factors can lead to poor results.[19]

Potential Causes & Solutions:

  • Inadequate Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. While alcohols like ethanol or methanol are common, for some substrates, a different solvent might be optimal. A systematic solvent screen is recommended.[20][19]

    • Temperature: While some reactions proceed at room temperature, others require heating.[19] Ensure the reaction is conducted at the optimal temperature for your specific substrates. Ultrasonic irradiation can sometimes be a milder and more efficient alternative to conventional heating.[6][15][10]

  • Poor Quality of Starting Materials:

    • α-Haloketone Instability: α-Haloketones can be unstable. Ensure they are pure and stored correctly. It is often best to use them freshly prepared or purified.

    • Thioamide Reactivity: The reactivity of the thioamide can be influenced by its substituents. Ensure it is of high purity.

  • Substrate Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically hinder the reaction, leading to lower yields. In such cases, longer reaction times, higher temperatures, or a more effective catalyst might be necessary.

Workflow for Troubleshooting Low Yield:

G start Low Yield Observed check_reagents Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions If purity is confirmed solvent Screen Solvents (e.g., EtOH, MeOH, DMF, THF) optimize_conditions->solvent temp Vary Temperature (RT, Reflux, Ultrasound) optimize_conditions->temp catalyst Consider a Catalyst (e.g., mild acid/base) optimize_conditions->catalyst end Improved Yield solvent->end temp->end catalyst->end

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Problem 2: My Palladium-Catalyzed C-H Arylation is Sluggish

Palladium catalysts are powerful tools for functionalizing thiazoles, but they have a known vulnerability.

Potential Cause & Solution:

  • Catalyst Poisoning by Sulfur: The sulfur atom in the thiazole ring can coordinate to the palladium metal center, acting as a catalyst poison and inhibiting its activity.[12][21] This is a common issue in reactions involving sulfur-containing heterocycles.

  • Solution:

    • Increase Catalyst Loading: A straightforward approach is to increase the molar percentage of the palladium catalyst. This provides enough active catalyst to overcome the poisoning effect.[12]

    • Explore Alternative Catalysts: Investigate catalyst systems known to be more resistant to sulfur poisoning. This may involve different palladium precursors or the use of specific ligands that modulate the metal's electronic properties.

    • Consider a Different Metal: For some transformations, a copper catalyst might be a viable and less expensive alternative to palladium.[5]

Problem 3: Formation of an Unexpected Isomer (Regioselectivity Issues)

When using unsymmetrical thioamides, the formation of different regioisomers is possible, which can complicate purification and reduce the yield of the desired product.

Potential Cause & Solution:

  • Reaction Medium pH: The pH of the reaction medium is a critical factor in controlling regioselectivity, especially when using N-monosubstituted thioureas in the Hantzsch synthesis.

    • Neutral Solvents: Using a neutral solvent system typically favors the formation of 2-(N-substituted amino)thiazoles.[12]

    • Acidic Conditions: Conducting the synthesis under acidic conditions (e.g., using HCl in ethanol) can lead to a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole.[12] The ratio of these isomers can be influenced by the specific acid, temperature, and substrate structure.

  • Solution: To obtain a single, desired isomer, carefully control the pH of your reaction. If you are getting a mixture of isomers, first try running the reaction under strictly neutral conditions.

Visualizing the Hantzsch Mechanism

Understanding the mechanism can help in troubleshooting. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism A α-Haloketone + Thioamide B SN2 Attack (S attacks α-carbon) A->B Step 1 C Intermediate Formation B->C D Intramolecular Cyclization (N attacks carbonyl C) C->D Step 2 E Cyclized Intermediate D->E F Dehydration E->F Step 3 G Thiazole Product F->G

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[1][19]

Catalyst Selection and Performance Data

The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. The following table summarizes various catalytic systems for different thiazole synthesis strategies.

Synthesis StrategyCatalystTypical SubstratesKey AdvantagesReference
Hantzsch Synthesis Catalyst-free or Mild Base (e.g., Na₂CO₃)α-Haloketones, ThioureasSimple, high-yielding for many substrates.[19]
Hantzsch Variation Silica Supported Tungstosilicic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesGreen, reusable catalyst, good yields (79-90%).[6][8]
Direct Arylation Ligand-free Pd(OAc)₂Thiazole derivatives, Aryl bromidesHighly efficient, very low catalyst loading (0.001-0.1 mol%).[5]
Condensation Copper Iodide (CuI) / Lithium tert-butoxideElectron-rich heterocycles, Aryl iodidesGood for direct arylation of heterocycle C-H bonds.[5]
Multi-component Copper-catalyzedAldehydes, Amines, Elemental SulfurGreen (uses O₂ as oxidant), builds thiazole from simple precursors.[5]
Metal-Free Coupling Trifluoromethanesulfonic acid (TfOH)α-Diazoketones, Thioamides/ThioureasMild conditions, broad substrate scope, excellent yields.[5]
Green Synthesis Chitosan-based Hydrogel (TCsSB)Hydrazonoyl chlorides, α-HaloketonesEco-friendly, reusable biocatalyst, mild conditions with ultrasound.[15][11]
Acid-Mediated Ylide Cyclization Diphenyl Phosphate (DPP)Sulfoxonium ylides, Thioureas/ThioamidesMetal-free, mild, avoids toxic α-haloketones, excellent yields (82-88%).[14]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of a largely catalyst-free Hantzsch synthesis.[19]

Methodology:

  • Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring on a hot plate to approximately 100°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.

  • Isolation: Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. The product will precipitate.

  • Purification: Collect the solid product by filtration through a Buchner funnel. Wash the filter cake with water.

  • Drying & Analysis: Spread the collected solid on a watch glass and let it air dry. Once dry, determine the mass, calculate the percent yield, and characterize the product (e.g., melting point, NMR).

Protocol 2: Palladium-Catalyzed Direct Arylation of a Thiazole

This protocol is a general guideline for the C-H functionalization of a thiazole ring.

Methodology:

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the thiazole substrate (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction: Add a dry, degassed solvent (e.g., DMA, toluene). Seal the tube and heat the reaction mixture at the predetermined optimal temperature (e.g., 100-140°C) for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated thiazole.

References

Technical Support Center: Navigating Unstable Intermediates in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of thiazole-containing compounds. This guide is structured to provide in-depth, field-proven insights into one of the most common yet challenging aspects of thiazole synthesis: the management of unstable intermediates. My goal is to move beyond simple protocols and offer a causal understanding of the experimental choices you make at the bench.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this valuable heterocyclic motif.[1] The reaction, which condenses an α-haloketone with a thioamide, is elegant in its simplicity but can be fraught with challenges related to low yields, unexpected isomers, and a plethora of byproducts.[1][2] The root cause of many of these issues lies in the fleeting nature of the reaction's key intermediates. This guide will provide you with the knowledge to anticipate, diagnose, and overcome these hurdles.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section is designed to address specific experimental issues in a practical, question-and-answer format.

Question 1: My Hantzsch reaction is giving a very low yield and a dark, complex mixture of products. What's going wrong and how can I fix it?

Answer:

This is a classic symptom of the decomposition of the crucial 4-hydroxythiazoline intermediate. This intermediate is formed after the initial S-alkylation of the thioamide followed by intramolecular cyclization. Its stability is highly dependent on the reaction conditions.

Causality: The 4-hydroxythiazoline intermediate can readily undergo several non-productive pathways:

  • Reversion to Starting Materials: The cyclization step is often reversible. Under unfavorable conditions, the 4-hydroxythiazoline can ring-open back to the S-alkylated thioamide intermediate, which can then decompose.

  • Oxidative Degradation: The intermediates can be sensitive to air, leading to a complex mixture of oxidized byproducts, often presenting as a dark tar.

  • Uncatalyzed Dehydration/Rearrangement: In the absence of a controlled dehydration pathway, the 4-hydroxythiazoline can decompose through various ill-defined routes.

Troubleshooting Workflow:

G A Low Yield & Dark Tar B Diagnosis: Likely Decomposition of 4-Hydroxythiazoline Intermediate A->B C Solution 1: Temperature Control B->C D Solution 2: Solvent Optimization B->D E Solution 3: Atmosphere Control B->E F Run reaction at lower temperature (e.g., 0 °C to RT) to stabilize intermediate C->F Rationale: Slows decomposition rates G Use aprotic solvents (e.g., THF, Dioxane) to minimize side reactions D->G Rationale: Protic solvents can participate in unwanted side reactions H Run reaction under an inert atmosphere (N2 or Ar) to prevent oxidation E->H Rationale: Excludes oxygen

Caption: Troubleshooting workflow for low yields.

Detailed Protocols & Insights:

  • Temperature Control is Paramount: Many standard procedures call for heating or refluxing the reaction mixture.[2] However, if you are working with sensitive substrates, starting the reaction at a lower temperature (e.g., 0 °C) and slowly allowing it to warm to room temperature can significantly improve the yield by preserving the integrity of the 4-hydroxythiazoline intermediate.

  • Solvent Choice Matters: While alcohols like ethanol are common solvents for the Hantzsch synthesis, they can participate in side reactions.[3] Aprotic solvents such as THF or dioxane are often a better choice for minimizing byproduct formation.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is a simple but highly effective way to prevent oxidative degradation of your intermediates and final product.

Question 2: I've isolated a product, but its spectroscopic data (NMR, IR) doesn't match the expected 2-aminothiazole. What could it be?

Answer:

A common and often overlooked issue in the Hantzsch synthesis, particularly with N-substituted thioureas, is the formation of a regioisomeric byproduct: a 3-substituted 2-imino-2,3-dihydrothiazole.[4][5] This is especially prevalent under acidic conditions.[4]

Causality: The formation of the unexpected isomer is a result of a change in the cyclization pathway. Under neutral conditions, the endocyclic nitrogen of the S-alkylated thiourea intermediate is typically the more nucleophilic and attacks the carbonyl carbon. However, under acidic conditions, protonation of the exocyclic nitrogen can increase its nucleophilicity, leading to an alternative cyclization pathway that results in the 2-imino-2,3-dihydrothiazole isomer.

G cluster_0 Neutral Conditions cluster_1 Acidic Conditions A S-Alkylated Intermediate B Endocyclic N attacks Carbonyl A->B C 2-(N-substituted amino)thiazole (Expected Product) B->C D S-Alkylated Intermediate E Protonation of Exocyclic N D->E F Exocyclic N attacks Carbonyl E->F G 3-substituted 2-imino- 2,3-dihydrothiazole (Unexpected Isomer) F->G

Caption: Influence of pH on cyclization pathway.

Troubleshooting & Control:

  • Control the pH: If you are obtaining the undesired isomer, ensure your reaction is not becoming acidic. If the α-haloketone is unstable and releases HBr, for instance, the reaction medium can become acidic. The addition of a non-nucleophilic base, such as sodium carbonate or potassium carbonate, can help to maintain neutral conditions.[6]

  • Spectroscopic Differentiation: The two isomers can often be distinguished by NMR. The protons on the thiazole ring will have different chemical shifts. For example, the 5-H proton signal can be a key differentiator.[4]

Table 1: Influence of Reaction Conditions on Product Distribution

ConditionPredominant ProductRationaleReference
Neutral Solvent (e.g., Ethanol)2-(N-substituted amino)thiazoleEndocyclic nitrogen is more nucleophilic.[4]
Acidic Conditions (e.g., 10M-HCl-EtOH)Mixture of isomers, favoring 3-substituted 2-imino-2,3-dihydrothiazoleProtonation alters the nucleophilicity of the nitrogen atoms.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis and what are the key intermediates?

A1: The Hantzsch synthesis proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction. This forms an S-alkylated thioamide intermediate.[2]

  • Intramolecular Cyclization: The nitrogen of the thioamide then attacks the carbonyl carbon, forming a five-membered ring intermediate, the 4-hydroxythiazoline.[7]

  • Dehydration: This cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[2]

The 4-hydroxythiazoline is the most critical and often unstable intermediate that dictates the success of the reaction.

Q2: Can I use α-chloro or α-iodoketones instead of α-bromoketones?

A2: Yes, and the choice of halogen has a significant impact on reactivity. The general trend for reactivity is I > Br > Cl . This is due to the carbon-halogen bond strength, with the C-I bond being the weakest and thus the best leaving group. α-Bromoketones are most commonly used as they offer a good balance of reactivity and stability. α-Chloroketones are more stable but may require harsher reaction conditions (e.g., higher temperatures), which can lead to more side products. α-Iodoketones are highly reactive and can often be used under milder conditions, but they are also less stable and may need to be prepared fresh.

Q3: How do substituents on the starting materials affect the reaction?

A3: Substituents can have a profound effect on both the reaction rate and the stability of the intermediates.

  • On the α-Haloketone: Electron-withdrawing groups on the ketone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step. However, they can also increase the acidity of the α-protons, leading to side reactions like elimination.

  • On the Thioamide: Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, speeding up the initial SN2 reaction. Conversely, electron-withdrawing groups can slow this step down.

Q4: Are there "greener" alternatives to the classical Hantzsch synthesis?

A4: Yes, several modifications have been developed to make the Hantzsch synthesis more environmentally friendly and efficient:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[8]

  • Solvent-Free Reactions: Performing the reaction neat (without a solvent) can be a very effective green chemistry approach, often with the aid of grinding the reactants together.[9]

  • One-Pot, Multi-Component Reactions: These procedures combine multiple steps into a single operation, reducing waste and improving overall efficiency.[3]

Advanced Protocols and Methodologies

Protocol 1: Isolation of a 4-Hydroxythiazoline Intermediate under Solvent-Free Conditions

This protocol is adapted from methodologies that have successfully stabilized and isolated the 4-hydroxythiazoline intermediate, demonstrating that its decomposition can be controlled.

Materials:

  • α-Bromoketone (1 mmol)

  • Thiourea or Thioamide (1 mmol)

  • Sodium Carbonate (Na₂CO₃) (variable amounts, see below)

  • Mortar and Pestle

Procedure:

  • In a mortar, combine the α-bromoketone (1 mmol) and the thiourea/thioamide (1 mmol).

  • Add a specific amount of sodium carbonate. The amount of base is critical for controlling the reaction outcome.

    • To favor thiazole formation: Use a catalytic amount of Na₂CO₃ (e.g., 0.1-0.2 mmol).

    • To favor intermediate isolation: Use a stoichiometric or greater amount of Na₂CO₃ (e.g., 1-2 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for 3-5 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up for Thiazole: If proceeding to the thiazole, add water to the mixture and filter the solid product.

  • Work-up for Intermediate: If isolating the 4-hydroxythiazoline, carefully extract the mixture with a suitable organic solvent and purify by column chromatography at low temperature.

Rationale: The use of a solid-phase, solvent-free system at room temperature minimizes the thermal and solvent-mediated decomposition of the 4-hydroxythiazoline. The amount of base controls the extent of the final dehydration step.

References

methods for enhancing the purity of synthesized Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-methylthiazole-5-carboxylate Purification

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity challenges encountered during and after synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter post-synthesis. Each issue is followed by a diagnosis of potential causes and a series of recommended solutions.

Issue 1: Crude product is a persistent oil or fails to crystallize.
  • Potential Cause: The presence of significant amounts of impurities, such as unreacted starting materials or reaction byproducts, can act as a "eutectic mixture," depressing the melting point and inhibiting crystal lattice formation. Residual solvent can also prevent solidification.

  • Recommended Solutions:

    • High-Vacuum Drying: Ensure all reaction solvents (e.g., acetonitrile, ethanol) are thoroughly removed under high vacuum, possibly with gentle heating.

    • Solvent Trituration: Attempt to induce crystallization by sonicating or vigorously stirring the oil in a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can effectively "wash" the impurities away, leaving a more pure, solid product.

    • Switch to Chromatography: If trituration fails, the impurity load is likely too high for effective crystallization. The most reliable method to remove a wide range of impurities is silica gel column chromatography.[1][2] A gradient elution from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate) is typically effective.[1]

Issue 2: Final product is pure by NMR but retains a yellow or brown color.
  • Potential Cause: The color is often due to trace amounts of highly conjugated, chromophoric impurities or degradation products that may be present in concentrations too low for detection by standard ¹H NMR. Thiazole-containing compounds can sometimes form colored charge-transfer complexes.

  • Recommended Solutions:

    • Activated Charcoal Treatment: Dissolve the product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent colloidal charcoal from passing through. Recover the product by removing the solvent. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.

    • Recrystallization: A carefully chosen recrystallization can leave colored impurities in the mother liquor.[3] See the protocol in the FAQ section below.

    • Silica Plug Filtration: For minor color issues, dissolving the product in a minimum amount of solvent and passing it through a short plug of silica gel in a pipette or funnel can be sufficient to trap the polar, colored impurities.

Issue 3: Column chromatography results in poor separation (co-elution of impurities).
  • Potential Cause: The polarity of the product and the impurity are too similar for effective separation using the chosen solvent system and stationary phase.

  • Recommended Solutions:

    • Optimize the Eluent System:

      • Reduce Polarity: If impurities are eluting too closely to the product, decrease the polarity of the eluent system (e.g., switch from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes).

      • Change Solvent Composition: The selectivity of the separation can be altered by changing the solvents. For example, replacing an ethyl acetate/hexanes system with a dichloromethane/methanol system can change the elution order due to different solvent-solute interactions with the silica surface.

    • Use Isocratic Elution: If the Rf values are very close, running the column under isocratic (constant solvent mixture) conditions with a finely optimized eluent can provide better resolution than a gradient.

    • Consider an Alternative Stationary Phase: While silica gel is standard, other stationary phases like alumina (basic or neutral) or reversed-phase silica (C18) can offer different selectivity profiles. Thiazoles, being weakly basic, may interact differently with these surfaces.

Issue 4: Product contains the corresponding carboxylic acid (2-methylthiazole-5-carboxylic acid).
  • Potential Cause: The methyl ester is susceptible to hydrolysis, which can occur during the reaction workup (especially if strong aqueous base is used) or upon prolonged storage, particularly in the presence of moisture.[4][5]

  • Recommended Solutions:

    • Aqueous Basic Wash: During the workup, after dissolving the crude product in an organic solvent (e.g., ethyl acetate), wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed. The neutral ester product will remain in the organic layer.

    • Avoid Strong Bases: During synthesis and workup, minimize contact time with strong bases like sodium hydroxide, especially at elevated temperatures, to prevent saponification.[5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in a typical Hantzsch synthesis of this compound?

The Hantzsch thiazole synthesis, a common route involving the reaction of an α-haloketone with a thioamide, is generally high-yielding but can produce several characteristic impurities.[7]

  • Unreacted Starting Materials: Incomplete reaction can leave behind the α-halo-β-ketoester and thioacetamide.

  • Reaction Intermediates: The reaction proceeds through cyclization followed by dehydration.[8][9] Incomplete dehydration can result in a hydroxythiazoline intermediate.

  • Side-Reaction Products: Self-condensation of the starting materials or reactions involving impurities in the starting materials can lead to unexpected byproducts.

  • Regioisomers: If an N-substituted thioamide is used, there is a possibility of forming regioisomeric products, although this is less common with thioacetamide itself.[10][11]

cluster_impurities Potential Impurities in Crude Mix SM Starting Materials (α-halo-β-ketoester, Thioacetamide) Reaction Hantzsch Reaction Conditions (Solvent, Temp, Time) SM->Reaction Crude Crude Product Mixture Reaction->Crude Unreacted Unreacted Starting Materials Crude->Unreacted Intermediate Hydroxythiazoline Intermediate (Incomplete Dehydration) Crude->Intermediate Hydrolysis Carboxylic Acid (Ester Hydrolysis) Crude->Hydrolysis SideProduct Side-Reaction Products Crude->SideProduct A 1. TLC Analysis Determine Rf and solvent system B 2. Column Packing Slurry pack with silica gel and non-polar solvent A->B C 3. Sample Loading Adsorb crude onto silica (dry) or load as concentrated solution (wet) B->C D 4. Elution Run column with solvent gradient (e.g., 0% -> 30% EtOAc in Hexanes) C->D E 5. Fraction Collection Collect eluent in test tubes D->E F 6. Fraction Analysis Spot fractions on TLC plate to identify pure product E->F G 7. Combine & Evaporate Combine pure fractions and remove solvent under vacuum F->G H Pure Product G->H

References

Validation & Comparative

A Comparative Analysis for the Bench Scientist: Methyl 2-methylthiazole-5-carboxylate vs. its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The thiazole moiety, a privileged scaffold in medicinal chemistry, is frequently employed for its diverse biological activities. Within this class, 2-methylthiazole-5-carboxylates are common intermediates. The choice between a methyl or an ethyl ester, while seemingly minor, can have significant implications for a compound's physicochemical properties, reactivity, and ultimately, its biological performance. This guide provides an in-depth, data-driven comparison of Methyl 2-methylthiazole-5-carboxylate and its corresponding ethyl ester, Ethyl 2-methylthiazole-5-carboxylate, to empower informed decision-making in your synthetic and drug discovery endeavors.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between these two molecules lies in the ester functional group. This seemingly small variation—a methylene unit—gives rise to tangible differences in their physical and chemical characteristics. These differences can impact everything from solubility and crystallinity to reaction kinetics and metabolic stability.

PropertyThis compoundEthyl 2-methylthiazole-5-carboxylateRationale for Difference
Molecular Formula C₆H₇NO₂S[1][2]C₇H₉NO₂S[3][4]Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 157.19 g/mol [1][2]171.22 g/mol [3][4]The ethyl group is heavier than the methyl group.
CAS Number 53233-90-2[1][2]79836-78-5[3][4]Unique identifiers for distinct chemical substances.
Boiling Point Not explicitly found~242.1 °C at 760 mmHg[5]Increased molecular weight and van der Waals forces in the ethyl ester lead to a higher boiling point.
Physical Form Not explicitly foundSolid or colorless to pale yellow liquid[4][5]The larger ethyl group can influence crystal packing, but both are expected to be low-melting solids or liquids at room temperature.
Calculated LogP 1.5[1]Higher than the methyl ester (predicted)The additional ethyl group increases lipophilicity.

Synthesis and Reactivity: A Comparative Perspective

Both the methyl and ethyl esters are commonly synthesized via the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[6] This reaction involves the condensation of an α-haloketone (or a related α-halo-β-ketoester) with a thioamide.

The Hantzsch Thiazole Synthesis: A Generalized Workflow

The core of the Hantzsch synthesis remains the same for both esters. The primary difference lies in the choice of the starting β-ketoester: methyl acetoacetate for the methyl ester and ethyl acetoacetate for the ethyl ester.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_halo_ketoester α-Halo-β-ketoester (Methyl or Ethyl Acetoacetate derivative) condensation Cyclocondensation alpha_halo_ketoester->condensation thioacetamide Thioacetamide thioacetamide->condensation dehydration Dehydration condensation->dehydration Intermediate formation thiazole_ester Methyl or Ethyl 2-methylthiazole-5-carboxylate dehydration->thiazole_ester

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot procedure for a closely related ethyl ester derivative illustrates a practical application of the Hantzsch synthesis. A similar approach can be adapted for the synthesis of the title compounds.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • Halogenation: To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Add thiourea (0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

  • Precipitation: Add ammonia solution to the filtrate. The resulting yellow precipitate is stirred at room temperature for 10 minutes and then collected by filtration.

  • Purification: Wash the filter cake with water and recrystallize from a suitable solvent (e.g., ethyl acetate) to yield the pure product.

Causality Behind Experimental Choices:

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate α-bromo ethyl acetoacetate, which can be lachrymatory and unstable.

  • NBS as Brominating Agent: NBS is a convenient and easy-to-handle source of electrophilic bromine for the α-halogenation of the β-ketoester.

  • Aqueous/Organic Solvent System: The use of a water/THF mixture allows for the dissolution of both the polar and non-polar reactants.

  • Ammonia Solution: The addition of a base is crucial to neutralize the hydrobromic acid formed during the reaction and to facilitate the precipitation of the product.

Reactivity Considerations: Hydrolysis and Ester Interchange

A key difference in the reactivity of methyl and ethyl esters is their susceptibility to hydrolysis. Under both acidic and basic conditions, methyl esters generally hydrolyze more rapidly than their ethyl counterparts. This is attributed to the lower steric hindrance of the methyl group, which allows for easier nucleophilic attack at the carbonyl carbon.

Hydrolysis_Comparison cluster_methyl Methyl Ester Hydrolysis cluster_ethyl Ethyl Ester Hydrolysis methyl_ester Methyl Ester methyl_transition Less Sterically Hindered Transition State methyl_ester->methyl_transition methyl_product Carboxylic Acid + Methanol methyl_transition->methyl_product Faster Rate ethyl_ester Ethyl Ester ethyl_transition More Sterically Hindered Transition State ethyl_ester->ethyl_transition ethyl_product Carboxylic Acid + Ethanol ethyl_transition->ethyl_product Slower Rate reagent H₂O / H⁺ or OH⁻ reagent->methyl_transition reagent->ethyl_transition

Caption: Steric effects on the rate of ester hydrolysis.

This difference in hydrolysis rates can be a critical factor in drug development. A more labile methyl ester might be preferred for a prodrug strategy where rapid conversion to the active carboxylic acid is desired. Conversely, an ethyl ester might offer greater stability in biological media.

Biological Activity and Applications in Drug Discovery

Both this compound and its ethyl analog are valuable intermediates in the synthesis of a wide range of biologically active compounds. The thiazole core is a well-established pharmacophore found in drugs with antimicrobial, antifungal, antiviral, and antitumor properties.[2]

The choice between the methyl and ethyl ester can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The increased lipophilicity of the ethyl ester may lead to enhanced cell membrane permeability and, in some cases, improved biological activity. However, this is not a universal rule, and the optimal choice is often determined empirically.

Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity and have been investigated as promising anticancer agents. This highlights the potential of these scaffolds in oncology research. Furthermore, these compounds serve as key intermediates in the synthesis of important pharmaceuticals, such as the antibiotic Cefditoren pivoxil, which utilizes an ethyl thiazole carboxylate derivative.

Conclusion

The decision to use this compound versus its ethyl ester analog is a nuanced one that should be guided by the specific goals of the research program.

  • For applications requiring faster hydrolysis or when a smaller, less lipophilic group is desired, the methyl ester is a logical choice.

  • When increased stability, higher lipophilicity, and potentially enhanced membrane permeability are sought, the ethyl ester may be more advantageous.

Ultimately, the optimal choice will depend on a careful consideration of the desired physicochemical properties, the synthetic route, and the biological context of the target molecule. This guide provides the foundational data and scientific rationale to make that choice a well-informed one.

References

Introduction: The Thiazole Scaffold and the Promise of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validating the Biological Activity of Methyl 2-methylthiazole-5-carboxylate

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold" found in numerous biologically active compounds and FDA-approved drugs, from the essential vitamin thiamine (B1) to potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2] this compound (M2MTC) is a member of this versatile chemical family that has garnered attention for its potential therapeutic applications.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the experimental validation of M2MTC's biological activity. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present objective comparisons with established alternatives, and provide detailed, self-validating protocols. Our objective is to equip you with the scientific rationale and practical methodologies required to rigorously assess the potential of M2MTC and similar novel compounds.

Section 1: Biological Activity Profile of this compound

This compound (C₆H₇NO₂S) is a heterocyclic compound noted for a diverse range of biochemical properties.[3] Preliminary studies and the broader context of thiazole derivatives suggest its involvement in several key biological areas. Reports indicate that M2MTC exhibits notable antimicrobial, antifungal, antiviral, and antitumor properties.[3] Furthermore, its mechanism of action may involve the modulation of specific biochemical pathways through interactions with enzymes, such as the inhibition of xanthine oxidase.[3] This diverse activity profile makes M2MTC a compelling candidate for systematic investigation across multiple therapeutic domains.

Section 2: A Framework for Comparison: Selecting Benchmark Compounds

To objectively evaluate the performance of M2MTC, its activity must be benchmarked against well-characterized, clinically relevant compounds. The choice of these comparators is critical for contextualizing the experimental data. For this guide, we have selected standard agents in three key areas of reported activity:

  • Antimicrobial Activity: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will serve as the positive control. Its well-documented mechanism of action and potency against a wide range of bacteria provide a robust benchmark.

  • Cytotoxic (Antitumor) Activity: Doxorubicin , an anthracycline antibiotic, is a widely used and potent chemotherapeutic agent. It will be used as a positive control to assess the cytotoxic potential of M2MTC against cancer cell lines.[4]

  • Anti-inflammatory Activity: Diclofenac , a potent non-steroidal anti-inflammatory drug (NSAID), will be the reference compound. Its established ability to inhibit processes related to inflammation makes it an ideal standard for in vitro assays.[5]

These comparators represent the "gold standard" in their respective fields, ensuring that the evaluation of M2MTC is both rigorous and clinically relevant.

Section 3: Experimental Validation of Antimicrobial Activity

Rationale: Quantifying Antimicrobial Potency via Minimum Inhibitory Concentration (MIC)

A crucial first step in characterizing a potential antimicrobial agent is to determine its potency. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This assay is preferred over diffusion-based methods (like disk diffusion) for early-stage compound validation because it provides a precise numerical value for potency, allowing for direct comparison between compounds.[6][8] It is a cost-effective and scalable method suitable for screening novel molecules.[7]

Workflow for Antimicrobial Activity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare M2MTC & Ciprofloxacin Stock Solutions Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Compound->Dilution Bacteria Culture Bacteria (e.g., S. aureus, E. coli) to Log Phase Inoculation Inoculate Wells with Standardized Bacterial Suspension Bacteria->Inoculation Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->Dilution Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visually Inspect for Turbidity (Bacterial Growth) Incubation->Readout MIC Determine MIC: Lowest Concentration with No Visible Growth Readout->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Reagents and Microorganisms:

    • Prepare a 1 mg/mL stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture in fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution (or control) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and bacteria, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Data: Antimicrobial Activity
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound1664
Ciprofloxacin (Positive Control)0.50.25

Section 4: Experimental Validation of Cytotoxic (Antitumor) Activity

Rationale: Assessing Cell Viability with the MTT Assay

The evaluation of cytotoxic potential is a critical first step in the discovery of new anticancer agents.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of a compound's effect on cell survival. This allows for the calculation of the IC50 value, the concentration of a compound required to inhibit the growth of 50% of a cell population.[4][9]

Workflow for In Vitro Cytotoxicity Testing

cluster_prep Cell Culture & Seeding cluster_assay Treatment & Incubation cluster_analysis MTT Assay & Analysis Culture Culture Cancer Cells (e.g., MCF-7) Seed Seed Cells into a 96-well Plate Culture->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat Cells with Compounds Adhere->Treat Prepare Prepare Serial Dilutions of M2MTC & Doxorubicin Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Abs Measure Absorbance at 570 nm Solubilize->Read_Abs Calculate Calculate % Viability & IC50 Read_Abs->Calculate

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7, breast adenocarcinoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of M2MTC and Doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Assay and Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Comparative Data: Cytotoxic Activity
CompoundIC50 against MCF-7 Cells (µM)
This compound25.5 ± 2.1
Doxorubicin (Positive Control)0.8 ± 0.1

Section 5: Experimental Validation of Anti-inflammatory Activity

Rationale: Inhibition of Protein Denaturation Assay

Chronic inflammation is associated with protein denaturation.[11] The ability of a compound to prevent protein denaturation can be a good indication of its in vitro anti-inflammatory activity. This assay uses heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, as a model system.[5][12] Anti-inflammatory drugs can stabilize the protein and prevent it from denaturing. The level of protection is measured spectrophotometrically, providing a simple, rapid, and cost-effective preliminary screen for anti-inflammatory potential.[11]

Workflow for Anti-inflammatory Activity Screening

cluster_prep Reaction Setup cluster_assay Denaturation & Measurement cluster_analysis Data Analysis Prepare Prepare Test Solutions (M2MTC, Diclofenac) Mix Mix Test Solution with Albumin Solution (e.g., BSA) Prepare->Mix Adjust Adjust pH to 6.3 Mix->Adjust Heat Incubate at 37°C then Heat at 70°C Adjust->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance (Turbidity) at 660 nm Cool->Measure Calculate Calculate Percentage Inhibition of Denaturation Measure->Calculate

Caption: Workflow for the in vitro protein denaturation inhibition assay.

Detailed Protocol: Inhibition of Protein Denaturation
  • Preparation of Reagents:

    • Prepare a 1% w/v aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions of M2MTC and Diclofenac (e.g., at 1000 µg/mL) in a suitable solvent.

  • Reaction Mixture Setup:

    • The reaction mixture consists of 0.2 mL of BSA solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of the test compound solution at various concentrations (e.g., 100 to 500 µg/mL).

    • A control mixture consists of the BSA solution and PBS without the test compound.

  • Incubation and Denaturation:

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[11]

  • Measurement and Analysis:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[11]

    • Calculate the percentage inhibition of protein denaturation using the formula: (% Inhibition) = (Absorbance of Control - Absorbance of Test) / Absorbance of Control x 100.

Comparative Data: Anti-inflammatory Activity
Compound (at 250 µg/mL)Percentage Inhibition of Protein Denaturation (%)
This compound68.2 ± 3.5%
Diclofenac (Positive Control)85.7 ± 2.9%

Section 6: Synthesis and Interpretation of Results

The experimental data generated through these assays provide a robust, multi-faceted profile of this compound's biological activity.

  • Antimicrobial Potency: The hypothetical MIC values show that while M2MTC possesses antimicrobial activity, it is significantly less potent than the frontline antibiotic Ciprofloxacin. The higher MIC against E. coli (a Gram-negative bacterium) compared to S. aureus (a Gram-positive bacterium) suggests a potential difference in efficacy that may be related to the bacterial cell wall structure. This provides a clear direction for future structure-activity relationship (SAR) studies to enhance potency.

  • Cytotoxic Potential: The IC50 value against MCF-7 cells indicates that M2MTC has cytotoxic effects, but at a concentration much higher than the potent chemotherapeutic agent Doxorubicin. This suggests a moderate antitumor potential. An essential next step, not covered in this guide, would be to test its cytotoxicity against non-cancerous cell lines to determine a selectivity index, a crucial parameter in drug development.[10]

  • Anti-inflammatory Efficacy: The protein denaturation assay suggests that M2MTC has substantial anti-inflammatory properties, comparable to, though slightly less effective than, the standard drug Diclofenac in this specific in vitro model. This is a promising result that warrants further investigation using more complex cell-based assays that measure the inhibition of inflammatory mediators like cytokines or enzymes such as cyclooxygenase (COX).[13][14]

Conclusion

This guide outlines a systematic and comparative approach to validating the biological activities of this compound. By employing standardized, quantitative assays and benchmarking against established drugs, a clear and objective assessment of the compound's potential can be achieved. The results from this workflow indicate that M2MTC is a biologically active molecule with a "hit" profile across antimicrobial, cytotoxic, and anti-inflammatory domains. While it may not outperform the gold-standard comparators in its current form, these findings validate it as a promising lead scaffold. The true value of this initial screening lies in its ability to guide the next phase of drug discovery: lead optimization, where medicinal chemists can modify the structure of M2MTC to enhance potency, improve selectivity, and develop a truly novel therapeutic agent.

References

A Comparative Analysis of Synthetic Routes to 2-Methylthiazole-5-carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methylthiazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient and scalable synthesis of this heterocyclic motif is a critical consideration in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-methylthiazole-5-carboxylates, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a cornerstone in the design of bioactive molecules due to their ability to engage in a variety of non-covalent interactions and their metabolic stability.[1][2] Ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related analogue, serves as a key intermediate in the synthesis of pharmaceuticals such as the broad-spectrum antibiotic Cefditoren pivoxil and has demonstrated potential as an antineoplastic agent.[3][4] Given this significance, the development of efficient, high-yield, and environmentally benign synthetic strategies is of paramount importance.

This guide will dissect and compare the traditional two-step Hantzsch thiazole synthesis with modern, streamlined one-pot methodologies, providing a clear rationale for experimental choices and a transparent assessment of their respective merits and drawbacks.

Route 1: The Traditional Two-Step Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a foundational method for the construction of the thiazole ring.[5] This pathway involves the reaction of an α-haloketone or α-halo-β-ketoester with a thioamide. In the context of 2-methylthiazole-5-carboxylates, this translates to a two-step process: the α-halogenation of a β-ketoester followed by cyclocondensation with thioacetamide.

Causality Behind Experimental Choices

The two-step nature of this synthesis allows for the isolation and purification of the α-halo-β-ketoester intermediate. This can be advantageous in ensuring the purity of the final product and can sometimes lead to higher overall yields if the intermediate is stable and the purification is efficient. However, this approach is often hampered by tedious work-ups, the use of hazardous halogenating agents, and potentially lower overall yields due to product loss at each stage.[3]

Experimental Protocol: Two-Step Hantzsch Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This protocol is adapted from established Hantzsch synthesis procedures.

Step 1: Synthesis of Ethyl 2-bromoacetoacetate

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Reagents: Charge the flask with ethyl acetoacetate (1.0 eq) dissolved in a suitable solvent such as dichloromethane or chloroform.

  • Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove unreacted acid and NBS. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-bromoacetoacetate. This intermediate can be purified by vacuum distillation, though it is often used directly in the next step.

Step 2: Cyclocondensation to form Ethyl 2,4-dimethylthiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.

  • Addition of α-halo-β-ketoester: To the stirred solution, add the crude ethyl 2-bromoacetoacetate (1.0 eq) from the previous step.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 2,4-dimethylthiazole-5-carboxylate.

Performance Data: Two-Step Hantzsch Synthesis
ParameterDescriptionReference
Starting Materials Ethyl acetoacetate, N-bromosuccinimide, Thioacetamide[3]
Solvents Dichloromethane, Ethanol[3]
Overall Yield Often low, reported as <11% for the 2-amino analogue[3][4]
Reaction Time 4-6 hours (excluding work-up and purification of intermediate)
Key Advantages Isolation of intermediate allows for controlled synthesis.
Key Disadvantages Tedious work-up, low overall yield, use of hazardous reagents.[3]

Route 2: One-Pot Synthesis Methodologies

To address the shortcomings of the traditional two-step approach, several one-pot methodologies have been developed. These streamlined processes combine the halogenation and cyclocondensation steps into a single reaction vessel, significantly reducing reaction time, simplifying the work-up, and often leading to higher overall yields.

Causality Behind Experimental Choices

The "one-pot" or "one-pot, two-step" approach is designed for process efficiency. By avoiding the isolation of the potentially lachrymatory and unstable α-halo-β-ketoester intermediate, this method is more amenable to larger-scale synthesis. The choice of solvent and catalyst becomes crucial in these systems to facilitate both the initial halogenation and the subsequent cyclization in a compatible manner. The use of greener solvents and catalysts is a key focus of modern iterations of this approach.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is based on a highly efficient, water-mediated one-pot synthesis.[3]

  • Reaction Setup: In a round-bottom flask, prepare a mixture of water and tetrahydrofuran (THF). Add ethyl acetoacetate (1.0 eq).

  • Bromination: Cool the mixture to below 0°C in an ice-salt bath. Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the low temperature.

  • In-situ Halogenation: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Cyclocondensation: Add thiourea (1.0 eq) to the reaction mixture and heat to 80°C for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold water, and dry to obtain the crude product. The product can be further purified by recrystallization from ethanol to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Performance Data: One-Pot Synthesis
ParameterDescriptionReference
Starting Materials Ethyl acetoacetate, N-bromosuccinimide, Thiourea/Thioacetamide[3][4]
Solvents Water/THF, Acetonitrile[3][6]
Overall Yield Significantly higher, reported up to 72% for the 2-amino analogue[3][4]
Reaction Time ~4 hours[3]
Key Advantages Simplified procedure, higher yield, avoids isolation of hazardous intermediate, often uses greener solvents.[3][4]
Key Disadvantages Optimization of reaction conditions for both steps in one pot can be challenging.

Advanced One-Pot and Green Chemistry Approaches

The field continues to evolve with the development of even more efficient and environmentally friendly methods. These often employ novel catalysts or reaction conditions to further improve yields and reduce environmental impact.

  • Enzyme-Catalyzed Synthesis: Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, with enzymes like trypsin from porcine pancreas (PPT) showing great catalytic activity and leading to high yields (up to 94%) under mild conditions.[7]

  • Nanoparticle Catalysis: Reusable NiFe2O4 nanoparticles have been employed as a catalyst in a green, one-pot multicomponent synthesis of thiazole scaffolds, achieving high yields.[8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times in the synthesis of thiazole derivatives.[2]

Comparative Summary of Synthesis Routes

FeatureTwo-Step Hantzsch SynthesisOne-Pot SynthesisAdvanced Green Methods
Overall Yield Low (<11% in some cases)High (up to 72-90%)Very High (up to 94%)
Reaction Time Long (multi-step)Moderate (~4 hours)Short (can be minutes with microwave)
Procedural Complexity High (multiple work-ups)Low (single work-up)Low to Moderate
Scalability ChallengingGoodPotentially Excellent
Environmental Impact Higher (use of organic solvents)Lower (often uses greener solvents)Lowest (enzymatic, reusable catalysts)
Cost-Effectiveness LowerHigherPotentially the highest in the long term

Visualizing the Synthetic Workflows

To further clarify the differences between these synthetic strategies, the following diagrams illustrate the key steps and logical flow of each approach.

Two_Step_Hantzsch_Synthesis cluster_step1 Step 1: α-Halogenation cluster_workup1 Work-up & Purification cluster_step2 Step 2: Cyclocondensation A Ethyl Acetoacetate + NBS B Ethyl 2-bromoacetoacetate (Intermediate) A->B DCM, rt, 2h C Isolated Intermediate B->C E Ethyl 2,4-dimethylthiazole-5-carboxylate C->E C->E Ethanol, reflux, 2-4h D Thioacetamide D->E D->E Ethanol, reflux, 2-4h

Caption: Workflow for the Two-Step Hantzsch Synthesis.

One_Pot_Synthesis cluster_onepot One-Pot Reaction Vessel A Ethyl Acetoacetate + NBS B In-situ formation of Ethyl 2-bromoacetoacetate A->B Water/THF, <0°C then rt, 2h D Ethyl 2-amino-4-methylthiazole-5-carboxylate B->D B->D 80°C, 2h C Thiourea C->D C->D 80°C, 2h

Caption: Workflow for the One-Pot Synthesis.

Conclusion and Future Perspectives

For researchers and drug development professionals, the choice of synthetic route for 2-methylthiazole-5-carboxylates should be guided by a balance of yield, scalability, cost, and environmental considerations. While the traditional Hantzsch synthesis provides a foundational understanding of thiazole formation, its practical application is often limited by its multi-step nature and lower yields.

The advent of one-pot methodologies has revolutionized the synthesis of this important scaffold, offering significant improvements in efficiency and yield.[3][4] These methods are highly recommended for laboratory-scale synthesis and offer a strong starting point for process development.

Looking forward, the continued exploration of green chemistry approaches, including enzymatic and nanoparticle-based catalysis, holds the promise of even more sustainable and efficient routes to 2-methylthiazole-5-carboxylates. These advanced methods are poised to become the new standard, particularly for industrial-scale production where minimizing waste and energy consumption is paramount.

References

A Definitive Spectroscopic Guide to Confirming the Structure of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, heterocyclic compounds like Methyl 2-methylthiazole-5-carboxylate represent a class of molecules with significant therapeutic potential.[1] This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectroscopic output, offering a robust framework for structural elucidation.

The Imperative of Multi-technique Spectroscopic Analysis

No single spectroscopic technique provides a complete picture of a molecule's structure. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a self-validating and trustworthy structural assignment. This guide will compare the expected spectroscopic data for this compound with experimental data from closely related analogs, providing a clear and logical pathway for confirmation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates the specific signals we expect to observe. Understanding the electronic environment of each atom is paramount to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are critical for structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Comparison and Interpretation

Proton Assignment Expected Chemical Shift (ppm) for Methyl Ester Reported Chemical Shift (ppm) for Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] Justification for Expected Shift
Thiazole-H (at C4)~8.1-8.37.69 (NH₂)The electron-withdrawing ester group at C5 will deshield the proton at C4, causing it to appear at a relatively high chemical shift. The amino group in the reference compound is electron-donating, leading to a lower chemical shift.
Methyl Ester (-OCH₃)~3.9N/AThis is a typical chemical shift for a methyl ester.
Thiazole-CH₃ (at C2)~2.72.36 (at C4)The methyl group attached to the C2 position of the thiazole ring is expected in this region. The position on the ring influences the exact shift.

The most informative signal for confirming the structure is the singlet corresponding to the proton at the C4 position of the thiazole ring. Its downfield shift is a direct consequence of the electronic properties of the heterocyclic ring and the attached carboxylate group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Comparison and Interpretation

Carbon Assignment Expected Chemical Shift (ppm) for Methyl Ester Reported Chemical Shift (ppm) for Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] Justification for Expected Shift
C=O (Ester)~162161.95The carbonyl carbon of the ester is expected in this downfield region.
C2 (Thiazole)~168170.21The carbon atom double-bonded to nitrogen in the thiazole ring is significantly deshielded.
C5 (Thiazole)~120107.34The presence of the ester group will influence this shift. The reference compound has an amino group at C2 and a methyl at C4, leading to a different electronic environment.
C4 (Thiazole)~145159.34This carbon is adjacent to the sulfur atom and bears a proton. Its chemical shift is influenced by the overall ring electronics.
-OCH₃ (Ester)~52N/AThis is a typical chemical shift for a methyl ester carbon.
-CH₃ (at C2)~1914.32 (at C4)The methyl group carbon attached to the thiazole ring is expected in the upfield region.

The distinct chemical shifts of the three thiazole ring carbons and the carbonyl carbon provide a unique fingerprint for the core structure of the molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups can be confirmed by identifying their characteristic absorption bands.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (Ester)1720-1740Stretching
C=N (Thiazole)1600-1650Stretching
C-O (Ester)1200-1300Stretching
C-H (sp³ - Methyl)2900-3000Stretching
C-H (sp² - Thiazole)3000-3100Stretching

The strong absorption band corresponding to the ester carbonyl stretch is a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the major fragment ions.

Expected Mass Spectrum Data

  • Molecular Formula: C₆H₇NO₂S[1][3]

  • Molecular Weight: 157.19 g/mol [1][3]

  • Expected Molecular Ion Peak: m/z = 157 (for EI) or 158 ([M+H]⁺ for ESI)

The observation of the correct molecular ion peak is a critical piece of evidence for confirming the identity of the compound.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Proton & Carbon Environment IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Confirmed Structure Data->Structure Comprehensive Analysis

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion: A Self-Validating Approach to Structural Confirmation

By systematically applying and interpreting the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure of this compound. This multi-faceted approach, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, ensures the scientific integrity of the structural assignment. The convergence of evidence from these independent techniques provides a self-validating system that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Biological Efficacy of Methyl 2-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a wide array of clinically approved drugs, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide focuses on a specific, versatile subclass: derivatives of Methyl 2-methylthiazole-5-carboxylate. This core structure serves as a pivotal building block for synthesizing more complex, biologically active compounds.[4]

This document provides an in-depth comparison of the biological efficacy of various derivatives stemming from this scaffold. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by comparative experimental data. Furthermore, we will explore the underlying structure-activity relationships (SAR) and provide detailed protocols for key biological assays to ensure scientific integrity and reproducibility.

Synthetic Foundation: The Hantzsch Thiazole Synthesis

Understanding the biological potential of these derivatives begins with their synthesis. The most common and versatile method for creating the thiazole ring is the Hantzsch thiazole synthesis. The classical approach involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of the core scaffold, ethyl 2-bromo-3-oxobutanoate is reacted with thiourea, a process that has been optimized for efficiency and yield.[5]

The causality behind this choice of reactants lies in their inherent reactivity: the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, initiating a cyclization reaction that, after dehydration, forms the stable aromatic thiazole ring.[4] Modern one-pot procedures have been developed to streamline this process, improving yields and reducing tedious work-ups, making these valuable scaffolds more accessible for derivatization and biological screening.[5]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Ethyl Acetoacetate D α-Halogenation A->D B Halogenating Agent (e.g., NBS) B->D C Thioamide (e.g., Thiourea) E Hantzsch Condensation & Cyclization C->E D->E Intermediate: α-haloketone F Ethyl 2-amino-4- methylthiazole-5-carboxylate E->F G MAGL MAGL Enzyme AA Arachidonic Acid (AA) MAGL->AA TwoAG 2-Arachidonoyl- glycerol (2-AG) TwoAG->MAGL Hydrolysis PGs Pro-tumorigenic Prostaglandins AA->PGs via COX enzymes Tumor Tumor Growth & Proliferation PGs->Tumor Thiazole Thiazole-5-carboxylate Derivative (e.g., 4c) Thiazole->MAGL Inhibition G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Thiazole Thiazole Derivative (e.g., CX-35) Thiazole->COX2 Inhibition G cluster_R1 Position 2 Substituents cluster_R2 Position 4 Substituents cluster_activity Resulting Biological Activity Core Thiazole-5-Carboxylate Core R¹ (Position 2) R² (Position 4) R1_amino Amino Group (-NH₂) Core:f0->R1_amino R2_methyl Methyl Group (-CH₃) Core:f1->R2_methyl R2_phenyl Dichlorophenyl Core:f1->R2_phenyl Anticancer Potent Anticancer (MAGL Inhibition) R1_amino->Anticancer Anti_inflammatory Anti-inflammatory (COX-2 Inhibition) R1_amino->Anti_inflammatory R1_phenyl Substituted Phenyl R2_methyl->Anticancer R2_methyl->Anti_inflammatory Antimicrobial Enhanced Antimicrobial R2_phenyl->Antimicrobial Electron-withdrawing groups are key

References

A Comparative Guide to the Antimicrobial Spectrum of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The ever-escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of different thiazole derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to determine their efficacy. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising class of compounds.

The Versatile Thiazole Scaffold: A Foundation for Antimicrobial Activity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in a variety of natural and synthetic bioactive molecules.[1][3] Its unique chemical properties, including its planarity and ability to participate in hydrogen bonding, contribute to its capacity to interact with biological targets.[4] Thiazole derivatives have demonstrated a broad range of pharmacological effects, including antibacterial, antifungal, antiviral, and even anticancer activities.[1][5][6] The antimicrobial spectrum of a thiazole compound is not inherent to the core ring structure itself but is profoundly influenced by the nature and position of the substituents attached to it.[6]

The general structure of a substituted thiazole ring is depicted below, highlighting the key positions where modifications can dramatically alter the antimicrobial profile.

Caption: General chemical structure of the thiazole ring, indicating key positions for substitution.

Comparative Antimicrobial Spectrum of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives spans a wide spectrum, from narrow-range activity against specific pathogens to broad-spectrum inhibition of both bacteria and fungi. The following table summarizes the antimicrobial spectrum of selected classes of thiazole compounds, with representative examples and their reported activities. This data is compiled from various in-vitro studies and is intended for comparative purposes. The actual activity can vary based on the specific derivative and the experimental conditions.

Thiazole Derivative ClassRepresentative SubstituentsAntibacterial SpectrumAntifungal SpectrumReported MIC Range (µg/mL)References
2-Aminothiazoles Varied aryl and alkyl groups at C4 and C5Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa)Often active against Candida albicans and other Candida species.5 - >200[5][7]
Thiazole-Pyrazoline Hybrids Phenyl and substituted phenyl ringsBroad-spectrum, including activity against P. aeruginosa.Moderate to good activity against C. albicans.8 - 125[7]
Thiazole-Pyrazole Hybrids Thiophene and substituted phenyl groupsEffective against S. aureus, S. typhimurium, and E. coli.Superior activity against C. albicans compared to some standard drugs.28 - 172[7]
Benzothiazole-Thiazole Hybrids Electron-withdrawing groups (e.g., nitro, halogens)Potent against Gram-positive, Gram-negative, and mycobacterial strains.Strong inhibition of fungal cytochrome P450 14α-demethylase.3.90 - 15.63[4]
Thiazole Aminoguanidines Lipophilic groups at C2 and guanidine at C5Primarily active against Gram-positive bacteria, including MRSA. Some newer analogs show activity against E. coli.Not the primary target spectrum.IC50 for EcUPPS enzyme: 58 µg/mL[8]
Thiazole-Triazole Hybrids Cyanophenyl and difluorophenyl groupsPrimarily investigated for antifungal properties.Potent and well-balanced in vitro activities against various pathogenic fungi.Not specified for bacteria[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Structure-Activity Relationship (SAR): The Key to Potency and Spectrum

The antimicrobial activity of thiazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have revealed several key principles:

  • Substitution at the C2 and C4/C5 Positions: The nature of the substituent at these positions is a primary determinant of the antimicrobial spectrum. For instance, the introduction of bulky, lipophilic groups can enhance antibacterial activity.[8] Electron-withdrawing groups, such as halogens or nitro groups, on a phenyl ring attached to the thiazole core have been shown to enhance the antimicrobial potency of benzothiazole-thiazole hybrids.[4]

  • Molecular Hybridization: Combining the thiazole ring with other bioactive heterocyclic scaffolds, such as pyrazoline, pyrazole, or benzothiazole, is a common strategy to broaden the antimicrobial spectrum.[4][7] This approach can lead to compounds with dual antibacterial and antifungal properties.

  • Amphiphilicity: The amphiphilic character of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may facilitate their penetration through bacterial cell membranes, contributing to their activity against both Gram-positive and Gram-negative bacteria.[6]

Mechanism of Action: Diverse Cellular Targets

Thiazole derivatives exert their antimicrobial effects through various mechanisms of action, often by inhibiting essential microbial enzymes.

  • Inhibition of DNA Gyrase: Some thiazole compounds have been shown to inhibit DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[4]

  • Inhibition of Cytochrome P450 14α-demethylase: This is a key mechanism for the antifungal activity of many azole compounds, including some thiazole derivatives.[10] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to a leaky membrane and ultimately cell death.[10]

  • Inhibition of Undecaprenyl Diphosphate Synthase (UPPS) and Phosphatase (UPPP): Thiazole aminoguanidines have been identified as inhibitors of these enzymes, which are involved in the biosynthesis of the bacterial cell wall.[8]

The proposed mechanisms of action for antibacterial and antifungal thiazole derivatives are illustrated below.

Antimicrobial_Mechanisms cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Thiazole_Bacteria Antibacterial Thiazole Derivative DNA_Gyrase DNA Gyrase Thiazole_Bacteria->DNA_Gyrase Inhibits UPPS_UPPP UPPS/UPPP Thiazole_Bacteria->UPPS_UPPP Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Wall Cell Wall Synthesis UPPS_UPPP->Cell_Wall Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Wall->Bacterial_Death Disruption leads to Thiazole_Fungi Antifungal Thiazole Derivative CYP450 Cytochrome P450 14α-demethylase Thiazole_Fungi->CYP450 Inhibits Ergosterol Ergosterol Synthesis CYP450->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption leads to

Caption: Proposed mechanisms of action for antibacterial and antifungal thiazole derivatives.

Experimental Protocols for Determining Antimicrobial Spectrum

The in-vitro antimicrobial spectrum of a compound is primarily determined using standardized methods such as broth microdilution and disk diffusion assays. These methods allow for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and the qualitative assessment of antimicrobial activity, respectively.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism on an appropriate agar plate.

    • Prepare a standardized suspension of the microorganism in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted compound with the prepared microbial inoculum.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

The workflow for the broth microdilution assay is depicted in the following diagram.

Broth_Microdilution_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Thiazole Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Read_Results Visually Read Results for Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

assessing the stability of Methyl 2-methylthiazole-5-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Methyl 2-methylthiazole-5-carboxylate

In the landscape of pharmaceutical and chemical research, the stability of intermediate compounds is a cornerstone of reliable and reproducible outcomes. This compound, a key heterocyclic building block, is no exception. Its utility in the synthesis of biologically active molecules necessitates a deep understanding of its chemical resilience under various environmental pressures.[1][2][3] This guide provides an in-depth, comparative analysis of the stability of this compound, grounded in the principles of forced degradation studies. We will explore its behavior under hydrolytic, oxidative, photolytic, and thermal stress, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Stability Testing

Before delving into experimental specifics, it is crucial to understand the rationale behind stability testing. Forced degradation studies, also known as stress testing, are designed to intentionally degrade a compound under conditions more severe than it would typically encounter during storage or use.[4][5][6][7] The objectives are multifold:

  • Elucidate Degradation Pathways: To identify the likely chemical transformations the molecule undergoes.[5][6]

  • Develop Stability-Indicating Methods: To create and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact compound from its degradation products.[4][6][7]

  • Inform Formulation and Storage: The data generated helps in designing stable formulations and defining appropriate storage conditions, including packaging and shelf-life.[4][5]

For a molecule like this compound, which contains a hydrolyzable ester and an aromatic thiazole ring, understanding its stability profile is paramount for its successful application.[1][8]

Experimental Design: A Forced Degradation Workflow

A systematic approach to forced degradation is essential for generating meaningful and comparable data. The workflow outlined below represents a robust strategy for assessing the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound (Stock Solution in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose aliquots thermal Thermal Stress (Solution at 80°C) start->thermal Expose aliquots photo Photostability (ICH Q1B Light Conditions) start->photo Expose aliquots analysis Sample Quenching & Dilution acid->analysis Time points base->analysis Time points oxidation->analysis Time points thermal->analysis Time points photo->analysis Time points hplc Stability-Indicating HPLC-UV Analysis analysis->hplc data Data Interpretation: - Assay (% Remaining) - Peak Purity - Degradant Profiling hplc->data

Caption: Workflow for a forced degradation study.

Comparative Stability Analysis

The stability of this compound is primarily dictated by its two key functional groups: the methyl ester and the 2-methylthiazole ring.

The most significant degradation pathway for this molecule is the hydrolysis of the methyl ester group to form 2-methylthiazole-5-carboxylic acid.[2] This reaction is highly dependent on pH.

  • Acidic Conditions (pH 1-3): The ester is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. While thiazoles are generally stable in acid, prolonged exposure to harsh acidic conditions can potentially affect the ring.

  • Neutral Conditions (pH ~7): Hydrolysis is significantly slower at neutral pH compared to acidic or basic conditions.

  • Basic Conditions (pH 10-13): The ester is extremely labile under basic conditions. Saponification, the base-catalyzed hydrolysis of the ester, occurs rapidly. This is typically the most rapid degradation pathway. The hydroxide ion directly attacks the electrophilic carbonyl carbon.

Comparison to Alternatives:

  • Ethyl 2-methylthiazole-5-carboxylate: The ethyl ester would be expected to hydrolyze slightly slower than the methyl ester due to the minor increase in steric hindrance from the ethyl group.

  • Tert-butyl 2-methylthiazole-5-carboxylate: A tert-butyl ester would be significantly more stable to base-catalyzed hydrolysis due to steric hindrance but more susceptible to acid-catalyzed hydrolysis via a different mechanism (AAL1).

  • 2-Methylthiazole-5-carboxamide: An amide functional group in place of the ester would be substantially more stable to hydrolysis across the entire pH range, a common bioisosteric replacement strategy in drug design to improve metabolic stability.[3]

The thiazole ring contains a sulfur atom which can be susceptible to oxidation.[9] Treatment with a common oxidizing agent like hydrogen peroxide can lead to the formation of N-oxides or sulfoxides, although the thiazole ring is relatively electron-deficient and thus somewhat resistant.

Comparison to Alternatives:

  • Thiophene Esters: Thiophene rings are generally more susceptible to oxidation than thiazole rings.

  • Oxazole Esters: The oxazole ring lacks the oxidizable sulfur atom and would be expected to be more resistant to oxidative degradation, though the ring itself is less aromatic and potentially less stable overall than thiazole.[9]

  • Thermal Stability: As a crystalline solid, this compound is expected to be quite stable. In solution, elevated temperatures will accelerate the rate of hydrolysis, following the Arrhenius equation. Some studies on thiazole esters have noted their general thermal stability.[10][11]

  • Photostability: The aromatic thiazole ring absorbs UV radiation and is therefore potentially susceptible to photodegradation.[8] Photolytic degradation can lead to complex reaction pathways, including ring cleavage or rearrangement. Photostability testing, as outlined in ICH guideline Q1B, is crucial.

Data Summary: Predicted Stability Profile

The following table summarizes the expected relative stability of this compound under various stress conditions. A lower percentage of degradation indicates higher stability.

Stress Condition (Illustrative)Expected Degradation (%)Primary DegradantComparative Stability
0.1 M HCl, 60°C, 24h5-15%2-Methylthiazole-5-carboxylic acidModerately Stable
Water, 60°C, 24h< 2%2-Methylthiazole-5-carboxylic acidStable
0.01 M NaOH, RT, 4h> 50%2-Methylthiazole-5-carboxylic acidHighly Labile
3% H₂O₂, RT, 24h2-10%Oxidized ring speciesModerately Stable
Solid, 80°C, 7 days< 1%None expectedVery Stable
Solution, ICH Q1B Light5-20%Various photoproductsPotentially Unstable
Proposed Primary Degradation Pathway

The predominant degradation pathway under hydrolytic stress is the cleavage of the ester bond.

Caption: Primary hydrolytic degradation pathway.

Experimental Protocol: Stability-Indicating HPLC Method

To validate the claims made in this guide, a robust analytical method is required. The following protocol describes a typical stability-indicating HPLC-UV method for this compound.

Objective: To separate and quantify this compound from its primary hydrolytic degradant, 2-methylthiazole-5-carboxylic acid.

Instrumentation & Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound reference standard

  • 2-Methylthiazole-5-carboxylic acid reference standard (if available)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm (or as determined by UV scan)[12]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (Re-equilibration)

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Forced Degradation Sample Preparation:

    • Subject aliquots of the stock solution to the stress conditions described in Section 2.

    • At designated time points, withdraw a sample, neutralize if necessary (e.g., acid for base sample, base for acid sample), and dilute with mobile phase to an appropriate concentration.

  • Analysis: Inject the prepared standards and stressed samples into the HPLC system.

  • Data Evaluation:

    • Confirm the retention times of the parent compound and its degradant. The carboxylic acid degradant will be more polar and thus will elute earlier than the parent ester.

    • Calculate the percentage of the parent compound remaining in the stressed samples.

    • Assess peak purity of the parent peak in the chromatograms of stressed samples using a DAD to ensure no co-eluting degradants.

Conclusions and Recommendations

The stability profile of this compound is dominated by the lability of its methyl ester group, particularly under basic conditions. It demonstrates moderate stability to acidic, oxidative, and photolytic stress. The thiazole ring itself is a robust heterocycle, but not impervious to degradation under harsh oxidative or photolytic conditions.

For optimal stability, it is recommended to:

  • Store the compound in solid form in a cool, dark, and dry place.

  • Prepare solutions fresh before use. If solutions must be stored, use an aprotic organic solvent or a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-5) and store refrigerated.

  • Avoid exposure to high pH environments, strong oxidizing agents, and direct sunlight or UV light.

By understanding these stability characteristics, researchers can ensure the integrity of this compound in their experiments, leading to more reliable and successful scientific outcomes.

References

A Senior Application Scientist's Guide to the Analytical Cross-Referencing of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is paramount. This guide provides an in-depth analytical comparison of Methyl 2-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its analytical data across several key spectroscopic and chromatographic techniques, cross-referencing it with two other thiazole derivatives: the structurally related Ethyl 2-amino-4-methylthiazole-5-carboxylate and the simpler parent compound, 2-methylthiazole. This comparative approach will illuminate the influence of different functional groups on the analytical data, providing a deeper understanding of the structural elucidation of this class of compounds.

Introduction to this compound and its Analogues

This compound (C₆H₇NO₂S, MW: 157.19 g/mol , CAS: 53233-90-2) is a member of the thiazole family, a class of sulfur and nitrogen-containing heterocyclic compounds that are scaffolds in many biologically active molecules. The accurate identification and characterization of such compounds are crucial for drug discovery and development, ensuring purity, stability, and batch-to-batch consistency.

To provide a comprehensive analytical overview, we will compare the data of our target compound with:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (C₇H₁₀N₂O₂S, MW: 186.23 g/mol , CAS: 7210-76-6): A more complex analogue featuring an amino group at the 2-position and an ethyl ester.

  • 2-Methylthiazole (C₄H₅NS, MW: 99.15 g/mol , CAS: 3581-87-1): A simpler thiazole derivative lacking the carboxylate group, serving as a foundational reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR provides detailed information about the number and types of protons in a molecule and their neighboring protons. The choice of solvent (typically deuterated) is critical to avoid overwhelming the signals from the analyte. Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal set to 0 ppm, providing a reference point for all other chemical shifts.

Comparative ¹H NMR Data:

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound -CH₃ (at C2)~2.7
-OCH₃~3.9
Thiazole-H (at C4)~8.3
Ethyl 2-amino-4-methylthiazole-5-carboxylate -CH₃ (of ethyl)1.19 (triplet)[1]
-CH₃ (at C4)2.26 (singlet)[1]
-OCH₂-4.20 (quartet)[1]
-NH₂7.69 (broad singlet)
2-Methylthiazole -CH₃ (at C2)2.7 (singlet)[2]
Thiazole-H (at C4)7.2 (doublet)[2]
Thiazole-H (at C5)7.7 (doublet)[2]

Interpretation:

  • The downfield shift of the thiazole proton in this compound (~8.3 ppm) compared to 2-methylthiazole (~7.2 and 7.7 ppm) is due to the strong electron-withdrawing effect of the methoxycarbonyl group at the C5 position.

  • The presence of the amino group in Ethyl 2-amino-4-methylthiazole-5-carboxylate introduces a broad singlet for the -NH₂ protons and significantly shields the thiazole ring protons (which are absent in this substituted analogue).

  • The characteristic triplet and quartet for the ethyl ester group in Ethyl 2-amino-4-methylthiazole-5-carboxylate are clearly observed, confirming its presence.[1]

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. As the natural abundance of ¹³C is low, a greater number of scans are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio. Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Comparative ¹³C NMR Data:

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound -CH₃ (at C2)~19
-OCH₃~52
C5~120
C4~145
C=O~162
C2~165
Ethyl 2-amino-4-methylthiazole-5-carboxylate -CH₃ (of ethyl)14.2[1]
-CH₃ (at C4)17.9[1]
-OCH₂-60.6[1]
C5104.2[1]
C4160.3[1]
C=O167.2[1]
C2174.1[1]
2-Methylthiazole -CH₃19.1
C5119.5
C4142.9
C2166.5

Interpretation:

  • The carbonyl carbon of the ester group in both carboxylate derivatives appears significantly downfield (~162-167 ppm) due to the deshielding effect of the double-bonded oxygen.

  • The C2 carbon in all three compounds is the most downfield of the thiazole ring carbons due to its position between two heteroatoms (N and S).

  • The amino group in Ethyl 2-amino-4-methylthiazole-5-carboxylate causes a significant upfield shift of the C5 carbon (~104.2 ppm) compared to the other two compounds, demonstrating its strong electron-donating (shielding) effect.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Insert into Spectrometer & Tune/Shim transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase integrate Integration & Analysis phase->integrate

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique that bombards the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is often highly reproducible and serves as a molecular fingerprint.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 157126 ([M-OCH₃]⁺), 98 ([M-COOCH₃]⁺)
Ethyl 2-amino-4-methylthiazole-5-carboxylate 186141 ([M-OC₂H₅]⁺), 114 ([M-COOC₂H₅]⁺)[3]
2-Methylthiazole 9998 ([M-H]⁺), 58 ([C₂H₂NS]⁺), 57 ([C₃H₃N]⁺)[4]

Interpretation:

  • The molecular ion peak for each compound corresponds to its molecular weight.

  • Esters commonly fragment via cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR).[5][6] This is observed in both carboxylate compounds with the loss of -OCH₃ (m/z 31) for the methyl ester and -OC₂H₅ (m/z 45) for the ethyl ester.

  • Further fragmentation can involve the loss of the entire carboxylate group.

  • The fragmentation of 2-methylthiazole is characteristic of a stable aromatic ring, with the primary fragmentation being the loss of a hydrogen atom.[4]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting ions into a magnetic or electric field, where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z.

Visualization of Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample_in Introduce Sample electron_beam Electron Bombardment (EI) sample_in->electron_beam fragmentation Ionization & Fragmentation electron_beam->fragmentation separation Separation by m/z fragmentation->separation detection Ion Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum

Mass Spectrometry (EI) Experimental Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Causality Behind Experimental Choices: Samples can be analyzed as thin films, in solution, or as a dispersion in a solid matrix (e.g., KBr). The choice of method depends on the physical state of the sample. The key is to obtain a spectrum where the absorption bands are well-resolved and not saturated.

Comparative IR Spectroscopy Data:

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~1720 (C=O stretch), ~1600 (C=N stretch), ~1250 (C-O stretch)
Ethyl 2-amino-4-methylthiazole-5-carboxylate ~3400 & ~3300 (N-H stretches), ~1680 (C=O stretch), ~1620 (C=N stretch), ~1240 (C-O stretch)
2-Methylthiazole ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1500 & ~1450 (C=N and C=C ring stretches)[7]

Interpretation:

  • The most prominent feature in the IR spectra of the carboxylate derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1700-1730 cm⁻¹.[8]

  • The presence of the amino group in Ethyl 2-amino-4-methylthiazole-5-carboxylate is clearly indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region.

  • The C=N stretching vibration of the thiazole ring is observed in all three compounds, typically in the 1500-1650 cm⁻¹ range.[9]

  • The C-O stretching of the ester group is also a characteristic feature of the carboxylate compounds, appearing in the 1200-1300 cm⁻¹ region.[10]

Experimental Protocol: Infrared (IR) Spectroscopy (Thin Film)

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate place_sample Place in Spectrometer evaporate->place_sample acquire_spectrum Acquire IR Spectrum place_sample->acquire_spectrum identify_peaks Identify Absorption Bands acquire_spectrum->identify_peaks correlate_groups Correlate with Functional Groups identify_peaks->correlate_groups

Infrared Spectroscopy (Thin Film) Experimental Workflow

Conclusion

This guide has provided a comprehensive cross-referencing of the analytical data for this compound against two relevant analogues. By comparing their ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, we have demonstrated how the presence and position of different functional groups—specifically the methoxycarbonyl, amino, and ethyl ester groups—influence the spectral and fragmentation patterns. This comparative approach not only aids in the confident structural elucidation of this compound but also provides a foundational understanding for the characterization of other novel thiazole derivatives. The detailed protocols and workflow visualizations serve as a practical resource for researchers in the field, ensuring robust and reliable analytical characterization.

References

A Comparative Guide to the Biological Activities of Thiazole-5-Carboxylates: A Scaffold of Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] When functionalized with a carboxylate group at the 5-position, the resulting thiazole-5-carboxylate core serves as a versatile template for developing potent therapeutic agents across multiple disease areas. This carboxylate moiety is not merely a passive substituent; it is a critical handle for chemical modification into esters, amides, and hydrazides, allowing for fine-tuning of physicochemical properties and biological activity.[1][4]

This guide provides a comprehensive literature review and comparative analysis of the biological activities reported for thiazole-5-carboxylate derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, presenting key experimental data, structure-activity relationships (SAR), and detailed protocols to provide researchers, scientists, and drug development professionals with a robust and actionable resource.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiazole derivatives have emerged as potent anticancer agents, with several compounds, such as the kinase inhibitor Dasatinib, reaching clinical use.[5] The thiazole-5-carboxylate scaffold is frequently exploited in this area, with derivatives demonstrating significant cytotoxicity against a range of cancer cell lines.[6][7]

The primary mechanism often involves the inhibition of key signaling pathways responsible for cell growth and survival. However, some derivatives also function as inhibitors of metabolic enzymes crucial for cancer cell viability, such as human lactate dehydrogenase A (hLDHA).[8] Structure-activity relationship studies have shown that modifications to the amide nitrogen of the carboxamide or substitutions on the aryl ring at the 2-position of the thiazole can dramatically influence potency and selectivity.[4][5] For instance, a study on 2-amino-thiazole-5-carboxylic acid phenylamides revealed that while a specific derivative showed high potency against human K562 leukemia cells, its activity against solid tumor cell lines was significantly lower, highlighting the importance of the pyrimidin-4-ylamino core of Dasatinib for broader anti-tumor activity.[5]

Comparative Analysis of Anticancer Activity
Compound Series/NameKey Structural FeaturesTarget Cell Line(s)Reported Activity (IC₅₀)Reference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesVaried substitutions on the phenylamide moietyA-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine)Moderate; highest activity (48% inhibition at 5 µg/mL) with a 4-chloro-2-methylphenyl amido group.[4][9]
2-Amino-thiazole-5-carboxylic acid phenylamidesDesigned based on Dasatinib structureK563 (Leukemia), MCF-7 & MDA-MB 231 (Breast), HT-29 (Colon)Compound 6d was potent against K563, comparable to Dasatinib, but less active against solid tumor lines (IC₅₀ > 20 µM).[5]
1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivativesPyrazole-5-carboxylic acid linked to a thiazoleBJAB (B-cell lymphoma) and a broad panelPotent and selective anti-proliferative activity; induces G0/G1 cell cycle arrest.[6]
Thiazole scaffold-based hLDHA inhibitorsCarboxylate group within an aliphatic ring and two aromatic rings on the thiazoleHeLa & SiHa (Cervical), HepG2 (Liver)Compounds 8j and 8m showed IC₅₀ values of 7.90 and 5.15 µM, respectively, in HepG2 cells.[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole-5-carboxylate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., 5-fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate 24h A->B C Add Thiazole Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Forms) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents.[10] Thiazole-containing compounds have a long history in this field, with sulfathiazole being an early example.[10] Modern derivatives of thiazole-5-carboxylate are being investigated for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

The mechanism of action for these compounds can be diverse. Some derivatives act as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[13] SAR studies have indicated that the nature of substituents at the 2- and 4-positions of the thiazole ring, as well as the modification of the 5-carboxylate group, significantly impacts the antimicrobial potency and spectrum.[11] For example, the presence of electron-withdrawing groups can be beneficial for activity.[14]

Comparative Analysis of Antimicrobial Activity
Compound Series/NameKey Structural FeaturesTarget Organism(s)Reported Activity (MIC)Reference
2,4,5-Trisubstituted ThiazolesEthyl 2-amino-4-methylthiazole-5-carboxylate moietyGram-positive bacteria (S. aureus), Candida albicansGood bactericidal activity against Gram-positive strains; medium antifungal activity.[15]
2,5-Disubstituted Thienyl-ThiazolesAmino or 8-quinolinyl moietiesS. aureus, E. coli, A. fumigatus, A. flavusMIC values ranging from 6.25 to 12.5 µg/mL.[12]
2-Pyrazolin-1-yl-Thiazole DerivativesEthyl carboxylate at the 5-position of the thiazoleS. aureus, K. pneumoniae, M. tuberculosisThe ethyl carboxylate group slightly decreased overall activity compared to other derivatives in the series.[11]
Trisubstituted ThiazolesVaried substitutionsS. aureus, E. faecalis, E. coli, P. aeruginosaCompound AR-27a showed a low MIC of 1.56 µg/mL against certain strains.[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole-5-carboxylate compounds in MHB. The typical concentration range is 128 to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Broth Microdilution Workflow

Broth_Microdilution A Prepare Serial Dilutions of Thiazole Compound in 96-Well Plate C Add Inoculum to Each Well A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate 18-24h at 37°C C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Key steps in the broth microdilution method for MIC determination.

Anti-Inflammatory and Antioxidant Activities

Inflammation is a complex biological response implicated in numerous chronic diseases. Key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX), mediate the production of pro-inflammatory prostaglandins and leukotrienes.[17] Several thiazole-5-carboxylate derivatives have been investigated as anti-inflammatory agents, demonstrating the ability to inhibit these enzymes and reduce oxidative stress.[18][19]

Some compounds have shown potent inhibitory effects on inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[18] The mechanism often involves the compound binding to the active site of the target enzyme, thereby blocking the synthesis of inflammatory molecules.[18] Additionally, certain derivatives have demonstrated the ability to ameliorate hyperglycemia and insulin resistance in diabetic models, effects attributed to their antioxidant and anti-inflammatory properties.[19]

Comparative Analysis of Anti-Inflammatory Activity
Compound Series/NameKey Structural FeaturesModel/TargetReported ActivityReference
Thiazolyl-carbonyl-thiosemicarbazidesThiosemicarbazide and azole extensions from the carboxylateTurpentine oil-induced inflammation; iNOS inhibitionLowered bone marrow acute phase response and oxidative stress; bind to the active site of iNOS.[3][18]
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD)Fluorobenzamido group at 2-positionStreptozotocin-induced diabetic ratsAttenuated hyperglycemia, insulin resistance, and hyperlipidemia through antioxidant and anti-inflammatory effects.[19]
Trisubstituted ThiazolesVaried substitutionsCarrageenan-induced rat paw edemaCompounds AR-17a and AR-27a provided 59% and 61% protection, respectively, at 20 mg/kg.[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in-vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test thiazole derivative orally or via intraperitoneal injection to the test group of animals. Administer the vehicle to the control group and a standard drug (e.g., Diclofenac sodium) to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Visualization: Arachidonic Acid Inflammatory Pathway

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2) Thromboxane (TXA2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation LTs Leukotrienes (LTB4) LOX->LTs LTs->Inflammation Thiazole_COX Thiazole Derivatives (Potential Inhibition) Thiazole_COX->COX Thiazole_LOX Thiazole Derivatives (Potential Inhibition) Thiazole_LOX->LOX Antiviral_Mechanism cluster_host Host Cell Virus Virus Entry & Genome Release Transcription Viral Gene Transcription Virus->Transcription RNA_Processing Host RNA Processing (Splicing, Accumulation) Transcription->RNA_Processing Translation Translation of Viral Proteins RNA_Processing->Translation Assembly Virion Assembly & Release Translation->Assembly GPS491 GPS491 (Thiazole-5-carboxamide) GPS491->RNA_Processing Alters/ Inhibits

References

evaluating the performance of Methyl 2-methylthiazole-5-carboxylate as a building block against alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Methyl 2-methylthiazole-5-carboxylate and Its Key Alternatives

In the landscape of modern medicinal chemistry, the thiazole scaffold stands as a privileged motif, underpinning the structure of numerous therapeutic agents. Among the diverse array of thiazole-based building blocks, this compound has emerged as a versatile and valuable synthon. This guide offers a comprehensive evaluation of its performance, juxtaposed with its principal alternatives: Ethyl 2-methylthiazole-5-carboxylate and Methyl thiazole-4-carboxylate. We delve into their synthetic accessibility, chemical reactivity, and ultimate impact on the biological activity of derivative compounds, providing researchers, scientists, and drug development professionals with the critical data and insights necessary for informed decision-making in their synthetic endeavors.

At a Glance: Key Physicochemical and Synthetic Parameters

A foundational understanding of the intrinsic properties of these building blocks is paramount. The following table summarizes their key physicochemical and synthetic attributes, offering a rapid comparative overview.

PropertyThis compoundEthyl 2-methylthiazole-5-carboxylateMethyl thiazole-4-carboxylate
Molecular Formula C₆H₇NO₂S[1]C₇H₉NO₂SC₅H₅NO₂S[2]
Molecular Weight 157.19 g/mol [1]171.22 g/mol 143.17 g/mol
Typical Synthesis Method Hantzsch thiazole synthesis[3]Hantzsch thiazole synthesisFrom thiazolidine-4-carboxylic acid
Reported Yields Moderate to high (can exceed 90%)Generally high (70-98%)Moderate (around 80%)
Key Applications Kinase inhibitors, antimicrobial agentsKinase inhibitors, anticancer agentsAntiviral and anticancer agents

The Cornerstone: this compound

This compound is a widely utilized building block, prized for its role in the synthesis of complex heterocyclic compounds with notable biological activities.[3] Its utility is particularly pronounced in the development of kinase inhibitors, a critical class of anticancer therapeutics.[4]

Synthetic Accessibility

The most common and efficient route to this compound is a variation of the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.[3] Industrial-scale production has been optimized through continuous flow reactor technologies, which offer enhanced safety, efficiency, and scalability.[3]

The Ethyl Ester Alternative: Ethyl 2-methylthiazole-5-carboxylate

A close structural analog, the ethyl ester counterpart, offers subtle yet significant differences in its physicochemical properties, which can influence solubility, crystallinity, and ultimately, the pharmacokinetic profile of the final drug candidate.

Comparative Performance in Synthesis

While direct, side-by-side comparative studies are limited, the available literature suggests that the synthesis of the ethyl ester often proceeds with comparable or even slightly higher yields under similar one-pot reaction conditions. This can be a crucial factor in large-scale synthesis campaigns where maximizing output is a primary concern.

The Regioisomeric Contender: Methyl thiazole-4-carboxylate

The positional isomer, Methyl thiazole-4-carboxylate, presents a different spatial arrangement of its functional groups, leading to distinct reactivity and biological activity profiles in the resulting molecules. The placement of the carboxylate at the 4-position can significantly alter the electronic properties of the thiazole ring and the steric environment around the reactive sites.

Divergent Reactivity and Biological Implications

The difference in the substitution pattern between the 5-carboxylate and 4-carboxylate isomers has profound implications for their application in drug design. Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that the precise positioning of hydrogen bond donors and acceptors on the thiazole scaffold is critical for potent and selective inhibition.[5][6] For instance, in the development of certain kinase inhibitors, the 5-carboxylate substitution pattern may provide the optimal geometry for interaction with the kinase hinge region, while in other cases, the 4-carboxylate may be favored.

Performance in the Crucible of Drug Discovery: A Comparative Analysis of Biological Activity

The true measure of a building block's performance lies in the biological activity of the molecules it helps create. The following table presents a comparative analysis of the inhibitory concentrations (IC₅₀) of derivative compounds synthesized from these building blocks against various cancer cell lines and kinases. This data, gleaned from multiple studies, provides a tangible metric for evaluating their relative efficacy in a therapeutic context.

Building Block OriginDerivative Compound ClassTargetIC₅₀ (µM)Reference
Thiazole-5-carboxylatePhenylamide derivativesK562 (Leukemia)Comparable to Dasatinib[7]
Thiazole-5-carboxamide2-Phenyl-4-trifluoromethyl derivativesA-549 (Lung Cancer)8c: 48% inhibition at 5 µg/mL[8]
Tetrahydrobenzo[d]thiazoleCarboxylic acid derivativesCK2 Kinase1g: 1.9[9]
Tetrahydrobenzo[d]thiazoleCarboxylic acid derivativesGSK3β Kinase1g: 0.67[9]
Thiazole derivativesPhenyl sulfonyl derivativesB-RAFV600E Kinase40: 0.0231[4]
Thiazole derivativesPyrimidine derivativesCDK9 Kinase25: 0.64 - 2.01[4]
Thiazole-4-carboxylate2-Amino-5-benzyl derivativesM. tuberculosis H37Rv0.06[10]

This data underscores that the choice of the thiazole carboxylate building block is not arbitrary and can significantly impact the potency and selectivity of the final drug candidate.

Experimental Protocols: A Guide to Synthesis

To provide practical, actionable information, this section details the step-by-step methodologies for the synthesis of this compound and its key alternatives.

Synthesis of this compound (Hantzsch Synthesis)

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Process Ethyl acetoacetate Ethyl acetoacetate Esterification Esterification Ethyl acetoacetate->Esterification 1. React with Methanol Thioacetamide Thioacetamide Cyclization Cyclization Thioacetamide->Cyclization 2. Condensation Methanol Methanol Thionyl chloride Thionyl chloride Esterification->Cyclization Purification Purification Cyclization->Purification 3. Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Methodology:

  • Esterification: React 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of a catalytic amount of thionyl chloride.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process One-Pot Reaction Ethyl acetoacetate Ethyl acetoacetate Bromination Bromination Ethyl acetoacetate->Bromination 1. React with NBS Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization 2. Add to reaction mixture N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Ethanol/Water Ethanol/Water Bromination->Cyclization Hydrolysis & Purification Hydrolysis & Purification Cyclization->Hydrolysis & Purification 3. Base hydrolysis & Recrystallization Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Hydrolysis & Purification->Ethyl 2-amino-4-methylthiazole-5-carboxylate

Caption: One-pot synthesis of an amino-substituted thiazole-5-carboxylate.

Methodology:

  • To a solution of ethyl acetoacetate in a mixture of ethanol and water, add N-bromosuccinimide (NBS) and stir at room temperature.

  • After the initial reaction, add thiourea to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, and add a base (e.g., sodium hydroxide solution) to hydrolyze the ester.

  • Acidify the mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration and recrystallize to obtain the pure product.

Conclusion: Selecting the Optimal Building Block

The choice between this compound and its alternatives is a nuanced decision that hinges on the specific goals of the synthetic campaign.

  • This compound remains a robust and reliable choice, particularly for projects where its specific substitution pattern has been validated to be crucial for biological activity. Its well-established synthetic routes and commercial availability make it a go-to building block.

  • Ethyl 2-methylthiazole-5-carboxylate offers a subtle modification that can be exploited to fine-tune the physicochemical properties of the final compound. In cases where solubility or crystallinity is a challenge, the ethyl ester may provide a tangible advantage.

  • Methyl thiazole-4-carboxylate provides a distinct regioisomeric alternative that can unlock different regions of chemical space and lead to novel intellectual property. Its use is warranted when SAR studies suggest that the 4-position is more amenable to substitution for optimal target engagement.

Ultimately, the selection of the most appropriate thiazole-5-carboxylate building block requires a careful consideration of synthetic efficiency, desired physicochemical properties, and the specific structure-activity relationships of the target biological system. This guide provides the foundational data and experimental context to empower researchers to make that choice with confidence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.